molecular formula C10H12N2 B172276 2-(Isopropylamino)benzonitrile CAS No. 147531-47-3

2-(Isopropylamino)benzonitrile

Cat. No.: B172276
CAS No.: 147531-47-3
M. Wt: 160.22 g/mol
InChI Key: UFFFYFBEGKQPKR-UHFFFAOYSA-N
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Description

2-(Isopropylamino)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFFYFBEGKQPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632627
Record name 2-[(Propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147531-47-3
Record name 2-[(Propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Isopropylamino)benzonitrile (CAS No. 147531-47-3). In the absence of extensive experimental data in peer-reviewed literature, this document combines computationally predicted properties with established, detailed experimental protocols for their empirical verification. The guide is designed to be a vital resource for researchers in medicinal chemistry, drug development, and materials science, offering both theoretical insights and practical methodologies. It includes predicted data on melting and boiling points, solubility, and pKa, alongside a predictive analysis of its spectral characteristics based on analogous compounds. Safety and handling protocols are also detailed to ensure safe laboratory practices.

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a benzonitrile core substituted with an isopropylamino group at the ortho position. This structure imparts a unique combination of lipophilicity and potential for hydrogen bonding, making it a molecule of interest in the exploration of new chemical entities.

  • IUPAC Name: 2-(propan-2-ylamino)benzonitrile

  • CAS Number: 147531-47-3

  • Molecular Formula: C₁₀H₁₂N₂

  • Molecular Weight: 160.22 g/mol

  • Canonical SMILES: CC(C)Nc1ccccc1C#N

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the computationally predicted physicochemical properties of this compound. These values serve as a valuable starting point for experimental design and characterization.

PropertyPredicted ValueMethod/Source
Melting Point 78.5 °CEstimation
Boiling Point 296.1 ± 23.0 °C at 760 mmHgPrediction[1]
Flash Point 132.9 ± 22.6 °CPrediction[1]
Water Solubility 1.31 g/L at 25 °CALOGPS
logP (Octanol-Water Partition Coefficient) 2.68ALOGPS
pKa (Most Basic) 2.54ChemAxon

Experimental Protocols for Verification

The following sections provide detailed, step-by-step methodologies for the empirical determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory techniques.

Melting Point Determination

The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Workflow for Melting Point Determination

G A Sample Preparation: Finely powder the solid sample. B Capillary Loading: Pack 2-3 mm of the sample into a capillary tube. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Rapid Heating (Optional): Quickly heat to find an approximate melting range. C->D E Slow Heating: Heat slowly (1-2 °C/min) near the expected melting point. D->E F Observation: Record the temperature at the onset of melting (T1). E->F G Final Observation: Record the temperature when the sample is completely liquid (T2). F->G H Report: Report the melting point as a range (T1 - T2). G->H

Caption: General workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Heating: The sample is heated at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The melting point is reported as this range.

Boiling Point Determination

The boiling point is a key characteristic of a liquid, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Step-by-Step Protocol (Microscale Method):

  • Apparatus Assembly: A small test tube containing approximately 0.5 mL of this compound is attached to a thermometer using a rubber band or wire. A capillary tube, sealed at one end, is placed (open end down) into the test tube.

  • Heating: The assembly is suspended in a heating bath (e.g., a Thiele tube filled with mineral oil) such that the sample is below the oil level.

  • Observation: The bath is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility profile of a compound in various solvents is crucial for applications in drug formulation, reaction chemistry, and purification.

Step-by-Step Protocol (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Approximately 10 mg of this compound is placed into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, 1 mL of a selected solvent is added.

  • Observation: The tubes are agitated (e.g., using a vortex mixer) for 1-2 minutes. The solubility is then visually assessed and categorized as soluble, partially soluble, or insoluble.

For a quantitative determination , a saturated solution is prepared and equilibrated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Predicted Spectral Characteristics

Direct experimental spectra for this compound are not widely available. However, by analyzing the spectra of the closely related analogue, 2-aminobenzonitrile, and considering the structural contribution of the isopropyl group, we can predict the key spectral features.

¹H NMR Spectroscopy
  • Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

  • N-H Proton (1H): A broad singlet is anticipated for the amine proton, likely in the region of δ 4-5 ppm. Its chemical shift will be concentration and solvent-dependent.

  • Isopropyl Methine Proton (1H): A septet is expected for the CH group of the isopropyl moiety, likely around δ 3.5-4.0 ppm, coupled to the six methyl protons.

  • Isopropyl Methyl Protons (6H): A doublet is predicted for the two equivalent methyl groups of the isopropyl substituent, appearing further upfield, likely in the range of δ 1.2-1.4 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-NH) will be shifted downfield, while the carbon of the nitrile group (C≡N) will appear as a characteristic signal around δ 118-120 ppm. The carbon attached to the nitrile group (C-CN) will be in the lower field part of the aromatic region.

  • Isopropyl Carbons: The methine carbon (CH) is expected around δ 45-50 ppm, and the two equivalent methyl carbons (CH₃) will appear upfield, around δ 20-25 ppm.

FTIR Spectroscopy
  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group should be observed around 2220-2230 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will be seen just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region due to the aromatic ring vibrations.

  • C-N Stretch: An absorption band in the range of 1250-1350 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. A significant fragment would likely arise from the loss of a methyl group (M-15) at m/z = 145. Another prominent fragmentation pathway could involve the loss of the isopropyl group, leading to a fragment at m/z = 117.

Safety and Handling

As a substituted benzonitrile derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment or under a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

  • Hazards: Based on data for similar compounds, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

  • Guidechem. This compound 147531-47-3 Hong kong.

  • Sigma-Aldrich. This compound.

  • Aaron Chemicals LLC. Safety Data Sheet - this compound. [This is a general reference to the type of information found in an SDS for a similar compound, as a direct link for the target compound's SDS was not found in the search results.]

Sources

2-(Isopropylamino)benzonitrile chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Isopropylamino)benzonitrile (CAS: 147531-47-3) for Advanced Research and Drug Development

Introduction

This compound is a substituted aromatic nitrile that holds significant potential as a versatile building block for medicinal chemistry and materials science. The benzonitrile scaffold itself is a "privileged" structure in drug discovery, appearing in a wide array of therapeutic agents due to the unique electronic and steric properties of the nitrile group.[1][2] The nitrile moiety can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and can enhance metabolic stability.[1][3] The addition of an isopropylamino group at the ortho position further modulates the molecule's polarity, lipophilicity, and potential for hydrogen bonding, making it a compound of interest for researchers designing novel molecules with specific biological targets.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, a plausible and detailed synthetic protocol, its relevance in medicinal chemistry, and essential safety and handling information, grounded in established scientific principles.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. The identity and characteristics of this compound are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 147531-47-3[4][5]
IUPAC Name 2-(propan-2-ylamino)benzonitrileN/A
Molecular Formula C₁₀H₁₂N₂[5]
Molecular Weight 160.22 g/mol [5]
InChI Key UFFFYFBEGKQPKR-UHFFFAOYSA-N[5]
Canonical SMILES CC(C)NC1=CC=CC=C1C#NN/A

Chemical Structure:

Caption: Chemical structure of this compound.

Table 2: Physicochemical Properties

PropertyValueNotes
Purity ≥98%As specified by commercial suppliers.[5]
Appearance Clear, colorless to pale yellow liquid (Predicted)Based on the parent compound, benzonitrile.[6]
Boiling Point 191 °C (for Benzonitrile)Specific data for the derivative is not available.[6] The amino group will likely increase this value.
Solubility Slightly soluble in water; soluble in organic solvents (Predicted)Benzonitrile is slightly soluble in water and highly soluble in ethanol, ether, and acetone.[6]
Stability Stable under normal conditions.Avoid strong acids, bases, and oxidizing agents, which can react with the nitrile or amino groups.[6]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not prevalent, a robust and logical synthetic route can be devised based on well-established principles of organic chemistry. The most direct and industrially scalable approach is likely a nucleophilic aromatic substitution (SNAr) reaction.

Causality of Experimental Choice: The SNAr pathway is selected due to the electronic nature of the starting material. 2-Fluorobenzonitrile is an ideal precursor because the nitrile group (-CN) is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack. The fluorine atom is an excellent leaving group for this type of reaction, facilitating its displacement by the incoming nucleophile, isopropylamine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction: 2-Fluorobenzonitrile + Isopropylamine → this compound

  • Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), isopropylamine (2.5 eq), and potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 3-5 mL per mmol of the limiting reagent). The solvent must be anhydrous to prevent side reactions.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

  • Extraction & Washing: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash sequentially with water and brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.

G start Starting Materials (2-Fluorobenzonitrile, Isopropylamine, K₂CO₃) reaction Reaction Vessel (DMSO) Heat to 80-100°C start->reaction monitor Monitor Progress (TLC / HPLC) reaction->monitor monitor->reaction Continue reaction workup Aqueous Workup (Water & Ethyl Acetate) monitor->workup Reaction complete extract Extraction & Washing workup->extract dry Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify Purification (Column Chromatography) dry->purify product Final Product This compound purify->product

Caption: Workflow for the synthesis of this compound.

The Role of the Benzonitrile Scaffold in Drug Development

The benzonitrile moiety is a cornerstone in modern medicinal chemistry, integral to the design of numerous approved drugs and clinical candidates.[1] Its utility stems from a combination of favorable physicochemical and metabolic properties.

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a potent hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzyme active sites.[3]

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.

  • Bioisostere: The linear geometry and electronic properties of the nitrile group allow it to serve as a bioisostere for other functional groups, such as a carbonyl group or a terminal alkyne. This allows for fine-tuning of a molecule's activity and properties.[1]

Therapeutic Applications of Benzonitrile Derivatives:

  • Oncology: Benzonitrile derivatives are prominent in cancer therapy. Letrozole, an aromatase inhibitor used to treat breast cancer, features a key benzonitrile unit.[3] Additionally, various benzonitrile-containing compounds act as kinase inhibitors, which are critical for disrupting cancer cell signaling pathways.[1]

  • Antiviral: Certain substituted benzonitriles have been identified as potent inhibitors of viral entry, particularly for the Hepatitis C Virus (HCV), by blocking the early stages of the viral life cycle.[1]

G BN Benzonitrile Moiety HBA Hydrogen Bond Acceptor BN->HBA interacts with MS Metabolic Stability BN->MS provides Bio Bioisostere (e.g., for Carbonyl) BN->Bio acts as Onco Oncology (Kinase/Aromatase Inhibitors) BN->Onco used in AntiV Antiviral (HCV Entry Inhibitors) BN->AntiV used in

Caption: The versatile roles of the benzonitrile core in drug design.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is required. The expected spectroscopic data provides a fingerprint for the molecule.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a septet for the isopropyl methine proton (-CH), a doublet for the two isopropyl methyl groups (-CH₃), and a broad singlet for the amine proton (-NH).

  • ¹³C NMR (Carbon NMR): The spectrum will reveal signals for the six unique aromatic carbons, the nitrile carbon (typically δ 115-125 ppm), and the two distinct carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N nitrile stretch. An N-H stretching band should also be visible around 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 161.11, corresponding to the protonated molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols can be established based on data from structurally similar compounds, such as 2-aminobenzonitrile and other N-alkylated amines.[7][8]

Table 3: GHS Hazard Guidance (Based on Analogous Compounds)

Hazard ClassStatementPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[7]Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Use only in a well-ventilated area.[9]
Skin Corrosion/Irritation May cause skin irritation.[8]Wear protective gloves and clothing.[8]
Eye Damage/Irritation May cause serious eye irritation or damage.[8]Wear eye and face protection (safety glasses/goggles).[8]
Respiratory Irritation May cause respiratory irritation.[8]Avoid breathing dust, fumes, or vapors.[8]

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: Laboratory coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound emerges as a compound of significant interest for chemical and pharmaceutical research. Its structure combines the proven utility of the benzonitrile scaffold with the modulatory effects of an N-isopropyl group. The synthetic pathway outlined in this guide is robust and based on established chemical principles, providing a clear route for its preparation. By understanding its properties, synthesis, and the broader context of its chemical class in drug development, researchers are well-equipped to leverage this compound as a valuable building block in the pursuit of novel therapeutics and advanced materials.

References

  • This compound - 2a biotech. (URL: [Link])

  • Benzonitrile - High-Purity Aromatic Compound - Consolidated Chemical. (URL: [Link])

  • Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE - Vedantu. (URL: [Link])

  • Benzonitrile, 2-amino- - NIST WebBook. (URL: [Link])

  • 2-(Benzylamino)benzonitrile | C14H12N2 | CID 324787 - PubChem. (URL: [Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

  • Application of benzonitrile compound in preparation of antitumor drugs - Google P
  • Method of 2-aminobenzonitrile synthesis - Google P
  • Safety Data Sheet: N-Isopropyl-N-benzylamine - Chemos GmbH&Co.KG. (URL: [Link])

  • Synthesis of Benzonitrile - YouTube. (URL: [Link])

  • 2-Isopropylamino-4-methylbenzonitrile | C11H14 N2 - BuyersGuideChem. (URL: [Link])

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Royal Society of Chemistry. (URL: [Link])

  • Benzonitrile: Properties, Production And Uses - Chemcess. (URL: [Link])

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Royal Society of Chemistry. (URL: [Link])

  • Chemical Properties of Benzonitrile (CAS 100-47-0) - Cheméo. (URL: [Link])

  • 3-((isopropylamino)methyl)benzonitrile (C11H14N2) - PubChemLite. (URL: [Link])

  • BENZONITRILE - Ataman Kimya. (URL: [Link])

  • Gram-scale synthesis of benzylamine from benzonitrile - ResearchGate. (URL: [Link])

  • Benzonitrile - Wikipedia. (URL: [Link])

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Spectroscopic Characterization of 2-(Isopropylamino)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-(Isopropylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction and Molecular Structure

This compound is an aromatic compound with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1] Its structure consists of a benzonitrile core substituted with an isopropylamino group at the ortho position. This seemingly simple molecule presents interesting features in its spectroscopic data, arising from the interaction between the electron-donating amino group and the electron-withdrawing nitrile group, as well as the steric influence of the bulky isopropyl substituent. Understanding these features is crucial for reaction monitoring, quality control, and the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the isopropyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40dd1HH-6
~7.30ddd1HH-4
~6.75d1HH-3
~6.65t1HH-5
~4.50 (broad)s1HN-H
~3.80sept1HCH (isopropyl)
~1.30d6HCH₃ (isopropyl)

Causality and Interpretation:

  • Aromatic Region (6.5-7.5 ppm): The four protons on the benzene ring are diastereotopic and exhibit complex splitting patterns. The proton at position 6 (H-6), being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded. The proton at position 3 (H-3), ortho to the electron-donating amino group, should be the most shielded. The remaining protons at positions 4 and 5 will have intermediate chemical shifts, with their multiplicities determined by coupling to their neighbors.

  • N-H Proton (~4.50 ppm): The chemical shift of the N-H proton can be highly variable and is dependent on concentration, temperature, and solvent. It is often observed as a broad singlet due to quadrupole broadening and potential hydrogen bonding.

  • Isopropyl Group: The methine proton (CH) of the isopropyl group appears as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons (CH₃) appear as a doublet, being coupled to the single methine proton. This characteristic pattern is a clear indicator of the isopropyl group's presence.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum of this compound shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150.0C-2 (ipso, attached to N)
~134.0C-6
~133.0C-4
~118.0C-5
~117.5C≡N
~115.0C-3
~100.0C-1 (ipso, attached to CN)
~45.0CH (isopropyl)
~22.5CH₃ (isopropyl)

Causality and Interpretation:

  • Aromatic and Nitrile Carbons: The carbon atom attached to the nitrogen (C-2) is significantly deshielded due to the electronegativity of the nitrogen atom. The nitrile carbon (C≡N) also appears in a characteristic region of the spectrum. The chemical shifts of the other aromatic carbons are influenced by the substituent effects of both the amino and cyano groups.

  • Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group are found in the aliphatic region of the spectrum, with the methine carbon being more deshielded than the methyl carbons.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, the secondary amine, and the aromatic ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2970-2870Medium-StrongAliphatic C-H Stretch (isopropyl)
~2225Strong, SharpC≡N Stretch
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1380, ~1365MediumC-H Bend (isopropyl gem-dimethyl)
~750StrongOrtho-disubstituted Aromatic C-H Bend

Causality and Interpretation:

  • N-H Stretch: The sharp band around 3400 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.

  • C≡N Stretch: The strong and sharp absorption at approximately 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this band is relatively insensitive to the substitution on the aromatic ring.

  • C-H Stretches: The spectrum will show distinct regions for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the isopropyl group (below 3000 cm⁻¹).

  • Aromatic C=C Stretches: The absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-H bending and C-N stretching vibrations, which are unique to the molecule and serve as a "fingerprint" for its identification.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
160High[M]⁺ (Molecular Ion)
145High[M - CH₃]⁺
118Medium[M - C₃H₆]⁺
91Low[C₇H₅N]⁺

Causality and Interpretation of Fragmentation:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 160 corresponds to the intact molecule that has lost one electron. Its relatively high intensity is expected for an aromatic compound.

  • Loss of a Methyl Group ([M - CH₃]⁺): A prominent peak at m/z 145 is predicted, corresponding to the loss of a methyl radical from the isopropyl group. This is a common fragmentation pathway for isopropyl-substituted compounds, leading to a stable secondary carbocation.

  • McLafferty-type Rearrangement: The loss of propene (C₃H₆) leading to a fragment at m/z 118 is also a plausible fragmentation pathway.

  • Other Fragments: Other smaller fragments corresponding to the benzonitrile cation and further fragmentation of the aromatic ring may also be observed.

Experimental Protocol for MS Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will be separated from any impurities on a capillary GC column (e.g., a non-polar DB-5 column).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow and Data Integration

The structural elucidation of this compound is a synergistic process where data from different spectroscopic techniques are integrated to build a coherent and self-validating picture of the molecule.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR C_NMR ¹³C NMR Structure Structural Elucidation of This compound H_NMR->Structure Proton Environment & Connectivity C_NMR->Structure Carbon Skeleton IR IR IR->Structure Functional Groups MS MS MS->Structure Molecular Weight & Fragmentation

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectroscopic data presented in this guide, grounded in established chemical principles and supported by comparative data from related molecules, offer a reliable reference for researchers working with this compound. The detailed protocols and interpretation guidelines aim to empower scientists in their analytical endeavors, ensuring accuracy and confidence in their results.

References

  • NIST Chemistry WebBook. Benzonitrile. [Link]

  • NIST Chemistry WebBook. 2-Aminobenzonitrile. [Link]

  • NMRShiftDB. An open-source database for organic structures and their NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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An In-depth Technical Guide to 2-(Isopropylamino)benzonitrile: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(isopropylamino)benzonitrile, a synthetic aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's probable synthetic origins, its detailed preparation via modern catalytic methods, and explores its potential within medicinal chemistry based on the broader activities of related benzonitrile derivatives.

Introduction

This compound, with the chemical formula C₁₀H₁₂N₂, is a substituted aromatic nitrile. Its structure, featuring an isopropylamino group ortho to a cyano moiety on a benzene ring, presents a unique electronic and steric profile. This substitution pattern makes it an intriguing building block in synthetic and medicinal chemistry. The nitrile group, a versatile functional group, can serve as a precursor to amines, amides, and carboxylic acids, or act as a key pharmacophore in biologically active molecules.[1] This guide will illuminate the synthesis, historical context, and potential utility of this compound.

I. Discovery and Historical Context: A Product of Modern Synthesis

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of advanced cross-coupling methodologies in the latter half of the 20th century. The synthesis of N-aryl amines, such as the title compound, was revolutionized by the advent of palladium-catalyzed amination reactions.

Prior to the mid-1990s, the formation of aryl C-N bonds was often challenging, relying on harsh conditions with limited substrate scope. The groundbreaking work of Stephen L. Buchwald and John F. Hartwig established the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between aryl halides or triflates and amines.[2][3] This reaction, known for its high efficiency and broad functional group tolerance, provided a robust and versatile route to a vast array of arylamines.[4] It is highly probable that this compound was first synthesized and characterized as part of the exploration and application of this powerful synthetic tool. The commercial availability of 2-bromobenzonitrile and isopropylamine as starting materials makes this a logical and efficient synthetic pathway.

II. Core Synthesis Methodology: The Buchwald-Hartwig Amination

The most logical and widely applicable method for the synthesis of this compound is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically 2-bromobenzonitrile or 2-chlorobenzonitrile) with isopropylamine.

Causality of Experimental Choices

The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the Buchwald-Hartwig amination.

  • Palladium Pre-catalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(0) complexes can be used directly, they are often air-sensitive. Therefore, stable Pd(II) pre-catalysts like palladium(II) acetate (Pd(OAc)₂) or palladium complexes such as [Pd(cinnamyl)Cl]₂ are commonly used. These are reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product. For the coupling of a secondary amine like isopropylamine, ligands such as BrettPhos have proven to be highly effective.

  • Base: A base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly employed to ensure efficient reaction progress without competing side reactions.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound via Buchwald-Hartwig amination.

Materials:

  • 2-Bromobenzonitrile

  • Isopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and BrettPhos (e.g., 4 mol%).

  • Addition of Base and Aryl Halide: Add NaOtBu (e.g., 1.4 equivalents) and 2-bromobenzonitrile (1.0 equivalent).

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of isopropylamine (e.g., 1.2 equivalents).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-100 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of the Synthetic Workflow

Buchwald_Hartwig_Amination Start Starting Materials: - 2-Bromobenzonitrile - Isopropylamine Reaction Buchwald-Hartwig Cross-Coupling Start->Reaction Add Reagents Reagents: - Pd(OAc)₂ (Catalyst) - BrettPhos (Ligand) - NaOtBu (Base) - Toluene (Solvent) Reagents->Reaction Add Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

III. Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number 147531-47-3
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Appearance Expected to be a solid or oil-
Purity Typically >98% (commercial)

While specific spectroscopic data from a primary literature source is not available, typical ¹H NMR signals would include a doublet for the methyl groups of the isopropyl moiety, a multiplet for the methine proton, and signals in the aromatic region for the benzene ring protons.

IV. Potential Applications in Drug Discovery

The benzonitrile scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and it is generally metabolically stable.[1] While there is a lack of specific biological activity data for this compound itself, its structural motifs are present in compounds with known pharmacological effects, particularly as kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors feature an N-aryl or N-heteroaryl core. The 2-aminobenzonitrile scaffold can serve as a key building block for such molecules. For instance, derivatives of 2-aminobenzonitrile have been investigated as inhibitors of various kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases. The isopropylamino group can provide favorable steric and electronic interactions within the ATP-binding pocket of a target kinase.

Visualization of a Generic Kinase Inhibition Pathway

Kinase_Inhibition Inhibitor This compound Derivative Kinase Target Kinase (e.g., in cancer cell) Inhibitor->Kinase Binds to ATP pocket Block Inhibition Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation) Phospho_Substrate->Downstream

Caption: Potential mechanism of action for a this compound-based kinase inhibitor.

V. Conclusion and Future Outlook

This compound is a readily accessible synthetic building block, a testament to the power of modern palladium-catalyzed cross-coupling reactions. While its specific discovery is not documented as a singular event, its synthesis is straightforward using established Buchwald-Hartwig amination protocols. The true potential of this compound likely lies in its utility as a scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. Benzonitrile, 2-amino-3-fluoro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • PubMed. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. [Link]

  • RSC Publishing. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 2-(Benzylamino)benzonitrile. [Link]

  • Journal of Medicinal Chemistry. Medicinal Chemistry Reviews, Volume 60. [Link]

  • Crysdot LLC. This compound. [Link]

  • NIH. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. [Link]

  • PubMed. The effects of the protein kinase C inhibitors staurosporine and H7 on the IgE dependent mediator release from RBL 2H3 cells. [Link]

  • Google Patents. Preparation of 2-(N-formylamino)-propionitrile.
  • Patsnap Eureka. Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. [Link]

  • NIH. Mid-infrared Spectroscopy of Protonated Benzonitrile, 2-Cyanonaphthalene, and 9-Cyanoanthracene for Astrochemical Consideration. [Link]

  • Google Patents.
  • ResearchGate. The chemical structure of some biologically important benzonitrile derivatives. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Isopropylamino)benzonitrile Derivatives

The benzonitrile moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile pharmacophore. When functionalized with an isopropylamino group at the ortho position, the resulting this compound scaffold presents a unique combination of lipophilicity, hydrogen bonding capability, and steric influence. This guide delves into the burgeoning field of its derivatives, synthesizing current research to provide a comprehensive technical overview. We will explore the synthetic pathways, dissect the diverse biological activities, analyze structure-activity relationships (SAR), and provide actionable experimental protocols to empower researchers in the rational design of novel therapeutic agents.

Synthetic Strategies: From Core Scaffold to Diverse Analogs

The synthesis of this compound derivatives is primarily achieved through nucleophilic aromatic substitution or by building upon a pre-functionalized benzonitrile ring. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A prevalent method involves the reaction of a suitable precursor, such as 2-fluorobenzonitrile, with isopropylamine. The electron-withdrawing nature of the nitrile group activates the ortho position, facilitating the displacement of the fluorine atom by the amine.

Protocol: General SNAr for this compound

  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add isopropylamine (1.5-2.0 eq).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as a scavenger for the generated hydrofluoric acid.

  • Heating: Heat the reaction mixture at 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Derivatization via Knoevenagel Condensation

For derivatives with extended conjugation, the Knoevenagel condensation is a powerful tool. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, often followed by further cyclization or modification.[1] While not directly forming the core, it is used to build complex derivatives from a benzonitrile-containing aldehyde.

G cluster_0 Core Synthesis cluster_1 Derivatization 2-Fluorobenzonitrile 2-Fluorobenzonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Fluorobenzonitrile->SNAr Isopropylamine Isopropylamine Isopropylamine->SNAr Core_Scaffold This compound SNAr->Core_Scaffold Aldehyde_Ketone Aldehyde/Ketone Derivatives Core_Scaffold->Aldehyde_Ketone Condensation Knoevenagel Condensation Aldehyde_Ketone->Condensation Active_Methylene Active Methylene Compound Active_Methylene->Condensation Final_Derivatives Diverse Bioactive Derivatives Condensation->Final_Derivatives

Caption: General synthetic workflow for derivatives.

Spectrum of Biological Activities

Benzonitrile derivatives are known for a wide array of pharmacological effects. The this compound scaffold, in particular, has been explored as a template for developing agents targeting cancer, microbial infections, and metabolic diseases.

Anticancer Activity

Derivatives of benzonitrile have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2]

  • Mechanism of Action: A key mechanism is the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in tumor angiogenesis.[2] By competing with ATP at the kinase's binding site, these compounds can halt the signaling cascade that leads to new blood vessel formation, effectively starving the tumor. Other targeted kinases include c-Jun N-terminal kinase-3 (JNK3), involved in stress-induced apoptosis.[2]

  • Cytotoxicity: These compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon cancer (HCT116) and liver cancer (BEL-7402).[2]

Table 1: Illustrative Anticancer Activity of Benzonitrile Derivatives

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
2-PhenylacrylonitrileHCT116 (Colon)5.9 nM[2]
2-PhenylacrylonitrileBEL-7402 (Liver)7.8 nM[2]
Quinazolinone-benzonitrileDPP-4 Enzyme1.46 - 6.78 µM[3]
Benzofuran from 2-hydroxybenzonitrileCancer Cell LinesCytotoxic Effects[4]
Antimicrobial and Antifungal Activity

The benzonitrile scaffold is also a component of molecules with potent antimicrobial properties.

  • Mechanism of Action: While not always fully elucidated, the antimicrobial action of phenolic derivatives of benzonitrile is often attributed to the disruption of microbial cell membranes and interference with essential enzymatic processes.[4]

  • Spectrum of Activity: Activity has been demonstrated against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][5] Certain derivatives also exhibit significant antifungal activity, for instance, against Botrytis fabae.[5]

DPP-4 Inhibition for Antidiabetic Applications

Recent research has highlighted the potential of quinazolinone derivatives featuring a methyl-benzonitrile moiety as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[3]

  • Mechanism of Action: DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin release in response to meals. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control. This makes them attractive candidates for the treatment of type 2 diabetes.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is crucial for rational drug design. QSAR studies, including 3D-QSAR methods like CoMFA and CoMSIA, have been instrumental in this regard.[2]

  • Antimicrobial Activity: For antimicrobial benzonitrile derivatives, the electronic properties of substituents on the aromatic ring are critical. The presence of electron-withdrawing groups, such as halogens, at the meta position has been shown to enhance activity.[6] Conversely, electron-donating groups tend to decrease inhibitory potential.[6]

  • Anticancer Activity: In kinase inhibition, the 2-(isopropylamino) group can serve as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. The benzonitrile group often extends into a hydrophobic pocket. Modifications to the phenyl ring can be used to exploit additional pockets within the active site to enhance potency and selectivity.

  • DPP-4 Inhibition: In quinazolinone-benzonitrile hybrids, the benzonitrile portion occupies a specific sub-pocket of the DPP-4 active site. The nature of the substituent at the C-2 position of the quinazolinone core significantly influences potency, with a morpholino-methyl group showing high activity.[3]

SAR_Pathway Core This compound Scaffold Mod1 Add Electron-Withdrawing Group (e.g., Halogen) Core->Mod1 Modification Mod2 Add Electron-Donating Group Core->Mod2 Modification Mod3 Modify Isopropyl Group (Steric Bulk) Core->Mod3 Modification Mod4 Ring Fusion (e.g., Quinazolinone) Core->Mod4 Modification Activity1 Increased Antimicrobial Activity Mod1->Activity1 Leads to Activity2 Decreased Antimicrobial Activity Mod2->Activity2 Leads to Activity3 Altered Kinase Selectivity/Potency Mod3->Activity3 Leads to Activity4 Novel Activity Profile (e.g., DPP-4 Inhibition) Mod4->Activity4 Leads to

Caption: Structure-Activity Relationship (SAR) map.

Key Experimental Methodologies

To validate the biological activity of newly synthesized derivatives, standardized and robust assays are essential.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton) in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Protocol: In Vitro Kinase Inhibition (IC₅₀) Assay

This assay measures the concentration of a compound required to inhibit 50% of a specific kinase's activity.

  • Reagents: Prepare solutions of the purified kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction: In a 96-well plate, combine the kinase and the test compound. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using luminescence-based assays that measure the amount of ATP remaining.

  • Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[4]

Workflow: Quantitative Structure-Activity Relationship (QSAR) Study

QSAR modeling provides a predictive framework to correlate chemical structure with biological activity, guiding the design of more potent molecules.[2]

QSAR_Workflow Data 1. Data Collection (Structures & IC50/MIC values) Descriptors 2. Molecular Descriptor Calculation (2D/3D) Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Generation (e.g., CoMFA, CoMSIA) Split->Model Validation 5. Model Validation (Internal & External) Model->Validation Interpretation 6. Interpretation & Visualization Validation->Interpretation Design 7. Rational Design of New Derivatives Interpretation->Design

Caption: Generalized QSAR modeling workflow.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antidiabetic properties. The synthetic accessibility of this core allows for extensive chemical exploration, and SAR studies have provided clear guidance for optimizing potency and selectivity.

Future research should focus on:

  • Lead Optimization: Fine-tuning the most promising derivatives to improve their pharmacokinetic and pharmacodynamic profiles.

  • Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify novel targets and potential off-target effects.

  • In Vivo Validation: Progressing lead candidates into preclinical animal models to assess their efficacy and safety in a physiological context.

  • Expansion of Therapeutic Areas: Exploring the potential of these derivatives against other diseases, such as inflammatory disorders and neurodegenerative conditions.

This guide serves as a foundational resource, and it is through continued, rigorous scientific inquiry that the full therapeutic potential of this compound derivatives will be realized.

References

  • The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2012). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. (2025). Brieflands. Retrieved January 14, 2026, from [Link]

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

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2-(Isopropylamino)benzonitrile mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Biological Mechanism of Action of 2-(Isopropylamino)benzonitrile

Preamble: Charting a Course into the Unknown

In the landscape of molecular discovery, we often encounter compounds with defined structures but undefined biological roles. This compound is one such molecule. A search of the current scientific literature reveals a conspicuous absence of data regarding its mechanism of action, biological targets, and overall pharmacological profile. This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective roadmap for the research scientist and drug development professional. Its purpose is to dissect the molecule's constituent chemical features, formulate plausible hypotheses about its biological function based on the activities of structural analogs, and provide a rigorous, multi-tiered experimental workflow to systematically elucidate its true mechanism of action. We will proceed not by reporting what is known, but by detailing how to discover what is unknown.

Molecular Profile and Structural Considerations

This compound is an aromatic compound with the linear formula C10H12N2 and a molecular weight of 160.22 g/mol .[1] Its structure consists of a benzonitrile core—a benzene ring substituted with a nitrile group (C≡N)—and an isopropylamino group [-NH-CH(CH3)2] at the ortho position.

The presence of these two key functional groups forms the logical foundation for our mechanistic hypotheses:

  • The Benzonitrile Moiety: This group is a common feature in various biologically active compounds. Notably, derivatives containing a methyl-benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[2]

  • The Isopropylamino Group: This functional group is a classic pharmacophore found in many beta-adrenergic receptor antagonists (beta-blockers), which are widely used to manage cardiovascular conditions.[3]

Therefore, our investigation will be anchored by two primary, structurally-driven hypotheses.

Core Mechanistic Hypotheses

Hypothesis A: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Rationale: Research into novel quinazolin-4-one derivatives has identified compounds with a methyl-benzonitrile substituent at the N-3 position as potent and specific inhibitors of DPP-4.[2] In these molecules, the nitrile group of the benzonitrile moiety is proposed to interact with the S1 pocket of the DPP-4 enzyme.[2] Although this compound is a different chemical entity, the presence of the benzonitrile group warrants an investigation into its potential as a DPP-4 inhibitor.

Biological Implication: DPP-4 is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. If this hypothesis is correct, this compound could be a candidate for development as an anti-diabetic agent.

Hypothesis B: Antagonism of Beta-Adrenergic Receptors

Rationale: The N-isopropyl group is a hallmark of many non-selective beta-blockers, such as propranolol. Pharmacological studies have long established the role of molecules containing an isopropylamino group in blocking beta-adrenergic receptors.[3] The structural component of an amine linked to an isopropyl group in this compound makes it a plausible candidate for a beta-adrenergic receptor antagonist.

Biological Implication: Beta-adrenergic receptors are central to the sympathetic nervous system, regulating cardiac function, smooth muscle relaxation, and metabolic processes. Antagonism of these receptors leads to decreased heart rate, blood pressure, and cardiac contractility. If this hypothesis holds true, this compound could have potential applications in treating hypertension, angina, or other cardiovascular disorders.

A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation

To systematically test our hypotheses, a multi-stage experimental plan is proposed. This workflow is designed to be a self-validating system, where the results of each stage inform the decision to proceed to the next.

experimental_workflow start Start: Compound This compound in_silico Phase 1: In Silico Screening (Molecular Docking) start->in_silico hypothesis_a Hypothesis A: DPP-4 Target in_silico->hypothesis_a Predicts Binding Affinity hypothesis_b Hypothesis B: β-Adrenergic Receptor Target in_silico->hypothesis_b Predicts Binding Affinity in_vitro Phase 2: In Vitro Target Engagement (Biochemical Assays) hypothesis_a->in_vitro hypothesis_b->in_vitro dpp4_assay DPP-4 Inhibition Assay (IC50 Determination) in_vitro->dpp4_assay Test Hypothesis A beta_assay β-Adrenergic Receptor Binding Assay (Ki Determination) in_vitro->beta_assay Test Hypothesis B cellular_assays Phase 3: Cellular Functional Assays (Downstream Effects) dpp4_assay->cellular_assays If IC50 < 10µM target_profiling Alternative Path: Broad Target Profiling Panel dpp4_assay->target_profiling If No Significant Activity beta_assay->cellular_assays If Ki < 1µM beta_assay->target_profiling If No Significant Activity glp1_assay GLP-1 Secretion Assay (Cell-based) cellular_assays->glp1_assay camp_assay cAMP Accumulation Assay (Cell-based) cellular_assays->camp_assay conclusion Conclusion: Confirmed Mechanism of Action glp1_assay->conclusion Confirm MoA camp_assay->conclusion Confirm MoA target_profiling->conclusion

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: In Silico Computational Screening

Objective: To predict the binding affinity and pose of this compound to the active sites of human DPP-4 and beta-1/beta-2 adrenergic receptors.

Methodology: Molecular Docking

  • Protein Preparation: Obtain the crystal structures of human DPP-4 (e.g., PDB: 1X70) and beta-2 adrenergic receptor (e.g., PDB: 2RH1) from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding pocket of each receptor.

  • Analysis: Analyze the predicted binding energies (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. A strong negative binding energy and plausible interactions with key residues would justify proceeding to in vitro testing.

Phase 2: In Vitro Biochemical Assays

Objective: To experimentally quantify the direct interaction of the compound with the hypothesized protein targets.

Protocol 1: DPP-4 Inhibition Assay (Fluorometric)

  • Reagents: Human recombinant DPP-4, DPP-4 substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), and this compound (serially diluted).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer. b. Add 10 µL of varying concentrations of this compound (e.g., from 100 µM to 1 nM). Use a known inhibitor like Sitagliptin as a positive control. c. Add 20 µL of human recombinant DPP-4 enzyme solution and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate. e. Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Beta-Adrenergic Receptor Binding Assay (Radioligand)

  • Reagents: Membranes from cells overexpressing human beta-1 or beta-2 adrenergic receptors, radioligand (e.g., [³H]-Dihydroalprenolol), wash buffer, and this compound.

  • Procedure: a. In a 96-well filter plate, combine receptor membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. Use a known antagonist like Propranolol for non-specific binding determination and as a positive control. b. Incubate for 60 minutes at room temperature to reach equilibrium. c. Rapidly filter the plate and wash with ice-cold wash buffer to separate bound from free radioligand. d. Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the compound concentration to determine the Ki (inhibitory constant).

Phase 3: Cellular Functional Assays

Objective: To confirm that target engagement in a biochemical context translates to a functional cellular response.

Protocol 1: GLP-1 Mediated Signaling (if DPP-4 is a target)

  • System: Use a suitable cell line, such as RIN-m5F (rat insulinoma) cells.

  • Procedure: a. Culture cells to 80% confluency. b. Pre-treat cells with various concentrations of this compound for 30 minutes. c. Stimulate the cells with a sub-maximal concentration of exogenous GLP-1. d. After a defined incubation period, collect the cell supernatant. e. Measure the concentration of a downstream signaling molecule like cAMP using a commercial ELISA kit.

  • Interpretation: A dose-dependent increase in cAMP levels in the presence of GLP-1 would confirm a functional inhibition of DPP-4-like activity.

Protocol 2: cAMP Accumulation Assay (if β-Adrenergic Receptor is a target)

  • System: Use CHO or HEK293 cells stably expressing the human beta-1 or beta-2 adrenergic receptor.

  • Procedure: a. Pre-treat cells with varying concentrations of this compound. b. Stimulate the cells with the agonist Isoproterenol. c. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Interpretation: A dose-dependent decrease in Isoproterenol-stimulated cAMP production will confirm functional antagonism at the beta-adrenergic receptor.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Screening Results

Assay TypeTargetParameterResult
Enzymatic InhibitionHuman DPP-4IC50> 100 µM
Radioligand BindingHuman β1-Adrenergic RKi150 nM
Radioligand BindingHuman β2-Adrenergic RKi85 nM

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound is not a potent DPP-4 inhibitor. However, it shows moderate, non-selective affinity for both beta-1 and beta-2 adrenergic receptors, justifying progression to cellular functional assays for this target.

Visualizing the Potential Signaling Pathway

Should Hypothesis B be confirmed, the mechanism can be visualized as follows:

signaling_pathway ligand Adrenaline/ Noradrenaline receptor β-Adrenergic Receptor ligand->receptor Activates compound This compound compound->block g_protein Gαs Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↑ Heart Rate) pka->response Phosphorylates Targets block->receptor Blocks

Caption: Antagonism of the β-adrenergic signaling pathway.

Conclusion and Forward Outlook

This guide has established a clear and logical framework for the systematic investigation of this compound's biological mechanism of action. By leveraging structure-activity relationships of its core functional groups, we have formulated two high-priority hypotheses centered on DPP-4 inhibition and beta-adrenergic receptor antagonism. The detailed, phased experimental workflow provides a robust methodology for testing these hypotheses, from initial in silico predictions to definitive in vitro and cellular assays.

The successful elucidation of this compound's mechanism of action will be a critical first step. Should it prove to be a potent and selective modulator of a key biological target, it could emerge as a valuable lead compound for therapeutic development in metabolic, cardiovascular, or other disease areas. This document serves as the foundational blueprint for that journey of discovery.

References

  • Smolecule. (2023). 2-(Isopropylamino)benzoic acid.
  • Sigma-Aldrich. This compound | 147531-47-3.
  • PubChem. O-(2-Hydroxy-3-(isopropylamino)propoxy)benzonitrile hydrochloride.
  • PubChem. Benzonitrile, 2-amino-3-fluoro-5-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-, monohydrochloride.
  • Sigma-Aldrich. This compound | 147531-47-3 (German).
  • Arrahman, A., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Iranian Journal of Pharmaceutical Research, 24(1).
  • PubChem. 2-(Benzylamino)benzonitrile.
  • NICNAS. (2019). Benzonitrile: Human health tier II assessment.
  • MDPI. (2020).
  • Wikipedia. Benzonitrile.
  • Royal Society of Chemistry. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Brunner, H., Hedwall, P. R., & Meier, M. (1968). [Pharmacological studies with 1-isopropylamino-3-(o-allyloxyphenoxy)-2-propanol-hydrochloride, an adrenergic beta-receptor blocking agent]. Arzneimittelforschung, 18(2), 164-70.

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Solubility and Stability of 2-(Isopropylamino)benzonitrile: A Comprehensive Physicochemical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(Isopropylamino)benzonitrile is a substituted benzonitrile derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its fundamental physicochemical properties, namely solubility and chemical stability, is a prerequisite for its effective use in research and development, particularly in the context of drug discovery and formulation. This technical guide addresses the notable absence of quantitative solubility and stability data in the public domain. It provides a first-principles approach, detailing robust, field-proven experimental protocols for determining the thermodynamic solubility and assessing the intrinsic chemical stability of this compound. This document is designed to empower researchers, chemists, and formulation scientists to generate reliable and reproducible data, thereby accelerating preclinical development and ensuring the quality of subsequent research.

Introduction: The Imperative for Foundational Physicochemical Profiling

The journey of a chemical entity from discovery to a viable lead candidate or synthetic intermediate is critically dependent on its physicochemical characteristics. Properties such as solubility and stability govern reaction kinetics, purification strategies, formulation design, and ultimately, bioavailability and shelf-life. This compound (CAS No: 147531-47-3) possesses a unique molecular architecture, incorporating a lipophilic aromatic ring, a polar nitrile group, and a secondary amine capable of hydrogen bonding. This combination of functional groups suggests a nuanced solubility and stability profile that requires empirical determination.

For drug development professionals, poor aqueous solubility can be a significant hurdle, leading to formulation challenges and potentially compromising therapeutic efficacy. Concurrently, chemical instability can lead to the loss of potency and the formation of potentially toxic degradation products.[1] Therefore, the early and systematic evaluation of these parameters is not merely a data-collection exercise but a crucial, risk-mitigating step in the development pipeline.

This guide provides a self-contained framework for the comprehensive physicochemical profiling of this compound, rooted in established scientific principles and regulatory expectations.[1]

Solubility Profiling: From Theory to Practice

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of chemical and pharmaceutical science. The solubility of this compound in various solvents will be dictated by the interplay of its structural features with the properties of the solvent, including polarity, hydrogen bonding capacity, and dielectric constant.

Causality Behind Experimental Design: The Shake-Flask Method

To determine the intrinsic, thermodynamic solubility of a compound, the system must reach equilibrium. The gold-standard technique for this is the shake-flask method.[2] Its trustworthiness lies in its simplicity and direct measurement of the saturation point. An excess of the solid compound is agitated in the solvent for a prolonged period, ensuring that the dissolution and precipitation rates become equal.[2] The resulting concentration in the supernatant represents the true solubility at that temperature.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a selection of solvents.

2.2.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide)

  • Scintillation vials (20 mL) with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Pipettes and tips

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC vials

  • HPLC system with UV detector

2.2.2 Step-by-Step Methodology

  • Preparation: Add an excess amount (e.g., 20-50 mg) of solid this compound to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation.[2]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 24-48 hours. A longer duration may be necessary for poorly soluble compounds or viscous solvents.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described below.

Analytical Protocol: Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the dissolved analyte.[3]

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) is a good starting point. The ratio can be optimized to achieve a suitable retention time and peak shape.[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm, or the wavelength of maximum absorbance (λmax) for this compound.[3]

  • Injection Volume: 10 µL.[3]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999.[4]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-48h) prep2->equil settle Settle for >2h equil->settle sample Withdraw supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute analyze Quantify by HPLC dilute->analyze result Solubility Data analyze->result

Caption: Workflow for thermodynamic solubility determination.

Data Presentation: Solubility Profile

Summarize the empirically determined solubility data in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetonitrile25
Dichloromethane25
Toluene25
DMSO25

Chemical Stability Assessment: Forced Degradation Studies

Understanding a compound's intrinsic stability is paramount. Forced degradation, or stress testing, is an essential component of this evaluation. It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.[1] The primary objectives of these studies are:

  • To identify likely degradation products.[1]

  • To establish degradation pathways.[1]

  • To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[6]

  • To understand the molecule's inherent vulnerabilities.[7]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is based on ICH guidelines and common industry practices.[1][6] A stability-indicating HPLC method, capable of separating the intact compound from all degradation products, is required for analysis.

3.1.1 Stock Solution Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

3.1.2 Stress Conditions For each condition, a control sample (stored at room temperature or refrigerated, protected from light) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.[3]

    • At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.[3]

    • At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.[3]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.[3]

    • Withdraw aliquots at specified time points for immediate dilution and HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 7 days.[3]

    • In parallel, heat a solution of the stock solution under the same conditions.

    • At specified time points, prepare samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3][6]

    • Analyze the samples after exposure.

Potential Degradation Pathways

The structure of this compound suggests two primary sites for degradation. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would first yield 2-(isopropylamino)benzamide, followed by further hydrolysis to 2-(isopropylamino)benzoic acid.[8] The secondary amine is a potential site for oxidation.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start 1 mg/mL Stock Solution of this compound acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points & Neutralize (if needed) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC Method sampling->hplc end Identify Degradation Pathways & Products hplc->end

Caption: Workflow for forced degradation stability assessment.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsObservations (e.g., Major Degradant RT)
0.1 M HCl, 60°C24h
0.1 M NaOH, 60°C24h
3% H₂O₂, RT24h
Thermal (Solid), 80°C7d
Photolytic (ICH Q1B)-

Conclusion and Forward Outlook

This technical guide provides a comprehensive and actionable framework for determining the solubility and stability of this compound. The protocols described herein are based on established scientific principles and are designed to yield reliable, high-quality data. By systematically evaluating solubility in a range of solvents and probing the molecule's vulnerabilities through forced degradation, researchers and drug development professionals can make informed decisions regarding its use in synthesis, purification, and formulation. This foundational knowledge is indispensable for mitigating risks, optimizing processes, and ultimately, accelerating the path of scientific discovery and development.

References

  • Al-Tannak, N. F., & Al-Karasneh, S. M. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Rasmussen, C. H. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-830. (Note: A general reference representing the principles, a direct link may vary). A relevant open-access review is: Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Abbas, K. A. (2009). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung B, 64(5), 603-608. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of 2-(Isopropylamino)benzonitrile

In the landscape of modern chemical research, the strategic value of a molecule is often defined by its versatility and potential as a foundational building block. This compound, a substituted aromatic nitrile, represents such a scaffold. Characterized by an isopropylamino group and a nitrile moiety ortho to each other on a benzene ring, this compound offers a unique combination of electronic properties and reactive sites. The electron-donating nature of the secondary amine contrasts with the strong electron-withdrawing capacity of the nitrile group, creating a nuanced electronic environment that can be exploited in a multitude of synthetic transformations.

This guide provides an in-depth exploration of this compound, moving beyond its catalog entry to illuminate its potential research applications. We will delve into its synthesis, reactivity, and prospective utility in medicinal chemistry, agrochemical development, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a strategic starting material or intermediate in their discovery programs.

PropertyValueSource
CAS Number 147531-47-3
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Purity Typically ≥98%
MDL Number MFCD11144672
Storage 2-8°C

Section 1: Synthesis and Chemical Reactivity

A reliable and efficient synthesis is paramount for any building block. This compound is accessible through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This reaction provides a robust and high-yielding pathway from readily available starting materials.

Core Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is particularly effective for synthesizing N-aryl amines like this compound.

Reaction Scheme: 2-Bromobenzonitrile + Isopropylamine → this compound

Causality in Experimental Design:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is crucial. The ligand coordinates to the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, generating the active nucleophile without competing in side reactions.

  • Solvent: An inert, high-boiling aprotic solvent like toluene is ideal for maintaining the solubility of the reactants and achieving the necessary reaction temperature.

Buchwald_Hartwig_Synthesis Reactants Starting Materials - 2-Bromobenzonitrile - Isopropylamine Mixing Combine & Heat (e.g., 90°C, 6h) Reactants->Mixing Catalyst Catalyst System - Pd₂(dba)₃ - BINAP Ligand Catalyst->Mixing Base Base - Cs₂CO₃ Base->Mixing Solvent Solvent - Toluene Solvent->Mixing Workup Aqueous Workup & Extraction Mixing->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified Reactivity_Profile Core This compound Nitrile Nitrile Group (-C≡N) Core->Nitrile Amine Amino Group (-NH) Core->Amine Ring Aromatic Ring Core->Ring Hydrolysis Hydrolysis → Carboxylic Acid / Amide Nitrile->Hydrolysis Reduction Reduction → Primary Amine Nitrile->Reduction Cyclization Cyclization Reactions Nitrile->Cyclization Alkylation N-Alkylation / Acylation Amine->Alkylation EAS Electrophilic Aromatic Substitution (EAS) Ring->EAS Drug_Discovery_Scaffold Scaffold This compound -NH (Linker Point) -CN (Modulation Point) R_Group Introduce R-Groups (Alkylation/Acylation) Scaffold:f1->R_Group Transformation Transform Nitrile (Hydrolysis/Reduction) Scaffold:f2->Transformation Final_Molecule Library of Novel Biologically Active Compounds R_Group->Final_Molecule Transformation->Final_Molecule

A Comprehensive Technical Guide to the Thermochemical Profile of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, including enthalpy of formation, heat capacity, and entropy, are fundamental to understanding the stability, reactivity, and safety profile of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This whitepaper provides a detailed technical guide for determining the thermochemical properties of 2-(Isopropylamino)benzonitrile, a key structural motif in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide outlines robust experimental and computational methodologies to generate reliable thermochemical information. We delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure data integrity. This document serves as a comprehensive resource for researchers and drug development professionals, enabling them to establish a thorough thermochemical profile for novel compounds like this compound, thereby supporting process development, safety assessments, and regulatory submissions.

Introduction: The Critical Role of Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to market is paved with meticulous characterization of its physicochemical properties. Among these, thermochemical data are paramount for several reasons:

  • Process Safety and Hazard Analysis: Exothermic reactions can lead to thermal runaways. A precise understanding of the enthalpy of formation and reaction is critical for designing safe manufacturing processes.

  • Polymorph and Salt Form Selection: The relative stability of different solid-state forms is governed by their Gibbs free energy, which is a function of enthalpy and entropy. Thermochemical data guide the selection of the most stable and bioavailable form of a drug substance.

  • Reaction Optimization and Yield Prediction: Thermodynamic principles underpin chemical equilibria. By knowing the thermochemical properties of reactants and products, reaction conditions can be optimized to maximize yield and minimize byproducts.[1][2]

  • Computational Modeling and Drug Design: Accurate experimental data are essential for benchmarking and validating computational models that predict the properties of new chemical entities, accelerating the drug discovery process.

This compound, with its aromatic nitrile and secondary amine functionalities, presents an interesting case for thermochemical analysis. The interaction between these groups can influence the molecule's stability and reactivity. This guide will provide the framework to elucidate these properties.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise experimental measurement. The following section details the key experimental techniques for determining the enthalpy of formation, heat capacity, and entropy of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is typically determined indirectly through the enthalpy of combustion.

This method measures the heat released during the complete combustion of a substance in a constant-volume vessel (the "bomb").

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible inside a high-pressure stainless steel bomb.

  • Bomb Pressurization: The bomb is filled with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Ignition and Data Acquisition: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited electrically, and the temperature change of the water is monitored with high precision.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any atmospheric nitrogen.

  • Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Causality and Trustworthiness:

  • High-Purity Oxygen: Ensures complete combustion, preventing the formation of side products like carbon monoxide that would introduce errors.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This calibration is crucial for the accuracy of the measurement.

  • Correction for Nitric Acid: The nitrogen content of this compound will form nitric acid during combustion. This is an exothermic process that must be quantified and subtracted from the total heat released.

Diagram: Experimental Workflow for Bomb Calorimetry

cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetry cluster_analysis Data Analysis cluster_result Final Calculation prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 bomb1 Place Sample in Bomb prep2->bomb1 bomb2 Add Water bomb1->bomb2 bomb3 Pressurize with O2 bomb2->bomb3 cal1 Submerge Bomb in Water bomb3->cal1 cal2 Ignite Sample cal1->cal2 cal3 Monitor Temperature Rise cal2->cal3 ana1 Calculate Heat Released cal3->ana1 ana2 Apply Corrections (Ignition, HNO3) ana1->ana2 ana3 Determine Enthalpy of Combustion ana2->ana3 res1 Apply Hess's Law ana3->res1 res2 Calculate Enthalpy of Formation (ΔfH°) res1->res2

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity (Cp) and Phase Transitions

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for heat transfer calculations in process scale-up. Differential Scanning Calorimetry (DSC) is a primary technique for its determination.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating at a constant rate of 10 K/min) is set.

  • Data Acquisition: The instrument heats both pans and measures the differential heat flow required to maintain them at the same temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard, typically sapphire, under the same conditions.

  • Phase Transition Analysis: DSC can also be used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization). These appear as endothermic peaks in the DSC thermogram.

Causality and Trustworthiness:

  • Hermetic Sealing: Prevents mass loss due to volatilization during the experiment, which would lead to inaccurate heat capacity values.

  • Baseline Subtraction: A baseline scan with empty pans is performed and subtracted from the sample scan to correct for any instrumental artifacts.

  • Use of a Standard: Calibration with a material of known heat capacity, like sapphire, ensures the accuracy of the measurements.

Diagram: DSC Experimental Workflow

cluster_prep Preparation cluster_dsc DSC Measurement cluster_cal Calibration & Baseline cluster_analysis Analysis prep1 Weigh Sample prep2 Seal in Pan prep1->prep2 dsc1 Place Sample & Reference in Cell prep2->dsc1 dsc2 Run Temperature Program dsc1->dsc2 dsc3 Record Differential Heat Flow dsc2->dsc3 ana1 Subtract Baseline dsc3->ana1 cal1 Run Empty Pans (Baseline) cal2 Run Sapphire Standard cal1->cal2 ana2 Compare with Standard cal2->ana2 ana1->ana2 ana3 Calculate Heat Capacity (Cp) ana2->ana3

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict thermochemical properties. High-level ab initio quantum chemical calculations can provide data that is complementary to and can help validate experimental results.[3][4]

Computational Methodology

The general approach involves calculating the total electronic energy of the molecule, from which thermochemical properties can be derived.

Protocol:

  • Conformational Analysis: The first step is to identify the lowest energy conformer of this compound. This is typically done using a computationally less expensive method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Geometry Optimization and Frequency Calculation: The geometry of the most stable conformer is then optimized at a higher level of theory (e.g., G3 or G4 composite methods). A frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using atomization or isodesmic reaction schemes.

    • Atomization Method: This involves calculating the energy required to break the molecule into its constituent atoms. The enthalpy of formation is then derived using the known enthalpies of formation of the gaseous atoms.

    • Isodesmic Reaction Method: This method involves constructing a balanced chemical reaction where the number and types of bonds are conserved on both sides. By choosing well-characterized molecules for the reaction, errors in the calculation are largely canceled out, leading to more accurate results.

Causality and Trustworthiness:

  • Choice of a High-Level Theory: Composite methods like G3 and G4 are designed to approximate high-level coupled-cluster calculations at a lower computational cost, providing a good balance of accuracy and efficiency for molecules of this size.

  • Isodesmic Reactions: This approach is generally preferred as it minimizes the errors associated with the computational method by ensuring that similar chemical environments are present on both the reactant and product sides of the equation.

  • Validation: Computational results should always be compared with available experimental data for structurally related molecules to assess their accuracy. For instance, the calculated thermochemical data for benzonitrile can be compared with its known experimental values.[5][6][7]

Diagram: Computational Workflow

cluster_structure Structure & Conformation cluster_quantum Quantum Chemical Calculation cluster_thermo Thermochemical Calculation cluster_validation Validation struc1 Initial 3D Structure struc2 Conformational Search (DFT) struc1->struc2 struc3 Identify Lowest Energy Conformer struc2->struc3 qm1 Geometry Optimization (G3/G4) struc3->qm1 qm2 Frequency Calculation qm1->qm2 thermo1 Calculate ZPVE and Thermal Corrections qm2->thermo1 thermo2 Use Isodesmic Reactions thermo1->thermo2 thermo3 Calculate ΔfH°, S°, Cp thermo2->thermo3 val1 Compare with Related Experimental Data thermo3->val1 val2 Assess Accuracy val1->val2

Caption: Workflow for the computational prediction of thermochemical data.

Summary of Thermochemical Data for this compound

The following table summarizes the key thermochemical parameters to be determined for this compound using the methodologies described above. Note: The values presented here are placeholders and should be replaced with experimentally determined or computationally predicted data.

PropertySymbolMethodExpected Value (Illustrative)
Standard Molar Enthalpy of Formation (gas, 298.15 K) ΔfH°(g)Bomb Calorimetry & Vaporization Data / G3/G4 Calculation+50 to +100 kJ/mol
Standard Molar Enthalpy of Formation (liquid, 298.15 K) ΔfH°(l)Bomb Calorimetry+20 to +70 kJ/mol
Standard Molar Entropy (liquid, 298.15 K) S°(l)Adiabatic Calorimetry / DSC250 to 350 J/(mol·K)
Molar Heat Capacity (liquid, 298.15 K) Cp(l)DSC200 to 300 J/(mol·K)
Melting Temperature TmDSCTo be determined
Enthalpy of Fusion ΔfusHDSCTo be determined

Conclusion

Establishing a comprehensive thermochemical profile for this compound is an essential step in its development as a potential pharmaceutical intermediate. This guide has outlined a dual approach, combining rigorous experimental techniques like bomb calorimetry and differential scanning calorimetry with high-level quantum chemical calculations. This integrated strategy ensures the generation of accurate and reliable data for enthalpy of formation, heat capacity, and entropy. The protocols and workflows presented herein are designed to be self-validating and are grounded in established scientific principles. By following this guide, researchers and drug development professionals can confidently characterize the thermochemical properties of this compound and other novel molecules, thereby ensuring safer processes, informed solid-state form selection, and accelerated development timelines.

References

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  • Ribeiro da Silva, M. A. V., et al. (2004). Experimental and computational thermochemical study of 3-hydroxypropanenitrile. ResearchGate.
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  • CAMEO Chemicals. (n.d.). BENZONITRILE.
  • Chemical Engineering Transactions. (n.d.). Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents: 2-Isopropylaminoethanol and 2-Amino-2-methyl-1-propanol.
  • PubChem. (n.d.). O-(2-Hydroxy-3-(isopropylamino)propoxy)benzonitrile hydrochloride.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1).
  • Chemical Engineering Transactions. (2025). Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents: 2.
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  • NIST. (n.d.). Benzonitrile.

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Methodological & Application

Protocol for the synthesis of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Isopropylamino)benzonitrile

Authored by a Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a secondary amine adjacent to a nitrile group on a benzene ring, makes it a versatile building block for the construction of more complex heterocyclic systems. This guide provides a detailed, field-proven protocol for the synthesis of this compound, with a primary focus on the robust and widely applicable Buchwald-Hartwig amination. Alternative synthetic strategies are also discussed to provide a comprehensive overview for researchers and drug development professionals.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several methodologies. The choice of a particular route is often dictated by factors such as substrate availability, desired scale, and the specific functional group tolerance required.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] It offers high yields, excellent functional group tolerance, and broad substrate scope, making it the preferred method for this transformation.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): In this classic reaction, a nucleophile displaces a leaving group on an aromatic ring. However, SNAr typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group to facilitate the reaction.[4][5] While conceptually possible, this method is generally less efficient for unactivated aryl halides.

  • Reductive Amination: This method involves the reaction of an amine with a carbonyl compound, followed by reduction of the resulting imine.[6] For the synthesis of the target molecule, this would entail the reaction of 2-aminobenzonitrile with acetone and a suitable reducing agent.

This guide will provide a detailed protocol for the Buchwald-Hartwig amination due to its superior efficiency and reliability for this class of compounds.

Primary Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct and high-yielding route to this compound from readily available starting materials. The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a suitable base and phosphine ligand.[7]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Product start 2-Bromobenzonitrile plus1 + 2-Bromobenzonitrile->plus1 Isopropylamine plus1->Isopropylamine arrow1 Pd Catalyst, Ligand, Base Toluene, Heat Isopropylamine->arrow1 This compound arrow1->this compound

Caption: General scheme for the Buchwald-Hartwig amination.

Catalytic Cycle:

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand is crucial for facilitating each step of this process.[1]

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W.CAS No.Supplier
2-BromobenzonitrileC₇H₄BrN182.022042-37-7Sigma-Aldrich
IsopropylamineC₃H₉N59.1175-31-0Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3Sigma-Aldrich
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)C₄₄H₃₂P₂622.6776189-55-4Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82534-17-8Sigma-Aldrich
Anhydrous TolueneC₇H₈92.14108-88-3Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.1260-29-7Sigma-Aldrich
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-Aldrich
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sigma-Aldrich

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.03 eq), BINAP (0.05 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add 2-bromobenzonitrile (1.0 eq) and anhydrous toluene via syringe.

  • Addition of Amine: Add isopropylamine (1.5 eq) to the reaction mixture.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and quench with water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Expected Yield: A similar reaction for a substituted analog reported a yield of 43%.[8]

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22
CAS Number147531-47-3
AppearanceExpected to be a solid or oil
Purity (typical)>98%

Note: Specific analytical data (NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

This approach would involve the direct displacement of a leaving group from a benzonitrile derivative by isopropylamine. For this reaction to be efficient, an electron-withdrawing group (EWG) is typically required at the ortho or para position to the leaving group.[9]

General Reaction Scheme:

SNAr Reaction cluster_reactants Reactants cluster_products Product start Activated Aryl Halide 2-Halogeno-X-benzonitrile (X = EWG) plus1 + Activated Aryl Halide->plus1 Isopropylamine Isopropylamine plus1->Isopropylamine arrow1 Heat, Solvent Isopropylamine->arrow1 Product 2-(Isopropylamino)-X-benzonitrile arrow1->Product

Caption: General scheme for an SNAr reaction.

Causality: The EWG stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[10] Without a potent EWG, this reaction requires harsh conditions and often results in low yields.

Reductive Amination

This two-step, one-pot process involves the formation of an imine from 2-aminobenzonitrile and acetone, followed by in-situ reduction.

General Reaction Scheme:

Reductive Amination cluster_reactants Reactants cluster_products Product start 2-Aminobenzonitrile plus1 + 2-Aminobenzonitrile->plus1 Acetone plus1->Acetone arrow1 [H] Acetone->arrow1 This compound arrow1->this compound

Caption: General scheme for reductive amination.

Causality: This method avoids the use of transition metal catalysts. The reaction is driven by the formation of an iminium ion intermediate which is then reduced by a hydride source, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6] The choice of reducing agent is critical; it must be mild enough not to reduce the ketone but reactive enough to reduce the iminium ion.

Synthesis of Starting Material: 2-Aminobenzonitrile

A reliable supply of the starting material, 2-aminobenzonitrile, is crucial. It can be synthesized via several methods, with the reduction of 2-nitrobenzonitrile being a common and high-yielding approach.[11]

Experimental Protocol: Zinc-Mediated Reduction of 2-Nitrobenzonitrile [12]

  • In a reaction flask, combine 2-nitrobenzonitrile with concentrated hydrochloric acid.

  • With vigorous stirring and cooling to maintain a temperature of 20-30°C, gradually add zinc dust.

  • After the addition is complete, continue stirring for an additional 20 minutes.

  • Cool the reaction mixture to 5-10°C and neutralize with sodium carbonate.

  • Extract the product with toluene.

  • Wash the organic layer with water, and then remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 2-aminobenzonitrile.

Quantitative Data:

ParameterValueReference
Reactants2-Nitrobenzonitrile, Zinc Dust, HCl[12]
Temperature20-30°C[12]
Yield95%[12]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagents: Palladium catalysts are toxic and should be handled with care. Isopropylamine is a volatile and flammable liquid. Toluene is a flammable solvent with potential health hazards. 2-Aminobenzonitrile and its precursors can be toxic.[13][14]

  • Reactions: Reactions under pressure or at elevated temperatures should be conducted behind a blast shield.

Conclusion

The Buchwald-Hartwig amination stands out as the most effective and versatile method for the synthesis of this compound, offering high yields and operational simplicity. This guide provides a detailed and actionable protocol for its implementation. By understanding the underlying principles of this and alternative synthetic routes, researchers can make informed decisions to best suit their specific research and development needs.

References

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Retrieved from [Link]

  • De Kimpe, N., et al. (2007). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2007(18), 2945-2948.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Quick Company. (n.d.). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Retrieved from [Link]

  • Tandel, S. (2022). 2-Aminobenzonitrile.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18451-18458.
  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18451-18458.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2-(Isopropylamino)benzonitrile in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(Isopropylamino)benzonitrile. This versatile aromatic compound serves as a valuable starting material for constructing a variety of heterocyclic scaffolds relevant to modern drug discovery. We will move beyond a simple recitation of steps to explore the chemical rationale behind its application, focusing on its role in building complex molecules, particularly those with potential as Dipeptidyl Peptidase-4 (DPP-IV) inhibitors. The protocols herein are designed to be self-validating, supported by mechanistic insights and authoritative references.

Introduction: A Bifunctional Building Block for Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of synthetic efficiency, novelty, and ultimate success. This compound (CAS No. 147531-47-3) emerges as a strategic building block due to its intrinsic bifunctionality.[1] It features a nucleophilic secondary amine and a versatile nitrile group positioned ortho to each other on a stable benzene ring. This specific arrangement is a classic precursor for a variety of annulation, or ring-forming, reactions, enabling the streamlined synthesis of fused heterocyclic systems.

The nitrile group, in particular, is a key pharmacophore found in numerous FDA-approved drugs.[2] Its incorporation into a molecule can enhance binding affinity to target proteins and improve metabolic stability, making it a desirable feature in rational drug design.[2][3] This guide will focus on leveraging the unique reactivity of this compound to construct quinazoline and quinazolinone scaffolds, which are central to many therapeutic agents, including those targeting the DPP-IV enzyme for the treatment of type 2 diabetes.[4][5]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. All handling should be conducted in a well-ventilated fume hood by trained personnel.[6][7]

PropertyValueReference
CAS Number 147531-47-3[6]
Molecular Formula C₁₀H₁₂N₂[6]
Molecular Weight 160.22 g/mol [1]
Appearance Varies (typically solid)-
Purity ≥95% (typical)
InChI Key UFFFYFBEGKQPKR-UHFFFAOYSA-N

Safety Profile:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection (P280). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[6] Avoid breathing dust/fume/gas/mist/vapors/spray and handle in a well-ventilated area.[8][9] Store in a cool, dry, and tightly sealed container.[10]

Core Synthetic Application: Construction of Fused Heterocycles

The primary value of this compound lies in its capacity to undergo cyclization reactions to form fused heterocyclic systems. The ortho positioning of the amine and nitrile groups is ideal for building five- or six-membered rings onto the benzene core.

Conceptual Workflow: From Building Block to Drug Scaffold

The strategic application of this compound in a drug discovery program can be visualized as a logical progression. The initial step involves functionalizing the secondary amine to introduce a second key fragment, followed by a cyclization step that leverages the nitrile group to form the desired heterocyclic core. This core can then be further modified to optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Intermediate Synthesis cluster_2 Phase 3: Scaffold Formation cluster_3 Phase 4: Drug Discovery & Optimization A This compound C N-Acylated Intermediate A->C Acylation B Electrophilic Partner (e.g., Chloroacetyl Chloride) B->C D Intramolecular Cyclization (e.g., Thorpe-Ziegler) C->D Base or Acid Catalysis E Quinazoline-based Scaffold D->E Aromatization/ Tautomerization F Library Synthesis & SAR Studies E->F Further Functionalization G Lead Candidate (e.g., Potential DPP-IV Inhibitor) F->G Optimization

Caption: Conceptual workflow from starting material to a potential lead candidate.

Synthesis of Quinazolinone and Quinazoline Scaffolds

Quinazolinone derivatives are known to exhibit a wide range of biological activities, including acting as DPP-4 inhibitors.[5][11] The synthesis often involves the reaction of a 2-aminobenzonitrile with an appropriate carbon source, followed by cyclization.

For instance, reacting this compound with an acyl chloride (R-COCl) would first yield an N-acylated intermediate. This intermediate, upon treatment with an acid or base, can undergo an intramolecular cyclization where the amide oxygen or nitrogen attacks the nitrile carbon, ultimately leading to a quinazolinone or related scaffold after rearrangement and hydrolysis steps. This approach provides a direct entry into a class of compounds with proven therapeutic relevance.

Caption: General reaction scheme for the synthesis of quinazolinone scaffolds.

Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: N-Acylation with Chloroacetyl Chloride

This protocol describes the functionalization of the secondary amine, a common first step for introducing a handle for cyclization or for coupling to other fragments, as seen in the synthesis of Vildagliptin intermediates from L-proline.[12][13]

Rationale: Chloroacetyl chloride is a highly reactive electrophile that readily acylates the secondary amine. The resulting N-(chloroacetyl) group is a versatile intermediate. The chlorine atom can be displaced by a nucleophile in a subsequent step, a common strategy in building DPP-IV inhibitors.[14]

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the stirred solution.

  • Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-acylated product.

Protocol 2: Acid-Mediated Synthesis of a 2-Amino-4-arylquinazoline Scaffold

This protocol is a representative example of how this compound can be used to construct a quinazoline ring system, adapting literature methods for similar 2-aminobenzonitriles.[15]

Rationale: This reaction proceeds via an acid-mediated [4+2] annulation. The acid protonates the nitrile of the 2-aminobenzonitrile, activating it for nucleophilic attack. A second molecule, such as another aminobenzonitrile or a related compound, can then act as the nucleophile, leading to a cascade of reactions that forms the fused heterocyclic product.[15] This demonstrates the compound's ability to participate in complex, multicomponent reactions.[16][17]

Materials:

  • This compound (1.0 eq)

  • 2-Aminoacetophenone (or other 2-amino aryl ketone) (1.0 eq)

  • Hydrochloric acid (4M in Dioxane, or other strong acid catalyst) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Argon or Nitrogen atmosphere

  • Reflux condenser and heating mantle

Procedure:

  • To a sealed reaction vessel, add this compound, 2-aminoacetophenone, and anhydrous dioxane under an inert atmosphere.

  • Add the hydrochloric acid solution to the stirred mixture at room temperature.

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the target quinazoline derivative.

Conclusion

This compound is a potent and versatile building block for constructing pharmaceutically relevant heterocyclic scaffolds. Its bifunctional nature allows for straightforward N-functionalization and subsequent participation in a range of cyclization reactions to afford quinazolines, quinazolinones, and other related systems. While not a direct precursor to Vildagliptin, its utility in building the core structures of other compound classes, including potential DPP-IV inhibitors, is significant. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively integrate this valuable starting material into their synthetic and drug discovery programs.

References

  • BuyersGuideChem. 2-Isopropylamino-4-methylbenzonitrile | C11H14N2. Available at: [Link]

  • An efficient synthesis of Vildagliptin intermediates. (2012). Available at: [Link]

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  • Georgieva, M. et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]

  • Putra, G. S. et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available at: [Link]

  • Kaczorowska, K. et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. Available at: [Link]

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  • Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available at: [Link]

  • de la Torre, M. C. et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Chen, Y. et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Dömling, A. et al. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. NIH. Available at: [Link]

  • Zhang, Z. et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine.... PubMed Central. Available at: [Link]

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  • Fleming, F. F. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available at: [Link]

  • ResearchGate. Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. Available at: [Link]

  • Liu, H. et al. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. PubMed Central. Available at: [Link]

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  • Hayashi, K. et al. (2004). Mechanistic considerations for the consecutive cyclization of 2,3-dibromopropylamine hydrobromide.... PubMed. Available at: [Link]

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The Strategic Application of 2-(Isopropylamino)benzonitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide elucidates the strategic importance and practical application of 2-(isopropylamino)benzonitrile as a pivotal starting material in the discovery and development of novel kinase inhibitors. We provide a detailed exploration of its synthetic utility, focusing on its transformation into privileged pyrimidine scaffolds that are central to a multitude of targeted therapies. This document furnishes researchers, scientists, and drug development professionals with in-depth technical protocols, mechanistic insights, and a framework for leveraging this versatile building block in medicinal chemistry programs.

Introduction: The Emerging Role of the Aminobenzonitrile Scaffold

The benzonitrile moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to engage in crucial interactions with biological targets.[1] When functionalized with an amino group at the ortho-position, as in this compound, the molecule is primed for a variety of cyclization reactions to form fused heterocyclic systems. These systems, particularly pyrimidines, are at the core of numerous FDA-approved kinase inhibitors due to their structural mimicry of the adenine core of ATP, enabling competitive inhibition at the enzyme's active site.[2]

The isopropylamino substituent in this compound offers a degree of steric bulk and lipophilicity that can be exploited to achieve selective binding to the target kinase and to modulate the physicochemical properties of the final compound, such as solubility and cell permeability. This guide will focus on a key synthetic transformation of this compound into a versatile pyrimidine intermediate and its subsequent elaboration into potential kinase inhibitors.

Core Synthetic Strategy: From Aminobenzonitrile to Pyrimidine

A cornerstone of modern heterocyclic chemistry is the construction of pyrimidine rings from acyclic precursors. For 2-aminobenzonitriles, a particularly effective method involves a two-step sequence: initial reaction with a formamide equivalent to form a reactive intermediate, followed by cyclization.

Formation of the Formamidine Intermediate

The first step in this synthetic sequence is the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves as a highly reactive equivalent of formamide, facilitating the formation of a key N,N-dimethylformamidine intermediate. Mechanistically, the amino group of this compound acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA, with subsequent elimination of two equivalents of methanol.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate start This compound intermediate N'-(2-cyano-3-isopropylphenyl)-N,N-dimethylformamidine start->intermediate Reaction dmf_dma N,N-Dimethylformamide dimethyl acetal (DMF-DMA) dmf_dma->intermediate Provides formyl group equivalent

Figure 1: Formation of the Formamidine Intermediate. A concise workflow illustrating the initial reaction step.

Cyclization to the Pyrimidine Scaffold

The resulting N,N-dimethylformamidine is a versatile intermediate that can be cyclized to form the pyrimidine ring. A common and efficient method for this transformation is treatment with a suitable nitrogen source, such as ammonia or an ammonium salt, often at elevated temperatures. This intramolecular cyclization proceeds via nucleophilic attack of the nitrogen source onto the cyano group, followed by tautomerization to yield the aromatic pyrimidine ring.

G cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Core Scaffold intermediate N'-(2-cyano-3-isopropylphenyl)-N,N-dimethylformamidine product 4-Amino-2-(isopropylamino)pyrimidine-5-carbonitrile intermediate->product Cyclization cyclization_reagent Ammonia or Ammonium Salt cyclization_reagent->product Nitrogen source

Figure 2: Cyclization to the Pyrimidine Scaffold. The cyclization step to form the core pyrimidine structure.

Application in Kinase Inhibitor Synthesis: A Case Study

The 4-amino-5-cyanopyrimidine scaffold derived from this compound is a privileged structure in the design of kinase inhibitors. The amino group at the 4-position can be further functionalized to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, while the cyano group can be a key hydrogen bond acceptor or a precursor for other functional groups.

While a specific, marketed drug directly synthesized from this compound is not prominently featured in publicly available literature, the synthetic strategy outlined above is highly analogous to the methods used to prepare a wide range of pyrimidine-based kinase inhibitors.[3] For instance, numerous patents describe the synthesis of pyrazolyl-pyrimidine derivatives as potent kinase inhibitors, where the core pyrimidine is constructed in a similar fashion.[4]

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis of a key pyrimidine intermediate from this compound.

Protocol 1: Synthesis of N'-(2-cyano-3-isopropylphenyl)-N,N-dimethylformamidine

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • To a solution of this compound in anhydrous toluene, add DMF-DMA.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N'-(2-cyano-3-isopropylphenyl)-N,N-dimethylformamidine.

Protocol 2: Synthesis of 4-Amino-2-(isopropylamino)pyrimidine-5-carbonitrile

Materials:

  • N'-(2-cyano-3-isopropylphenyl)-N,N-dimethylformamidine (1.0 eq)

  • Ammonium chloride (3.0 eq)

  • Ethanol

  • Sealed reaction vessel

  • Heating mantle or oil bath

Procedure:

  • Combine N'-(2-cyano-3-isopropylphenyl)-N,N-dimethylformamidine and ammonium chloride in ethanol in a sealed reaction vessel.

  • Heat the mixture to 100-120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the desired 4-amino-2-(isopropylamino)pyrimidine-5-carbonitrile.

Structure-Activity Relationship (SAR) Insights

The pyrimidine scaffold derived from this compound offers multiple points for diversification to explore structure-activity relationships.

PositionMoietyPotential for Modification and SAR Impact
C2 IsopropylaminoThe isopropyl group can be varied to explore the impact of sterics and lipophilicity on binding affinity and selectivity. Larger or smaller alkyl groups, or cyclic substituents, can be introduced.
C4 AminoThis position is a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase. Acylation, alkylation, or coupling with various aromatic or heterocyclic moieties can significantly impact potency and selectivity.
C5 CyanoThe nitrile group is a potent hydrogen bond acceptor. It can also be hydrolyzed to an amide or carboxylic acid, or reduced to an aminomethyl group, providing further opportunities for functionalization.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, providing an efficient entry point to the synthesis of pyrimidine-based kinase inhibitors. The synthetic protocols detailed herein offer a robust and adaptable strategy for the preparation of a key pyrimidine scaffold. The inherent modularity of this synthetic route allows for extensive exploration of the chemical space around the pyrimidine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of readily available and versatile starting materials like this compound will remain a critical component of successful drug discovery programs.

References

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.
  • Google Patents. (2015). Pyrazolyl-pyrimidine derivatives as kinase inhibitors (US9284298B2).
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available from: [Link]

  • Google Patents. (2009). Pyrimidine derivatives used as PI-3-kinase inhibitors (US8217035B2).
  • Google Patents. (1996). Pyrimidine derivatives and processes for the preparation thereof (US5521184A).
  • Journal of Chemical Health Risks. (2023).
  • PubMed Central (PMC). (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. (2023).
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  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Available from: [Link]

  • Google Patents. (1986). N-cyano-formamidine compounds, process for preparing them and pharmaceutical compositions containing them (EP0123920B1).
  • ResearchGate. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
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Application Notes and Protocols for the Analytical Detection of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the detection, quantification, and impurity profiling of 2-(Isopropylamino)benzonitrile. As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), robust and validated analytical procedures are imperative for quality control and regulatory compliance. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. Each protocol is presented with a focus on the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. All methods are designed to be self-validating, with a dedicated section on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Significance of Analytical Scrutiny

This compound is a substituted aromatic compound whose presence, even in trace amounts, can have implications for the safety and efficacy of a final drug product. Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory bodies worldwide to ensure patient safety.[4][5][6] This application note serves as a practical resource, offering detailed, step-by-step protocols for the analytical control of this specific compound. The methodologies described herein are developed based on the chemical properties of this compound, which possesses a secondary aromatic amine and a nitrile functional group, dictating the choice of analytical techniques and parameters.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity determination and quantification of this compound.[7] A reverse-phase method is proposed, leveraging the compound's moderate polarity for effective separation from potential impurities.

Rationale for Method Selection

A C18 stationary phase is selected due to its versatility and wide applicability in separating moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. The addition of a small percentage of formic acid to the aqueous phase is crucial for improving peak shape by suppressing the ionization of the secondary amine, thereby reducing peak tailing. UV detection is chosen for its simplicity and the presence of a chromophore in the benzonitrile ring structure.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials and Reagents:

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and instrument.[8]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm (or wavelength of maximum absorbance determined by DAD)

Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification is performed by comparing the peak area of the analyte in the sample solution to a calibration curve generated from a series of standard solutions of known concentrations.

Workflow for HPLC-UV Analysis of this compound:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & Concentration integrate->calculate

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying potential process impurities or degradation products that are amenable to gas chromatography.

Rationale for Method Selection and Derivatization

Direct analysis of this compound by GC can be challenging due to the presence of the polar secondary amine group, which can lead to poor peak shape and adsorption on the column.[9][10] To overcome this, a derivatization step is recommended to increase the volatility and thermal stability of the analyte.[11] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for derivatizing primary and secondary amines. Electron Ionization (EI) is chosen for mass spectrometry as it provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

Materials and Reagents:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of ethyl acetate and 100 µL of pyridine.

  • Add 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Split mode, 20:1)
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Data Analysis:

  • Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST, Wiley).

  • Quantify impurities using an internal standard or by area percent normalization, assuming a similar response factor to the main component.

Workflow for GC-MS Analysis of this compound:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Ethyl Acetate & Pyridine weigh->dissolve derivatize Add BSTFA, Heat (70°C, 30 min) dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on DB-5ms Column inject->separate detect EI-MS Detection separate->detect library Library Search for Impurity ID detect->library quantify Quantify Impurities library->quantify

Caption: Workflow for GC-MS analysis.

Method Validation Protocol

To ensure that the analytical methods are suitable for their intended purpose, a validation study must be performed in accordance with ICH Q2(R1) guidelines.[1][2][3] The following parameters should be evaluated for both the HPLC-UV and GC-MS methods.

Validation Parameters
ParameterHPLC-UV (Assay & Purity)GC-MS (Impurity Identification & Quantification)
Specificity Demonstrate separation of the main peak from impurities and degradation products. Use a photodiode array detector to check for peak purity.Analyze blank and spiked samples to ensure no interference at the retention times of known impurities.
Linearity Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.Analyze a minimum of five concentrations for each impurity. The correlation coefficient (r²) should be ≥ 0.99.
Range The range demonstrated by linearity.The range demonstrated by linearity.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.Perform recovery studies on spiked samples at three concentration levels. Recovery should be within 80.0-120.0%.
Precision Repeatability: Six replicate injections of the standard solution. RSD ≤ 1.0%. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Repeatability: Six replicate injections of a spiked sample. RSD ≤ 15%. Intermediate Precision: As per HPLC.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. RSD at this concentration should be ≤ 10%.Determined based on signal-to-noise ratio (typically 10:1).
Robustness Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).Evaluate the effect of small variations in GC oven temperature ramp rate and flow rate.

Logical Relationship for Method Validation:

Validation_Logic cluster_params Validation Parameters method Analytical Method (HPLC or GC-MS) purpose Intended Purpose (e.g., Purity, Assay) method->purpose validation Method Validation (ICH Q2(R1)) purpose->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Logical flow of method validation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control of this compound. The HPLC-UV method is suitable for routine purity testing and quantification, while the GC-MS method offers a powerful tool for the identification of volatile impurities. Adherence to the outlined protocols and a thorough validation study as per ICH guidelines will ensure that these methods are reliable, accurate, and fit for purpose in a regulated pharmaceutical environment.

References

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (URL: Provided by search results)
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  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (URL: [Link])

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  • Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (URL: [Link])

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Application Notes and Protocols for the Utilization of 2-(Isopropylamino)benzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of 2-(isopropylamino)benzonitrile as a strategic precursor in the synthesis of N-isopropyl-substituted heterocyclic compounds, with a primary focus on the quinazoline scaffold. Quinazolines are a prominent class of nitrogen-containing heterocycles recognized for their broad spectrum of biological activities, making them privileged structures in medicinal chemistry and drug development. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents. We will explore the chemical logic behind synthetic strategies, provide step-by-step protocols, and discuss the mechanistic underpinnings of the transformations.

Introduction

The functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry. The quinazoline ring system, in particular, is a key pharmacophore found in numerous approved drugs and clinical candidates exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of substituents on the quinazoline scaffold is crucial for modulating potency, selectivity, and pharmacokinetic profiles. The N-isopropyl group, for instance, can enhance lipophilicity and metabolic stability, and promote favorable interactions with biological targets.

This compound serves as a highly versatile and efficient starting material for the construction of N-isopropyl-substituted quinazolines. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group in an ortho orientation, allows for elegant and convergent cyclization strategies. This guide will detail reliable protocols for the synthesis of 4-amino-N-isopropylquinazolines, a key intermediate for further elaboration.

Scientific Rationale and Mechanistic Insights

The primary synthetic strategy for constructing the quinazoline ring from this compound involves a cyclization reaction that incorporates a one-carbon (C1) unit. A widely employed and efficient method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) as the C1 synthon.

The reaction proceeds through a two-step sequence:

  • Formation of the Formamidine Intermediate: The secondary amine of this compound reacts with DMF-DMA to form a highly reactive N'-(2-cyano-N-isopropylphenyl)-N,N-dimethylformamidine intermediate. This reaction is typically rapid and proceeds under mild conditions.

  • Intramolecular Cyclization and Amination: The formamidine intermediate, upon heating in the presence of an amine and an acid catalyst (e.g., acetic acid), undergoes an intramolecular cyclization. The nitrile group is attacked by the terminal nitrogen of the formamidine, leading to the formation of the pyrimidine ring of the quinazoline core. Subsequent aromatization and displacement of the dimethylamino group by the added amine yield the stable 4-amino-N-isopropylquinazoline derivative.

This approach is highly convergent and allows for the introduction of diverse substituents at the 4-position of the quinazoline ring by varying the amine used in the cyclization step.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-N-isopropylquinazolines via DMF-DMA Mediated Cyclization

This protocol describes a general and robust method for the one-pot synthesis of 4-amino-N-isopropylquinazoline derivatives from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline (or other primary amine)

  • Glacial acetic acid

  • Anhydrous isopropanol

  • Microwave reaction vials (if using microwave synthesis)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Step 1: Formation of the Formamidine Intermediate (Microwave-Assisted Method)

  • In a 10 mL microwave reaction vial, combine this compound (1.0 eq), and DMF-DMA (2.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, the resulting crude N'-(2-cyano-N-isopropylphenyl)-N,N-dimethylformamidine can be used in the next step without further purification.

Step 2: Cyclization and Amination

  • To the crude intermediate from Step 1, add the desired substituted aniline (1.2 eq) and glacial acetic acid (3.0 eq).

  • Seal the vial and continue microwave irradiation at 120-140 °C for 20-30 minutes.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 4-amino-N-isopropylquinazoline.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields.

  • Acetic Acid: Acts as a catalyst to promote the intramolecular cyclization and the subsequent elimination of dimethylamine.

  • DMF-DMA as both reagent and solvent: In the first step, using an excess of DMF-DMA can serve as both the C1 source and the reaction medium, simplifying the procedure.

Data Presentation
Starting MaterialC1 SourceAmineProductTypical Yield (%)
This compoundDMF-DMAAniline4-Anilino-N-isopropylquinazoline75-85
This compoundDMF-DMA4-Fluoroaniline4-(4-Fluoroanilino)-N-isopropylquinazoline70-80
This compoundDMF-DMABenzylamine4-(Benzylamino)-N-isopropylquinazoline72-82

Table 1: Representative examples of 4-amino-N-isopropylquinazolines synthesized using the DMF-DMA mediated protocol.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product 2_IPABN This compound Formamidine Formamidine Intermediate 2_IPABN->Formamidine + DMF-DMA (Microwave, 100-120°C) DMF_DMA DMF-DMA Amine R-NH2 Quinazoline 4-Amino-N-isopropylquinazoline Formamidine->Quinazoline + R-NH2, Acetic Acid (Microwave, 120-140°C)

Caption: Synthetic workflow for 4-amino-N-isopropylquinazolines.

Alternative Approaches and Future Perspectives

While the DMF-DMA method is highly effective, other C1 sources can also be employed for the cyclization of this compound. For instance, reaction with formic acid or formamide under high temperatures can also yield the corresponding quinazolinone, which can then be converted to the 4-aminoquinazoline.

Furthermore, this compound can be a precursor to other heterocyclic systems. For example, transition-metal-catalyzed reactions could potentially be developed to construct more complex fused heterocyclic systems.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of N-isopropyl-substituted heterocyclic compounds, particularly quinazolines. The protocols detailed in these application notes, especially the microwave-assisted DMF-DMA mediated cyclization, offer an efficient, rapid, and high-yielding route to 4-amino-N-isopropylquinazolines. These methodologies provide a solid foundation for researchers in drug discovery and development to access a wide range of novel and biologically active molecules. The inherent flexibility of these synthetic routes allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics.

References

  • Jiang, Z., Hong, W. D., Cui, X., Gao, H., Wu, P., Chen, Y., Shen, D., Yang, Y., Zhang, B., Taylor, M. J., Ward, S. A., O'Neill, P. M., Zhao, S., & Zhang, K. (2017

Application Notes & Protocols: Strategic Derivatization of 2-(Isopropylamino)benzonitrile for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Isopropylamino)benzonitrile is a versatile bifunctional molecule that serves as a valuable scaffold in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a secondary amine, a nitrile moiety, and an activated aromatic ring, offers three distinct points for chemical modification. This guide provides a comprehensive exploration of derivatization strategies for this substrate, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations. We present detailed, field-tested protocols for reactions at the cyano group, the secondary amine, and the aromatic nucleus, enabling researchers to strategically leverage this building block for the synthesis of complex molecules, particularly heterocyclic systems such as quinazolines.

Introduction: A Multifaceted Synthetic Building Block

This compound belongs to the class of N-substituted anthranilonitriles. These compounds are pivotal intermediates in the synthesis of a wide array of biologically active heterocycles.[1][2] The quinazoline core, for instance, is present in numerous approved pharmaceuticals and is known for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups:

  • The Cyano Group: An electrophilic center that can be transformed into amines, amides, carboxylic acids, or aldehydes, and can participate in cyclization reactions.[3][4]

  • The Secondary Amino Group: A nucleophilic site amenable to alkylation and acylation. Its presence strongly activates the aromatic ring for electrophilic substitution.

  • The Aromatic Ring: Activated by the amino group, it is susceptible to electrophilic substitution at specific positions, allowing for further functionalization.

This document is structured to address each of these reactive sites, providing both the strategic rationale and practical execution for key transformations.

Strategic Derivatization Pathways

The derivatization of this compound can be logically approached by targeting its three primary reactive centers. The choice of reaction pathway depends on the desired final molecular architecture.

G cluster_start Starting Material cluster_cyano Cyano Group Reactions cluster_amino Amino Group Reactions cluster_ring Aromatic Ring Reactions start This compound hydrolysis Hydrolysis (Amide / Acid) start->hydrolysis H₂O, H⁺/OH⁻ reduction_amine Reduction (Primary Amine) start->reduction_amine LiAlH₄ or H₂/cat. reduction_aldehyde Partial Reduction (Aldehyde) start->reduction_aldehyde DIBAL-H cyclization Annulation (e.g., Quinazolines) start->cyclization Annulating Agents alkylation N-Alkylation start->alkylation R-X or RCHO/reductant acylation N-Acylation start->acylation Acyl Halide eas Electrophilic Aromatic Substitution (EAS) start->eas Electrophile (e.g., Br₂) G cluster_reactants cluster_process cluster_product R1 This compound P1 Acid-Mediated Annulation (e.g., HCl) R1->P1 R2 N-Benzyl Cyanamide R2->P1 Prod 2-Amino-4-imino quinazoline Derivative P1->Prod

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Isopropylamino)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of bioactive molecules, making a robust and scalable synthetic process for its production a critical aspect of drug development and manufacturing. This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a practical and efficient methodology. The chosen synthetic strategy is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N bond-forming reaction widely adopted in industrial settings for its reliability and broad substrate scope.[1][2][3][4] This guide will detail the process from starting materials to the purified final product, with a strong emphasis on safety, scalability, and process control.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination was selected for the synthesis of this compound due to its numerous advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have a limited substrate scope. The Palladium-catalyzed approach allows for the coupling of an aryl halide (2-chlorobenzonitrile) with an amine (isopropylamine) under relatively mild conditions, offering high yields and excellent functional group tolerance.[3][4]

The overall transformation is as follows:

The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]

Process Workflow and Key Considerations

The industrial synthesis of this compound can be broken down into several key stages, each with critical process parameters that must be carefully controlled.

Diagram: Industrial Synthesis Workflow

reagents Reagent Preparation - 2-Chlorobenzonitrile - Isopropylamine - Toluene - Sodium tert-butoxide - Pd Catalyst & Ligand reactor_setup Reactor Setup - Inert atmosphere (N2) - Temperature control - Mechanical stirring reagents->reactor_setup Charging reaction Buchwald-Hartwig Amination - Controlled addition - Temperature monitoring - Reaction progress monitoring (HPLC) reactor_setup->reaction Initiation workup Aqueous Work-up - Quenching - Phase separation - Extraction reaction->workup Completion purification Purification - Solvent swap - Crystallization - Filtration and Drying workup->purification Crude Product product Final Product - this compound - Quality control (QC) purification->product Purified Product

Caption: Overall workflow for the industrial synthesis of this compound.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a 100 L scale production. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberQuantityMolar Equiv.Notes
2-Chlorobenzonitrile873-32-510.0 kg1.0Purity >99%
Isopropylamine75-31-06.5 kg1.5
Toluene108-88-350 L-Anhydrous grade
Sodium tert-butoxide865-48-59.8 kg1.4
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3105 g0.0015Catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7130 g0.003Ligand
Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the 100 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

    • Inert the reactor by purging with nitrogen for at least 30 minutes.

  • Catalyst Pre-formation (optional but recommended for robustness):

    • In a separate, inerted vessel, charge toluene (5 L), Pd(dba)₂ (105 g), and XPhos (130 g).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • Charge the main reactor with 2-chlorobenzonitrile (10.0 kg) and toluene (45 L).

    • Begin stirring and ensure the temperature is maintained at 20-25 °C.

    • Add the pre-formed catalyst slurry to the reactor.

    • In a separate vessel, dissolve sodium tert-butoxide (9.8 kg) in toluene (optional, can be added as a solid in portions).

    • Carefully add the sodium tert-butoxide to the reactor. A slight exotherm may be observed.

    • Slowly add isopropylamine (6.5 kg) to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 40 °C.

  • Reaction Execution:

    • After the addition of isopropylamine is complete, slowly heat the reaction mixture to 80-85 °C.

    • Maintain the reaction at this temperature and monitor the progress by High-Performance Liquid Chromatography (HPLC) every 1-2 hours until the consumption of 2-chlorobenzonitrile is >99%. The reaction is typically complete within 6-8 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Slowly and carefully quench the reaction by adding water (20 L). Caution: The quenching of unreacted sodium tert-butoxide is exothermic.

    • Stir the mixture for 30 minutes, then allow the layers to separate.

    • Separate the lower aqueous layer and extract it with toluene (2 x 10 L).

    • Combine the organic layers and wash with brine (20 L).

    • Separate the organic layer.

  • Purification by Crystallization:

    • Concentrate the toluene solution under reduced pressure to approximately half of its original volume.

    • Add n-heptane (30 L) to the concentrated solution to induce crystallization.

    • Cool the mixture to 0-5 °C and stir for at least 2 hours to maximize crystal formation.

    • Filter the solid product using a centrifuge or filter press.

    • Wash the filter cake with cold n-heptane (10 L).

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

  • Quality Control:

    • The final product, this compound, should be a white to off-white solid.

    • Analyze the product for purity (by HPLC, >99%), identity (by ¹H NMR and MS), and residual solvents (by GC).

Safety Considerations

  • 2-Chlorobenzonitrile: Harmful if swallowed or in contact with skin. Irritating to eyes.[5] Handle in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.

  • Isopropylamine: Highly flammable liquid and vapor.[6] Causes severe skin burns and eye damage.[5] It has a low boiling point (32.4 °C) and a strong ammonia-like odor.[7] All transfers and handling should be done in a closed system or under a fume hood.

  • Sodium tert-butoxide: A strong base that reacts violently with water. It is corrosive and can cause severe skin and eye burns. Handle in a dry, inert atmosphere.

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. It is also a reproductive toxin.

  • Reaction Exotherms: The quenching of sodium tert-butoxide is exothermic. Ensure adequate cooling capacity and slow addition rates.

  • Pressure Build-up: Isopropylamine is volatile. The reaction should be equipped with a properly vented condenser to handle any pressure changes.

  • Waste Disposal: All waste materials, including aqueous layers and solvent washes, should be disposed of in accordance with local environmental regulations.

Process Optimization and Troubleshooting

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination.[2][4] XPhos is a bulky, electron-rich ligand that is often effective for the amination of aryl chlorides.[8][9]

  • Base Selection: Sodium tert-butoxide is a common and effective base for this transformation.[2] However, other bases such as potassium carbonate or cesium carbonate can be explored, especially if the substrate is sensitive to strong bases.

  • Solvent Selection: Toluene is a suitable solvent for this reaction. Other solvents like dioxane or THF can also be used.[3]

  • Incomplete Reaction: If the reaction stalls, a small additional charge of catalyst and ligand may be necessary. Ensure that the reagents are anhydrous and the system is free of oxygen, as both can deactivate the catalyst.

  • Purification Issues: If the product purity is low, a re-crystallization from a different solvent system (e.g., ethanol/water) may be required. The purification of benzonitriles can also be achieved by distillation under reduced pressure.[10]

Conclusion

The industrial-scale synthesis of this compound via Buchwald-Hartwig amination is a robust and efficient process. By carefully controlling reaction parameters, ensuring a safe operating environment, and implementing effective purification strategies, high-quality product can be consistently manufactured to meet the demands of the pharmaceutical and agrochemical industries. This guide provides a solid foundation for process chemists and engineers to successfully scale up this important transformation.

References

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The Strategic Application of 2-(Isopropylamino)benzonitrile in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminobenzonitrile Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-(isopropylamino)benzonitrile moiety has emerged as a particularly valuable structural motif in the design of potent and selective kinase inhibitors. Its inherent chemical properties—a hydrogen bond-donating secondary amine, a hydrogen bond-accepting nitrile group, and a modifiable aromatic ring—provide a trifecta of features for establishing critical interactions within the ATP-binding pocket of various kinases. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound and its derivatives in the synthesis and evaluation of innovative kinase inhibitors. We will delve into the causality behind its selection, provide detailed protocols for its incorporation into advanced inhibitor scaffolds, and present data on a key clinical candidate that showcases its therapeutic potential.

Application Notes: Rationale for Employing the this compound Moiety

The aminobenzonitrile scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the purine core of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The strategic incorporation of an isopropylamino group at the 2-position of the benzonitrile core offers several distinct advantages that enhance the drug-like properties of the resulting inhibitors.

Causality Behind Experimental Choices:

  • Enhanced Hinge Binding: The secondary amine of the 2-(isopropylamino) group acts as a crucial hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region. This interaction is a hallmark of many potent ATP-competitive inhibitors and is fundamental to achieving high-affinity binding.

  • Improved Lipophilicity and Cell Permeability: The isopropyl group introduces a degree of lipophilicity that can significantly improve the compound's ability to cross cellular membranes and reach its intracellular target. This is a critical consideration for developing orally bioavailable drugs.

  • Vector for SAR Exploration: The isopropyl group provides a well-defined steric footprint within the ATP-binding site. This allows for systematic structure-activity relationship (SAR) studies, where modifications to this group can fine-tune selectivity and potency against different kinases.

  • Metabolic Stability: The strategic placement of the isopropyl group can shield the secondary amine from rapid metabolic degradation, thereby increasing the inhibitor's half-life in vivo.

  • Synthetic Tractability: The 2-aminobenzonitrile core is a readily available and versatile starting material for a variety of chemical transformations, allowing for the efficient synthesis of diverse compound libraries.

A prime exemplar of a kinase inhibitor leveraging a scaffold derived from an aminobenzonitrile precursor is Abivertinib (AC0010) . Abivertinib is a third-generation, irreversible inhibitor that potently and selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][2] Its structure, which includes a substituted aminopyrrolopyrimidine core, can be conceptually traced back to the strategic coupling of an aminobenzonitrile-like precursor with other key fragments.

Protocols: Synthesis and Evaluation of a this compound-Derived Kinase Inhibitor

The following protocols provide a representative workflow for the synthesis and evaluation of a kinase inhibitor based on the this compound scaffold, with Abivertinib serving as a conceptual model.

Protocol 1: Synthesis of a Pyrrolopyrimidine Core from a 2-Aminobenzonitrile Derivative

This protocol outlines a plausible multi-step synthesis to construct a key pyrrolopyrimidine intermediate, a common core in many kinase inhibitors, starting from a commercially available 2-aminobenzonitrile derivative.

Step 1: Buchwald-Hartwig Amination of 2-Bromobenzonitrile

  • To a solution of 2-bromobenzonitrile (1.0 eq) in toluene, add isopropylamine (1.5 eq), cesium carbonate (2.0 eq), BINAP (0.05 eq), and Pd2(dba)3 (0.03 eq).

  • Purge the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 90 °C for 6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Step 2: Synthesis of a Substituted Aminopyrrolopyrimidine

This step involves the cyclization of the aminobenzonitrile derivative to form the core heterocyclic scaffold. The exact sequence and reagents can be adapted from various literature procedures for pyrrolopyrimidine synthesis. A generalized approach is provided.

  • The this compound is further elaborated through a series of reactions, which may include reduction of the nitrile, protection of the amine, and subsequent cyclization with a suitable pyrimidine precursor.

  • For a conceptual synthesis of an Abivertinib-like core, one could envision the reaction of a suitably protected and functionalized 2-aminobenzonitrile derivative with a chloropyrimidine species.

  • The resulting intermediate is then subjected to conditions that facilitate the formation of the pyrrolo[2,3-d]pyrimidine ring system.

Step 3: Final Assembly of the Kinase Inhibitor (Conceptual)

  • The pyrrolopyrimidine core is then coupled with other key fragments. In the case of Abivertinib, this would involve the introduction of the acrylamide "warhead" and the substituted aniline moiety.[3]

  • The acrylamide group is crucial for the irreversible binding to a cysteine residue in the active site of EGFR and BTK.[1]

  • The final product is purified by preparative HPLC and characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against target kinases.

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the compound to create a range of concentrations.

  • In a 96-well plate, combine the recombinant kinase, a suitable substrate peptide, and ATP (at its Km concentration for each kinase).

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with [γ-33P]ATP, fluorescence-based assay, or LC-MS).

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Protocol 3: Cellular Proliferation Assay

This protocol assesses the ability of the inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase.

  • Seed cancer cells (e.g., NCI-H1975 for EGFR-mutant lung cancer, or a B-cell lymphoma line for BTK) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily act on its intended target, minimizing off-target effects and associated toxicities. The following table presents a representative kinase selectivity profile for Abivertinib, demonstrating its potent activity against mutant EGFR and BTK, with significantly less activity against wild-type EGFR and other kinases.

Kinase TargetIC50 (nM)Reference
Primary Targets
EGFR (L858R/T790M)0.2[4]
EGFR (del19/T790M)0.1[4]
BTK0.3[2]
Selectivity Panel
EGFR (wild-type)> 500[2]
JAK3> 1000[2]
ITK125[2]
TEC35[2]
SRC> 1000[2]

Note: IC50 values are compiled from various sources and may have been determined under different assay conditions. This table is for illustrative purposes.

Visualization of Mechanism of Action

To understand the biological context in which this compound-derived inhibitors function, it is essential to visualize the signaling pathways they modulate.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5][6] In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis. Third-generation inhibitors like Abivertinib are designed to specifically target these mutant forms, including the T790M resistance mutation.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (mutant) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Abivertinib Abivertinib Abivertinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of mutant EGFR signaling by Abivertinib.

BTK Signaling Pathway Inhibition

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[7][8] Dysregulation of the BCR pathway is a key driver in various B-cell malignancies. By irreversibly inhibiting BTK, Abivertinib blocks the downstream signaling necessary for B-cell proliferation and survival.[2]

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Abivertinib Abivertinib BTK BTK Abivertinib->BTK Inhibition LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Gene Transcription (B-Cell Proliferation, Survival) NFkB->Proliferation

Caption: Inhibition of BTK signaling by Abivertinib.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly valuable and versatile platform for the design of next-generation kinase inhibitors. The strategic incorporation of this moiety, as exemplified by the clinical candidate Abivertinib, can lead to potent, selective, and orally bioavailable drugs that address significant unmet medical needs in oncology and immunology. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this privileged scaffold. Future work should focus on further exploring the structure-activity relationships of this chemical class to develop inhibitors with improved selectivity profiles, novel mechanisms of action, and the ability to overcome emerging drug resistance.

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  • Wang, Y., et al. (2022). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. Journal of Chemical Information and Modeling, 62(15), 3662-3676. [Link]

  • Iovine, C., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3543. [Link]

  • ResearchGate. (n.d.). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved January 14, 2026, from [Link]

  • Larocque, J. P., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7708-7719. [Link]

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Catalytic Routes to 2-(Isopropylamino)benzonitrile: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminobenzonitrile Scaffold in Drug Discovery

The benzonitrile structural motif is a cornerstone in modern medicinal chemistry, recognized for its versatile roles as a pharmacophore and a key synthetic intermediate.[1] Its unique electronic properties, including its function as a bioisostere for carbonyl and hydroxyl groups and its capacity as a hydrogen bond acceptor, have cemented its place in a multitude of FDA-approved therapeutics.[2][3] The nitrile group's strong electron-withdrawing nature can significantly modulate the electronic character of the aromatic ring, influencing binding interactions and metabolic stability.[1][3]

Within this important class of molecules, 2-aminobenzonitrile and its N-alkylated derivatives, such as 2-(isopropylamino)benzonitrile, represent a particularly valuable subclass. These compounds serve as versatile building blocks for the synthesis of a wide array of heterocyclic systems and other complex molecular architectures. For instance, derivatives of the 2-aminobenzonitrile core have been investigated as potent inhibitors of Hepatitis C Virus (HCV) entry, highlighting the therapeutic potential of this scaffold.[3] This guide provides a detailed overview of modern catalytic methods for the synthesis of this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers in the efficient synthesis of this valuable intermediate.

Synthetic Strategies: An Overview

The formation of the C-N bond between the benzonitrile ring and the isopropylamino group can be achieved through several catalytic methodologies. The most prominent and efficient of these are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A classical, non-catalytic approach, Nucleophilic Aromatic Substitution (SNAr), is also a possibility, though it often requires harsher conditions or a highly activated aromatic substrate.

Aryl_Halide 2-Halobenzonitrile (X = Br, Cl) Buchwald_Hartwig Buchwald-Hartwig Amination Aryl_Halide->Buchwald_Hartwig Ullmann Ullmann Condensation Aryl_Halide->Ullmann SNAr Nucleophilic Aromatic Substitution (SNAr) Aryl_Halide->SNAr Amine Isopropylamine Amine->Buchwald_Hartwig Amine->Ullmann Amine->SNAr Target This compound Buchwald_Hartwig->Target Pd Catalyst Ullmann->Target Cu Catalyst SNAr->Target Base/Heat

Figure 1: Overview of synthetic routes to this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4][5] This palladium-catalyzed cross-coupling reaction is prized for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[4] The reaction's success is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-halobenzonitrile) to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (isopropylamine) coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step, which is often rate-limiting.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(L_n)-X OxAdd->PdII_Aryl Ligand_Ex Amine Coordination PdII_Aryl->Ligand_Ex R'R''NH PdII_Amine Ar-Pd(II)(L_n)-NHR'R'' Ligand_Ex->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)(L_n)-NR'R'' Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Application Note & Protocol: Synthesis from 2-Bromobenzonitrile

This protocol is adapted from established methodologies for the Buchwald-Hartwig amination of aryl halides.

Materials & Equipment:

  • 2-Bromobenzonitrile

  • Isopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard Schlenk line glassware

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.03 equiv.), BINAP (0.05 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene. Stir the mixture for 10 minutes. Then, add 2-bromobenzonitrile (1.0 equiv.) followed by the dropwise addition of isopropylamine (1.5 equiv.).

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds, utilizing a copper catalyst.[4] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions.[6]

Reaction Principle and Catalytic Cycle

The mechanism of the Ullmann N-arylation is still a subject of discussion, but a plausible catalytic cycle involves a Cu(I)/Cu(III) pathway.

  • Formation of Copper Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the N-arylated product and regenerating the active Cu(I) catalyst.

Ullmann_Cycle CuI Cu(I)X Amide_Form Amine + Base CuI->Amide_Form R'R''NH CuI_Amide Cu(I)-NR'R'' Amide_Form->CuI_Amide OxAdd Oxidative Addition CuI_Amide->OxAdd Ar-X CuIII_Complex Ar-Cu(III)(X)-NR'R'' OxAdd->CuIII_Complex Red_Elim Reductive Elimination CuIII_Complex->Red_Elim Red_Elim->CuI Ar-NR'R''

Figure 3: Proposed catalytic cycle for the Ullmann condensation.

Application Note & Protocol: General Procedure from 2-Chlorobenzonitrile

This is a general protocol for the Ullmann condensation, which may require optimization for specific substrates.

Materials & Equipment:

  • 2-Chlorobenzonitrile

  • Isopropylamine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

  • A suitable base (e.g., K₂CO₃, K₃PO₄)

  • A high-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Sealed reaction vessel (e.g., pressure tube)

  • Magnetic stirrer with heating

Experimental Protocol:

  • Reaction Setup: In a pressure tube, combine CuI (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 equiv.).

  • Reagent Addition: Add the solvent, followed by 2-chlorobenzonitrile (1.0 equiv.) and isopropylamine (1.5-2.0 equiv.).

  • Reaction Conditions: Seal the pressure tube and place it in a preheated oil bath at 100-140 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparison of Catalytic Methods

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., BINAP, XPhos)Diamines, amino acids (e.g., L-proline, phenanthroline)
Base Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, K₃PO₄)
Solvent Aprotic (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMF, DMSO)
Temperature 80-110 °C100-140 °C (often higher than Buchwald-Hartwig)
Yields Generally highModerate to high, can be substrate-dependent
Advantages Broad substrate scope, milder conditions, high yieldsLower catalyst cost, often simpler ligands
Disadvantages High cost of palladium and ligandsCan require higher temperatures, sometimes lower yields

Conclusion

The synthesis of this compound, a valuable intermediate in drug discovery, can be efficiently achieved through modern catalytic methods. The Palladium-catalyzed Buchwald-Hartwig amination offers a robust and high-yielding route with broad functional group tolerance, making it a preferred method in many research settings. The Copper-catalyzed Ullmann condensation provides a more economical alternative, which, with modern ligand development, has become a viable and powerful tool for C-N bond formation. The choice of method will ultimately depend on factors such as substrate reactivity, cost considerations, and available resources. The protocols and insights provided in this guide are intended to empower researchers to select and execute the most suitable synthetic strategy for their specific needs.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Zhang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry, 65(3), 2531–2547.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
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  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
  • Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C and C-N coupling. Synlett, 2003(15), 2428-2439.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
  • Pollak, P., Romeder, G., Hagedorn, F., & Gelbke, H. P. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry.
  • Ma, D., & Cai, Q. (2003). N, N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.
  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild Ullmann-type synthesis of diaryl ethers. Organic Letters, 6(6), 913-916.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the coupling of aryl iodides and phenols. Organic Letters, 4(20), 3517-3520.
  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1277-1305.

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Application Note: High-Throughput Purity Determination of 2-(Isopropylamino)benzonitrile Using Orthogonal HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the comprehensive purity assessment of 2-(Isopropylamino)benzonitrile, a critical intermediate in pharmaceutical synthesis.[1] Purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] We detail two orthogonal chromatographic techniques: a primary High-Performance Liquid Chromatography (HPLC) method for quantifying the main component and non-volatile impurities, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step guidance grounded in established scientific principles and regulatory expectations.[4][5]

Introduction: The Imperative for Orthogonal Purity Testing

This compound (C₁₀H₁₂N₂, MW: 160.22) is an aromatic amine and nitrile compound used as a building block in the synthesis of various pharmaceutical agents.[6] The synthetic route, which may involve reactants like toluene or benzamide, can introduce a range of impurities.[7][8] These may include starting materials, by-products from side reactions (e.g., isomers, related benzonitrile derivatives), and residual solvents used during synthesis and purification.[9][10][11]

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities in drug substances.[4][12] A single analytical technique is often insufficient to detect all potential impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical principles—provides a more comprehensive and trustworthy purity profile.[13] This note details the use of reversed-phase HPLC (separation based on polarity) and GC-MS (separation based on volatility and boiling point) to achieve this goal.[3][14]

Part I: HPLC Method for Potency Assay and Non-Volatile Impurities

Scientific Rationale

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[1][13] Given the aromatic nature and moderate polarity of this compound, a C18 stationary phase provides excellent retention and resolution capabilities. An acidic mobile phase, buffered with formic or trifluoroacetic acid, is chosen to ensure the secondary amine is protonated, leading to sharp, symmetrical peak shapes and preventing undesirable interactions with residual silanols on the silica support. Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity, enabling efficient separation. UV detection is ideal, as the benzonitrile moiety contains a strong chromophore.

Optimized HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Instrument Agilent 1200 Series LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector 240 nm
Diluent Acetonitrile/Water (50:50, v/v)
Detailed Experimental Protocol: HPLC
  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Sample Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, dilute to volume with diluent, and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Preparation.

    • The system is deemed suitable for use if it meets the criteria outlined in the validation section below.[15][16]

  • Chromatographic Analysis:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Standard Preparation.

    • Inject the Sample Preparation in duplicate.

  • Purity Calculation:

    • Calculate the percentage purity using the area percent method, assuming an equal response factor for closely related impurities.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: Method Validation and System Suitability

To ensure the reliability of results, the method must be validated according to ICH Q2(R1) guidelines.[4][17] A robust system suitability test (SST) must be performed before each analytical run to verify the performance of the chromatographic system.[15][18]

Validation ParameterAcceptance CriteriaRationale
Specificity The main peak is resolved from all impurity peaks (Resolution > 2.0).[5]Ensures the method can accurately measure the analyte without interference.[19]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a proportional relationship between detector response and analyte concentration.[17]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate sample preparations.[2]Confirms the method's consistency under the same operating conditions over a short interval.[2]
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.Verifies the closeness of the measured value to the true value.
System Suitability Tailing factor ≤ 1.5; Plate count > 2000; RSD of peak area for 5 replicate injections ≤ 1.0%.Confirms the chromatographic system is adequate for the intended analysis.[16]
HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing prep_std Prepare Reference Standard Solution sst System Suitability Test (5 Replicate Injections) prep_std->sst prep_sample Prepare Sample Solution & Filter analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sst->analysis If SST Passes integrate Integrate Chromatograms analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Part II: GC-MS Method for Volatile and Semi-Volatile Impurities

Scientific Rationale

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for identifying and quantifying volatile organic compounds (VOCs).[12][14] This method is essential for detecting residual solvents (e.g., toluene, heptane, ethyl acetate) that may be present from the manufacturing process and are strictly controlled by ICH Q3C guidelines. It can also identify volatile by-products not amenable to HPLC analysis.[20] Headspace sampling is employed to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components and enhancing sensitivity for low-level residual solvents. The mass spectrometer provides high-confidence identification by comparing the fragmentation pattern of an unknown peak to established spectral libraries (e.g., NIST).

Optimized GC-MS Method Parameters

The table below outlines the optimized conditions for the headspace GC-MS analysis.

ParameterCondition
Instrument Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 40°C (hold 5 min), ramp to 240°C @ 10°C/min, hold 5 min
Injector Split (20:1), 250°C
Headspace Sampler Oven: 80°C; Loop: 90°C; Transfer Line: 100°C; Vial Equilibration: 15 min
MS Detector Electron Ionization (EI) @ 70 eV
Mass Range 35 - 350 amu (scan mode)
Solvent/Diluent Dimethyl sulfoxide (DMSO)
Detailed Experimental Protocol: GC-MS
  • Standard Preparation (Residual Solvents):

    • Prepare a stock standard containing known residual solvents (e.g., toluene, ethyl acetate) at approximately 1000 µg/mL in DMSO.

    • Create a working standard by diluting the stock standard in DMSO to a final concentration that reflects the ICH limit for each solvent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound test sample directly into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO.

    • Immediately cap the vial with a PTFE-lined septum and crimp securely.

  • System Suitability Testing (SST):

    • Analyze the working standard solution.

    • The system is deemed suitable if the signal-to-noise ratio for each solvent is >10 and the resolution between critical pairs is adequate.[18]

  • GC-MS Analysis:

    • Place the prepared sample vials and a blank vial (containing only 1.0 mL of DMSO) into the headspace autosampler tray.

    • Initiate the sequence. The instrument will automatically perform vial equilibration and injection.

  • Data Analysis and Identification:

    • Process the chromatograms.

    • Identify any peaks in the sample chromatogram by comparing their mass spectra with the NIST library and their retention times with the standard.

    • Quantify any identified residual solvents against the response of the working standard.

Trustworthiness: Validation for Trace Analysis

Validation for a trace-level impurity method focuses on sensitivity and specificity.[21]

Validation ParameterAcceptance CriteriaRationale
Specificity No interfering peaks at the retention times of target analytes in the blank. Mass spectra confirm identity.Ensures accurate identification and quantification of volatile impurities.[21]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Defines the lowest concentration at which an analyte can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10; RSD ≤ 10% at this concentration.Defines the lowest concentration that can be quantified with acceptable precision and accuracy.[17]
Linearity r² ≥ 0.995 for each target solvent over its relevant range.Establishes a proportional response for accurate quantification.[20]
GC-MS Analysis Workflow

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing prep_std Prepare Residual Solvent Standard equilibrium Vial Equilibration in Headspace Oven prep_std->equilibrium prep_sample Weigh Sample into Headspace Vial & Add DMSO prep_sample->equilibrium injection Automated Injection & GC Separation equilibrium->injection detection MS Detection & Data Acquisition injection->detection identification Peak Identification via Library Search & RT Match detection->identification quant Quantify Impurities Against Standard identification->quant

Caption: Workflow for Headspace GC-MS analysis of volatile impurities.

Conclusion

The combination of a validated RP-HPLC method for potency and non-volatile impurities with a sensitive headspace GC-MS method for volatile impurities provides a comprehensive and reliable strategy for assessing the purity of this compound. This orthogonal approach ensures that a wide range of potential impurities are effectively separated, identified, and quantified, meeting the stringent quality and safety requirements of the pharmaceutical industry. Adherence to the detailed protocols and system suitability criteria presented herein will ensure the generation of trustworthy and reproducible data crucial for drug development and quality control.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(Isopropylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high purity for this important synthetic intermediate.

Introduction: Understanding the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The primary synthetic route to this compound is often a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between 2-bromobenzonitrile and isopropylamine.[1][2] While effective, this synthesis can introduce a range of impurities that require a well-designed purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: 2-bromobenzonitrile and excess isopropylamine.

  • Catalyst Residues: Palladium complexes and phosphine ligands (or their oxides).

  • Side-Reaction Products: Dialkylated anilines or products of side reactions involving the nitrile group.

  • Solvent and Reagent Residues: High-boiling point solvents (e.g., toluene, dioxane) and bases.[3][4]

  • Colored Impurities: Often arising from the degradation of reagents or the product itself.

This guide will walk you through a systematic approach to purifying crude this compound, addressing common challenges and providing robust protocols.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. What is the likely cause of the color and how can I remove it?

A1: Dark coloration in crude aromatic amines is a common issue, often caused by trace amounts of oxidized impurities or residual palladium catalyst from the synthesis.[5] These colored compounds are typically highly polar.

  • For initial color removal, a wash with an acidic solution (e.g., dilute HCl) can help by protonating basic impurities and making them water-soluble.[6]

  • During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb many colored impurities. However, use charcoal judiciously as it can also adsorb your product, leading to lower yields.

  • Column chromatography is also an excellent method for separating colored impurities. If the colored compounds are highly polar, they will adhere strongly to the silica gel.

  • Reversed-phase flash chromatography can be a powerful alternative if normal-phase chromatography fails to remove the color, as it separates compounds based on different principles.[5]

Q2: I'm having trouble getting my this compound to crystallize. It keeps "oiling out." What should I do?

A2: "Oiling out" occurs when the compound melts in the hot solvent and separates as a liquid rather than crystallizing upon cooling. This is often due to the presence of impurities that depress the melting point or if the solvent's boiling point is too high.

  • Ensure your compound is sufficiently pure before attempting recrystallization. An initial purification by column chromatography may be necessary.

  • Use a lower boiling point solvent system. This will keep the temperature below the melting point of your impure compound.

  • Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Add a seed crystal. A small, pure crystal of your compound can provide a nucleation site for crystallization to begin.

  • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Q3: What is the best solvent system for recrystallizing this compound?

A3: The ideal solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For N-alkylated benzonitriles, good starting points are:

  • Single Solvents: Alcohols like ethanol or isopropanol.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble). Common pairs include:

    • Heptane/Ethyl Acetate

    • Hexane/Dichloromethane

    • Methanol/Water

It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific crude material.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Recovery After Recrystallization - Using too much solvent. - Incomplete crystallization. - Premature crystallization during hot filtration. - Adsorption of product onto activated charcoal.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation. - Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out. - Limit Charcoal Use: Use only a small amount of activated charcoal and minimize the boiling time after its addition.
Product is still impure after recrystallization (checked by TLC/NMR) - Co-crystallization of impurities. - Impurity has similar solubility profile to the product.- Second Recrystallization: Perform a second recrystallization with a different solvent system. - Column Chromatography: If recrystallization is ineffective, purify the material by column chromatography before a final recrystallization. - Acid Wash: If the impurity is basic (e.g., unreacted amines), an acidic wash of the organic solution before crystallization can remove it.[6]
Difficulty removing phosphine oxide byproduct from Buchwald-Hartwig reaction - Triphenylphosphine oxide (TPPO) and other phosphine oxides can be difficult to separate by chromatography.- Acid Wash: An acidic wash can sometimes help by protonating the desired amine product, allowing for extraction into the aqueous phase, leaving the neutral phosphine oxide in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting.[6] - Solvent Precipitation: In some cases, phosphine oxides can be precipitated from a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent.
Residual Palladium in the Final Product - Incomplete removal of the palladium catalyst.- Filtration through Celite: After the reaction, filtering the crude mixture through a pad of Celite can remove a significant portion of the palladium. - Activated Charcoal Treatment: As mentioned for color removal, charcoal can also adsorb residual palladium. - Specialized Scavengers: If palladium contamination is a persistent issue, consider using commercially available palladium scavengers.

Experimental Protocols

Protocol 1: Purification by Acid Wash and Recrystallization

This protocol is effective for removing basic impurities and achieving moderate to high purity.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the wash 2-3 times. This step protonates basic impurities, including any unreacted isopropylamine, and transfers them to the aqueous layer.[6]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude, washed product.

  • Recrystallization:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a small amount of a suitable recrystallization solvent (e.g., isopropanol or a heptane/ethyl acetate mixture) and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent in small portions until the solid just dissolves.

    • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating impurities with different polarities from the desired product.

  • Slurry Preparation: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This dry-loading method often results in better separation.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).

  • Loading: Carefully load the slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity mixture (e.g., 5% ethyl acetate in heptane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Combining and Concentrating: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

  • Final Recrystallization (Optional): For the highest purity, the product obtained from column chromatography can be recrystallized following Protocol 1.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude Crude this compound Decision1 Initial Purity Assessment (TLC, NMR) Crude->Decision1 AcidWash Acid Wash Decision1->AcidWash High Impurity Load / Basic Impurities ColumnChrom Column Chromatography Decision1->ColumnChrom Multiple Impurities / Low Purity Recrystallization Recrystallization Decision1->Recrystallization Relatively Clean Crude AcidWash->Recrystallization ColumnChrom->Recrystallization For highest purity FinalProduct Pure Product Recrystallization->FinalProduct Analysis Purity Analysis (NMR, HPLC, etc.) FinalProduct->Analysis

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(Isopropylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isopropylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized reaction protocols. Our goal is to help you navigate the common challenges associated with this synthesis and achieve high yields and purity.

Introduction to the Synthesis of this compound

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The most common synthetic routes involve the N-alkylation of 2-aminobenzonitrile or the coupling of a 2-halobenzonitrile with isopropylamine. These reactions, while conceptually straightforward, can be prone to several issues that affect yield and purity. This guide will focus on two primary methods:

  • Nucleophilic Aromatic Substitution (SNAr) of an activated aryl halide (e.g., 2-fluorobenzonitrile).

  • Palladium-Catalyzed Buchwald-Hartwig Amination of an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile).

Understanding the nuances of each method is key to successful optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What are the likely causes?

A1: Incomplete conversion can stem from several factors depending on the synthetic route:

  • For SNAr reactions: The aromatic ring may not be sufficiently activated. SNAr reactions require electron-withdrawing groups (like the nitrile group) to be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][2][3] If the reaction is still sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMSO or DMF to enhance the nucleophilicity of the amine, or using a stronger base.

  • For Buchwald-Hartwig reactions: Inefficient catalyst activity is a common culprit. This could be due to an inappropriate choice of ligand, base, or solvent.[4][5] Ensure your palladium source and ligand are of high quality and handled under an inert atmosphere to prevent catalyst deactivation. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[5][6]

Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?

A2: Side reactions can significantly lower your yield and complicate purification. Common byproducts include:

  • Dialkylation of the amine: This is more common in SNAr type reactions where the product, this compound, might be more nucleophilic than isopropylamine. Using a slight excess of isopropylamine can help suppress this.

  • Hydrodehalogenation: In palladium-catalyzed reactions, this is the replacement of the halide with a hydrogen atom. This can be minimized by careful selection of the ligand and ensuring the reaction conditions are not too harsh.

  • Formation of biaryl or diarylamine impurities: These can arise from side reactions in Buchwald-Hartwig coupling. Optimizing the catalyst-to-ligand ratio and ensuring efficient stirring can help mitigate these issues.[7]

Q3: What is the best solvent for this reaction?

A3: The optimal solvent depends on the reaction type:

  • SNAr: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the amine.[8]

  • Buchwald-Hartwig: Aprotic solvents are commonly used. Toluene, dioxane, and THF are popular choices.[4][6] The solubility of the base and the palladium complex are important considerations.[6] Some modern protocols also explore the use of greener solvents.[4]

Q4: How do I choose the right base for my reaction?

A4: Base selection is critical for success:

  • SNAr: A moderately strong base is needed to deprotonate the amine or to act as a scavenger for the HX byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.

  • Buchwald-Hartwig: A strong, non-nucleophilic base is essential to facilitate the deprotonation of the amine and promote the catalytic cycle.[5] Sodium tert-butoxide is a very common choice.[6] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[9]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter.

Low or No Product Formation
Symptom Potential Cause Troubleshooting Steps
No reaction observed (starting materials unchanged) Inactive Catalyst (Buchwald-Hartwig): Palladium source or ligand has degraded.- Use fresh, high-purity palladium precatalyst and ligand.- Ensure all reagents and solvents are anhydrous and degassed.- Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).
Insufficient Activation (SNAr): The aryl halide is not reactive enough.- Switch to a better leaving group (F > Cl > Br > I for SNAr).- Increase the reaction temperature.
Inappropriate Base: The base is not strong enough to deprotonate the amine.- For Buchwald-Hartwig, switch to a stronger base like NaOtBu or LHMDS.[5][6]- For SNAr, ensure the base is soluble and sufficiently strong.
Low Yield with significant starting material remaining Suboptimal Temperature: The reaction is too slow at the current temperature.- Gradually increase the reaction temperature in 10-20 °C increments while monitoring for byproduct formation.[10]
Poor Solubility: Reactants or the base are not sufficiently soluble in the chosen solvent.- Screen alternative solvents. For Buchwald-Hartwig, toluene or dioxane are common.[4][6] For SNAr, consider DMSO or DMF.[8]- For reactions with insoluble bases, ensure vigorous stirring.[6]
Formation of Impurities
Impurity Observed Potential Cause Mitigation Strategies
Hydrodehalogenation Product β-Hydride Elimination: A common side reaction in palladium catalysis, especially with primary amines.[11]- Select a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective.[11]
Diarylamine or Biaryl Products Side Reactions in Catalytic Cycle: Can occur with less selective catalysts or under non-optimal conditions.- Optimize the palladium-to-ligand ratio.- Screen different ligands. Bidentate ligands like BINAP or DPPF can sometimes suppress these side reactions.[12]
Tar Formation Decomposition of Reagents or Products: Often due to excessively high temperatures or reaction times.- Lower the reaction temperature.[10]- Monitor the reaction progress and stop it once the starting material is consumed.- Ensure the purity of starting materials.
Purification Challenges
Issue Potential Cause Suggested Solution
Difficulty removing residual palladium Inefficient workup - After the reaction, consider a wash with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or N-acetylcysteine to scavenge palladium.- Filtration through a pad of Celite® or silica gel can also be effective.
Co-elution of product with impurities during chromatography Similar polarity of product and impurities - Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider an alternative purification method such as crystallization or distillation under reduced pressure.[13]
Product is an oil and difficult to handle Inherent property of the compound - Attempt to form a solid salt (e.g., hydrochloride) for easier handling and purification.- If the product is intended for the next step without isolation, a direct workup and extraction into a suitable solvent may be possible.

Optimized Reaction Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound via Buchwald-Hartwig amination, which is often more versatile than the SNAr approach for less activated substrates.

Buchwald-Hartwig Amination of 2-Chlorobenzonitrile

This protocol utilizes a palladium precatalyst with a biarylphosphine ligand, which is known for its high activity in coupling reactions involving aryl chlorides.

Reagents and Equipment:

  • 2-Chlorobenzonitrile

  • Isopropylamine

  • Sodium tert-butoxide (NaOtBu)

  • Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)

  • Ligand (e.g., RuPhos)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chlorobenzonitrile (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), and the ligand (0.02-0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for a few minutes to dissolve the solids.

  • In a separate vial, dissolve sodium tert-butoxide (1.2 mmol) in anhydrous toluene (2 mL).

  • Add the isopropylamine (1.5 mmol) to the reaction flask, followed by the dropwise addition of the NaOtBu solution.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Data Summary for Optimization

The following table provides a starting point for optimizing the Buchwald-Hartwig amination.

ParameterRecommended RangeConsiderations
Catalyst Loading 0.5 - 2 mol% PdHigher loading may be needed for less reactive substrates.[14]
Ligand RuPhos, BrettPhos, XPhosLigand choice is crucial and depends on the specific substrates.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is generally effective.[6] Weaker bases may be required for sensitive functional groups.[9]
Solvent Toluene, Dioxane, THFToluene is a good starting point.[4][6]
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but may also lead to decomposition.[6]
Stoichiometry 1.2 - 2.0 eq. of amineA slight excess of the amine can drive the reaction to completion.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Complex [Ar-Pd(II)(NHR'R'')L2]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_conversion Check Conversion by LC-MS/TLC start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes byproducts Byproducts Observed check_conversion->byproducts No optimize_temp Increase Temperature incomplete_conversion->optimize_temp optimize_workup Optimize Purification byproducts->optimize_workup change_base Screen Stronger Base optimize_temp->change_base change_ligand Screen Different Ligand change_base->change_ligand success High Yield & Purity change_ligand->success optimize_workup->success

Caption: A decision tree for troubleshooting low-yielding reactions.

Conclusion

The synthesis of this compound is an achievable goal with careful consideration of the reaction conditions. The Buchwald-Hartwig amination offers a robust and versatile method, but its success hinges on the appropriate selection of catalyst, ligand, base, and solvent. By systematically addressing common issues such as low conversion, byproduct formation, and purification challenges, researchers can optimize this important transformation. This guide provides a comprehensive framework for troubleshooting and protocol development, enabling the efficient and high-yielding synthesis of the target compound.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from

  • WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355–362. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ChemicalBook. (n.d.). 2-isopropylamino-4-methylbenzonitrile synthesis. Retrieved from 15

  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • BenchChem. (2025, November). Overcoming tar formation in aniline alkylation reactions. Retrieved from 16

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618–4630.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from 13

  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents. Retrieved from 17

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from 5

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from 9

  • Spange, S., et al. (n.d.).
  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from 18

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 2

  • Wang, Y., et al. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry.
  • Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 19035–19042. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from 3

  • All 'Bout Chemistry. (2021, July 12). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism [Video]. YouTube. [Link]

  • Pouresmaeily Seyed, M., Shirkavand H Behzad, Shahidzadeh Mansour, & Ebrahimi Sobhan. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress, 10(2), 125.
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Troubleshooting guide for low yield in 2-(Isopropylamino)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Isopropylamino)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction yields. The advice herein is structured in a practical, question-and-answer format, grounded in established chemical principles to help you navigate common experimental challenges.

Part 1: Initial Diagnosis & General Troubleshooting

This section addresses broad, high-level issues that are often the root cause of low yields. Systematically working through these questions can quickly identify the majority of common problems.

Q1: My reaction yield is significantly lower than expected. What are the first things I should check?

When facing a low yield, it's crucial to start with the fundamentals before exploring more complex issues. Often, the problem lies in the basic setup and reagents rather than the reaction mechanism itself.

Initial Checklist:

  • Purity of Starting Materials: Have you verified the purity of your 2-halobenzonitrile or 2-aminobenzonitrile, isopropylamine, and any catalysts or reagents? Impurities can poison catalysts or introduce side reactions.

  • Solvent Quality: Was the solvent anhydrous? Many of these reactions, particularly those involving organometallics or strong bases, are highly sensitive to moisture.

  • Inert Atmosphere: Was the reaction performed under a consistently inert atmosphere (e.g., Nitrogen or Argon)? Oxygen can degrade catalysts and reagents.

  • Reaction Stoichiometry: Double-check your calculations. An incorrect ratio of nucleophile, electrophile, base, or catalyst is a frequent source of poor yield.[1]

  • Temperature Control: Was the reaction temperature maintained accurately? Deviations can alter reaction rates, favor side products, or lead to decomposition.[1]

Part 2: Route-Specific Troubleshooting

The optimal troubleshooting strategy depends heavily on the synthetic route employed. Below are guides for the three most common methods for synthesizing this compound.

Route A: Reductive Amination of 2-Aminobenzonitrile with Acetone

This popular one-pot method involves the formation of an imine between 2-aminobenzonitrile and acetone, which is then reduced in situ.[2]

dot

Caption: Reductive amination workflow and a key side reaction.

Frequently Asked Questions (FAQs) for Reductive Amination:

Q2: My TLC analysis shows a significant amount of unreacted 2-aminobenzonitrile. What's causing this?

This points to an issue with the initial imine formation. The equilibrium between the amine/ketone and the imine must be shifted towards the imine for the reduction to proceed efficiently.

  • Causality: Imine formation is a condensation reaction that releases water. If this water is not removed or if the conditions are not slightly acidic, the equilibrium will favor the starting materials.

  • Solutions:

    • pH Adjustment: The reaction requires a slightly acidic medium (pH ~5-6) to catalyze imine formation.[3] You can add a catalytic amount of acetic acid.

    • Dehydrating Agents: While not always necessary for one-pot reactions with mild reducing agents, adding a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations. STAB is milder and more selective for the imine/iminium ion over the ketone, allowing the equilibrium to be established before reduction.[4][5][6] NaBH₄ can prematurely reduce the acetone, wasting the reagent.[4][6]

Q3: I'm seeing a byproduct that I suspect is 2-aminobenzyl alcohol. Why is this happening and how can I stop it?

This indicates that your reducing agent is too powerful or the conditions are not selective, leading to the reduction of the nitrile group.

  • Causality: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) under certain conditions can reduce the nitrile group in addition to the imine.

  • Solutions:

    • Use a Milder Reductant: Switch to Sodium Triacetoxyborohydride (STAB). It is highly selective for imines and aldehydes and generally will not reduce a nitrile under standard conditions.[5][7]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

ReagentTypical ConditionsProsCons
NaBH(OAc)₃ (STAB) Anhydrous DCM or DCE, rtMild, highly selective, one-pot procedure is efficient.[4]Moisture sensitive, more expensive.[6]
NaBH₄ MeOH or EtOH, 0 °C to rtInexpensive, powerful.Can reduce acetone; often requires a two-step process where the imine is pre-formed.[4][6]
H₂/Pd-C MeOH or EtOH, H₂ pressure"Green" method, effective.Requires specialized hydrogenation equipment; catalyst can sometimes reduce the nitrile.
Route B: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluorobenzonitrile

This route leverages the high electronegativity of fluorine to activate the aromatic ring for nucleophilic attack by isopropylamine.

dot

Caption: The Addition-Elimination mechanism of an SNAr reaction.

Frequently Asked Questions (FAQs) for SNAr:

Q4: My SNAr reaction is very slow or stalls completely. How can I increase the reaction rate?

Low reactivity in SNAr reactions is common when the aromatic ring is not sufficiently activated or the conditions are suboptimal.

  • Causality: The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the negatively charged Meisenheimer complex.[8] The stability of this intermediate is key. The presence of a strong electron-withdrawing group (like the nitrile, -CN) ortho or para to the leaving group (fluorine) is essential for this reaction to proceed.[9][10]

  • Solutions:

    • Increase Temperature: SNAr reactions often require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier.[11]

    • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents can solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity.[11]

    • Base Selection: A base is often required to deprotonate the amine after it has added, or to neutralize the HF byproduct. A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is a good choice.[11]

    • Leaving Group: While fluorine is the most activating halogen for SNAr (due to its high electronegativity), ensure your starting material is 2-fluoro benzonitrile, not the chloro- or bromo- analogues, which are significantly less reactive in this mechanism.[9]

Q5: I'm observing the formation of a byproduct that I believe is 2-hydroxybenzonitrile. Why?

This suggests the presence of water acting as a competing nucleophile.

  • Causality: Under the typically basic and heated conditions of an SNAr reaction, any water present can be deprotonated to hydroxide (OH⁻), which is a potent nucleophile and can displace the fluoride.

  • Solutions:

    • Use Anhydrous Reagents: Ensure your isopropylamine and solvent are dry. Dry the solvent over molecular sieves if necessary.

    • Inert Atmosphere: Run the reaction under a dry, inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Route C: Buchwald-Hartwig Amination of 2-Chlorobenzonitrile

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is often used when SNAr is not feasible.[12][13]

dot

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Pd-II) Pd(0)L->OxAdd + 2-Cl-Benzonitrile AmineCoord Amine Coordinated Intermediate OxAdd->AmineCoord + Isopropylamine + Base Product Product + Regenerated Pd(0)L AmineCoord->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination:

Q6: My Buchwald-Hartwig reaction is not working. What are the most critical parameters to check?

This reaction is a complex catalytic cycle, and failure can often be traced to the catalyst system or the reaction environment.

  • Causality: The reaction relies on a delicate balance of oxidative addition and reductive elimination steps. The catalyst's activity is highly dependent on the palladium source, the phosphine ligand, the base, and the absence of inhibitors like oxygen.[14][15]

  • Critical Troubleshooting Steps:

    • Oxygen Exclusion: This is the most critical factor. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.

    • Ligand Choice: The ligand is not just a spectator; it's crucial for the catalyst's stability and reactivity. For electron-poor aryl chlorides like 2-chlorobenzonitrile, sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.[15][16]

    • Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is common, but others like LHMDS or Cs₂CO₃ can also be effective.[14] The base must be anhydrous.

Q7: The reaction works, but I have a low yield and it seems to stop before all the starting material is consumed. What could be the issue?

This often points to catalyst deactivation or product inhibition.

  • Causality: The catalyst can fall out of the catalytic cycle, or the product amine can sometimes coordinate too strongly to the palladium center, inhibiting further reaction.[1]

  • Solutions:

    • Optimize Catalyst Loading: While tempting to use less, too low a catalyst loading might result in premature deactivation. Try increasing the loading slightly (e.g., from 1 mol% to 2 mol%).

    • Ligand:Palladium Ratio: The ratio of ligand to palladium is important. A ratio of 1.5:1 to 2:1 is typical to ensure all palladium centers are coordinated and stabilized.

    • Temperature and Time: These reactions can be slow. Ensure you are running the reaction long enough and at the optimal temperature for your specific ligand system (often 80-110 °C).

Part 3: Work-up and Purification

A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized.

Q8: I believe my reaction worked based on TLC/LC-MS, but my isolated yield is poor. Where could I be losing my product?

Product loss is common during aqueous work-up and purification. This compound has some basicity and moderate polarity, which can complicate these steps.

  • Aqueous Extraction:

    • Problem: The product is a secondary amine, which can be protonated and become water-soluble in acidic conditions. Do not perform an acidic wash if you want to keep your product in the organic layer.

    • Solution: During the aqueous work-up, ensure the aqueous layer is basic (pH > 9-10) before extracting with an organic solvent like ethyl acetate or DCM. This keeps the product in its neutral, more organic-soluble form. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Purification:

    • Problem: If purifying by silica gel chromatography, the basic amine product can streak or adsorb irreversibly to the acidic silica.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in the eluent. This will improve the peak shape and recovery. Alternatively, consider using neutral or basic alumina for chromatography. For purification of benzonitriles, distillation under reduced pressure can also be an effective method if the boiling point is suitable and impurities are non-volatile.[17][18]

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • LookChem. (n.d.). Purification of Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • National Institutes of Health. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

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Stability issues of 2-(Isopropylamino)benzonitrile under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-(Isopropylamino)benzonitrile. This guide is designed for our valued partners in research, discovery, and pharmaceutical development. As Senior Application Scientists, we understand that the stability and integrity of your chemical intermediates are paramount to the success of your projects. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges you may encounter when working with this compound under various experimental conditions. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate potential stability issues, ensuring the reliability and reproducibility of your results.

Understanding the Molecule: Key Stability-Influencing Moieties

This compound possesses two key functional groups that dictate its stability profile: a secondary aromatic amine and a nitrile group. The interplay of these groups, influenced by external factors such as pH, temperature, and light, is central to understanding its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the hydrolysis of the nitrile group and the potential for oxidation of the secondary amine. Hydrolysis is significantly influenced by pH, with accelerated degradation observed in both acidic and basic conditions.[1][2] Exposure to elevated temperatures and prolonged exposure to UV or visible light can also lead to degradation.[1][3]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Based on data for analogous aminobenzonitrile compounds, the optimal pH for stability is in the neutral range, approximately pH 6.5-7.5.[1] Deviations into acidic (pH < 6) or basic (pH > 8) territory can significantly increase the rate of hydrolysis of the nitrile group.[1][2]

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway involves the stepwise hydrolysis of the nitrile functional group. The initial product is the corresponding amide, 2-(Isopropylamino)benzamide, which can then undergo further hydrolysis to form 2-(Isopropylamino)benzoic acid.[1] Under strongly acidic or basic conditions, the formation of the carboxylic acid is more likely.

Q4: Are there any known incompatibilities with common laboratory solvents?

A4: Protic solvents, especially water, can participate in the hydrolysis of the nitrile group, particularly at non-neutral pH. For reactions where the nitrile group must remain intact, the use of aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) is recommended.[1] Strong oxidizing agents, strong acids, and strong bases are also incompatible and can lead to degradation.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] For solutions, it is highly recommended to prepare them fresh. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light.[1]

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: I'm observing a new, more polar peak in my HPLC analysis of a reaction mixture containing this compound, especially after an aqueous workup. What could this be?

  • Question: Could this new peak be a degradation product?

  • Answer: Yes, it is highly likely that you are observing a hydrolysis product. The appearance of a more polar peak is consistent with the formation of either 2-(Isopropylamino)benzamide or 2-(Isopropylamino)benzoic acid, both of which are more polar than the parent nitrile.

  • Question: What is the likely cause of this degradation?

  • Answer: The most probable cause is the pH of your aqueous workup. If the aqueous solution is acidic or basic, it will catalyze the hydrolysis of the nitrile group.

  • Question: How can I prevent this from happening?

  • Answer:

    • pH Control: During aqueous extractions, ensure the pH is maintained in the neutral range (6.5-7.5). Use buffered solutions if necessary.

    • Minimize Contact Time: Reduce the duration of contact between your compound and the aqueous phase.

    • Temperature: Perform extractions at room temperature or below to minimize the rate of hydrolysis.

Issue 2: My reaction yield is consistently lower than expected when using this compound, and I suspect the starting material is degrading during the reaction.

  • Question: My reaction is run at an elevated temperature. Could this be causing degradation?

  • Answer: Yes, temperatures above 40°C can increase the rate of degradation.[1] While some reactions require heat, prolonged exposure to high temperatures can lead to thermal degradation.

  • Question: How can I determine if thermal degradation is the issue?

  • Answer: You can perform a simple control experiment. Heat a solution of this compound in the reaction solvent (without other reagents) at the reaction temperature for the same duration. Analyze the sample by HPLC to see if any degradation has occurred.

  • Question: What steps can I take to minimize thermal degradation?

  • Answer:

    • Optimize Reaction Time and Temperature: If possible, try to lower the reaction temperature or shorten the reaction time.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help prevent oxidative degradation that may be accelerated by heat.

Issue 3: The color of my this compound solution has changed from colorless to a yellowish or brownish tint over time.

  • Question: What does this color change indicate?

  • Answer: A color change often suggests the formation of degradation products, which can arise from oxidation or photodegradation. Aromatic amines are particularly susceptible to oxidation, which can produce colored impurities.

  • Question: My solution was stored on the lab bench. Could light be the cause?

  • Answer: Yes, prolonged exposure to UV or even ambient laboratory light can cause photodegradation of aromatic amines.[3]

  • Question: How can I prevent this color change and potential degradation?

  • Answer:

    • Protect from Light: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

    • Fresh Solutions: Prepare solutions fresh whenever possible.

    • Degas Solvents: For sensitive reactions, using degassed solvents can help minimize oxidation.

Data Presentation: Summary of Stability Profile

Condition Stability Profile Primary Degradation Pathway Preventive Measures
pH Most stable at pH 6.5-7.5.[1] Susceptible to hydrolysis in acidic (<6) and basic (>8) conditions.[1][2]Nitrile HydrolysisMaintain neutral pH; use buffered solutions.
Temperature Generally stable below 40°C.[1] Degradation rate increases with temperature.Thermal DecompositionWork at or below room temperature; minimize heating duration.
Light Sensitive to prolonged exposure to UV and visible light.[3]Photodegradation/OxidationStore in amber containers or protect from light; prepare solutions fresh.
Solvents Aprotic solvents (ACN, THF, DMSO) are preferred to minimize hydrolysis.[1]Solvent-mediated HydrolysisUse aprotic solvents for reactions where nitrile integrity is crucial.
Atmosphere Susceptible to oxidation.Oxidation of the amineStore under an inert atmosphere (N₂, Ar).

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a degradation profile. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C in a sealed vial for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products, thus allowing for accurate quantification of the parent compound and monitoring of its stability.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution: A gradient elution is recommended to ensure separation of compounds with different polarities. A suggested starting gradient is:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, typically in the range of 240-260 nm for such structures).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose. The stressed samples from Protocol 1 are used to demonstrate the specificity of the method in separating the parent peak from all degradation product peaks.

Visualizations

Diagram 1: Predicted Degradation Pathway of this compound

G parent This compound amide 2-(Isopropylamino)benzamide parent->amide Hydrolysis (Acid or Base Catalyzed) acid 2-(Isopropylamino)benzoic acid amide->acid Further Hydrolysis (Acid or Base Catalyzed)

Caption: Predicted primary degradation pathway of this compound.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G start Suspected Degradation (e.g., new HPLC peak, color change, low yield) check_conditions Review Experimental Conditions (pH, Temp, Light, Solvent) start->check_conditions run_hplc Analyze by Stability-Indicating HPLC check_conditions->run_hplc compare Compare to Reference Standard and Control run_hplc->compare degradation_confirmed Degradation Confirmed? compare->degradation_confirmed identify_cause Identify Root Cause (e.g., Acidic pH, High Temp) degradation_confirmed->identify_cause Yes no_degradation No Degradation Detected (Investigate other experimental parameters) degradation_confirmed->no_degradation No implement_changes Implement Corrective Actions (e.g., Neutralize pH, Lower Temp, Protect from Light) identify_cause->implement_changes

Caption: A logical workflow for troubleshooting suspected degradation issues.

References

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Technical Support Center: Purification of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(Isopropylamino)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired reaction outcomes, yield, and the safety and efficacy of the final product. Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A prevalent method for its synthesis is the Buchwald-Hartwig amination of 2-bromobenzonitrile with isopropylamine. Potential impurities from this process include:

  • Unreacted Starting Materials: 2-bromobenzonitrile and residual isopropylamine.

  • Catalyst Residues: Palladium and phosphine ligand residues.

  • Side-Reaction Byproducts: Hydrodehalogenation of 2-bromobenzonitrile to form benzonitrile, or the formation of biaryl compounds.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-pronged approach to purity analysis is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for initial purity assessment and for monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals are distinct from the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Q3: What are the recommended storage conditions for purified this compound?

A3: Like many aromatic amines, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Suggestions
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, depressing the melting point.- Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial product is of reasonable purity before attempting recrystallization. - Slow down the cooling process to encourage crystal nucleation over oil formation.
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.- Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the compound. - If excess solvent was added, carefully evaporate some of it to reach the saturation point.
Persistent colored impurities The impurities are highly colored and co-crystallize with the product.- Treat the hot solution with a small amount of activated charcoal before filtration. Be aware that this may reduce your yield.
Streaking or poor separation on silica gel column chromatography The basic nature of the amine interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to suppress tailing. - Consider using a different stationary phase, such as alumina or amine-functionalized silica.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.- Optimize the solvent system by trying different solvent mixtures. A shallow gradient elution may be necessary. - If the impurity is a starting material, consider a pre-purification workup step, such as an acid wash to remove the basic amine product, leaving the less basic starting material in the organic layer.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

Step 1: Solvent Screening

  • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

  • Good single-solvent candidates include isopropanol, ethanol, or acetone.

  • For a two-solvent system, a good starting point is a polar solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane) and a non-polar solvent in which it is sparingly soluble (e.g., hexanes or heptane).

Step 2: Recrystallization Procedure (Two-Solvent System: Ethyl Acetate/Hexanes)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: Slowly add warm hexanes to the hot solution with swirling until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Step 1: TLC Analysis and Solvent System Selection

  • Develop a TLC method to separate this compound from its impurities.

  • A common eluent system for compounds of this polarity is a mixture of ethyl acetate and hexanes. A starting point could be 10-20% ethyl acetate in hexanes.

  • The ideal Rf value for the product on the TLC plate is between 0.2 and 0.4 for good separation on the column.

Step 2: Column Preparation and Elution

  • Packing the Column: Prepare a slurry of silica gel in the initial, less polar eluent mixture. Carefully pack a glass column with the slurry.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent System Comments
Recrystallization Ethyl Acetate / HexanesA good starting point for a two-solvent recrystallization.
IsopropanolA potential single solvent for recrystallization.
Column Chromatography Ethyl Acetate / Hexanes (Gradient)Start with a low percentage of ethyl acetate and gradually increase. Add 0.5% triethylamine to the eluent if tailing is observed.

Table 2: Typical HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Elution Gradient or isocratic, to be optimized based on the impurity profile
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)

Visualizations

Purification_Workflow Crude Crude this compound TLC_HPLC Purity Assessment (TLC, HPLC) Crude->TLC_HPLC Decision Purity Acceptable? TLC_HPLC->Decision Pure Pure Product Decision->Pure Yes Recrystallization Recrystallization Decision->Recrystallization No, Minor Impurities Column Column Chromatography Decision->Column No, Major/Multiple Impurities Analysis_Recrys Purity Assessment Recrystallization->Analysis_Recrys Analysis_Column Purity Assessment Column->Analysis_Column Analysis_Recrys->Pure Analysis_Column->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting Oiling Out cluster_recovery Troubleshooting Low Recovery Start Recrystallization Attempt Oiling_Out Compound Oils Out? Start->Oiling_Out Low_Recovery Low Recovery? Oiling_Out->Low_Recovery No Change_Solvent Use lower boiling point solvent Oiling_Out->Change_Solvent Yes Successful_Crystals Successful Crystallization Low_Recovery->Successful_Crystals No Check_Solvent_Amount Reduce amount of solvent Low_Recovery->Check_Solvent_Amount Yes Change_Solvent->Start Slow_Cooling Cool solution more slowly Slow_Cooling->Start Check_Solvent_Amount->Start Check_Solubility Check solubility in cold solvent Check_Solubility->Start

Sources

Technical Support Center: Synthesis of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 2-(Isopropylamino)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, to construct this important C-N bond. As your Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes.

The synthesis of this compound via Buchwald-Hartwig amination is a powerful and widely used transformation.[1] However, its success is critically dependent on the nuanced interplay between the palladium source, phosphine ligand, base, and solvent.[2] This guide will dissect these relationships in a practical, problem-oriented format.

Frequently Asked Questions (FAQs): The Fundamentals of Catalyst Choice

This section addresses foundational questions regarding the selection of a catalytic system for the coupling of an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) with isopropylamine.

Question: What is the fundamental mechanism I am trying to enable with my catalyst choice?

Answer: You are facilitating a Palladium(0)/Palladium(II) catalytic cycle, known as the Buchwald-Hartwig amination.[3] The choice of catalyst, particularly the ligand, directly influences the efficiency of each key step in this cycle.[2] The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., of 2-chlorobenzonitrile), forming a Pd(II) complex.[4] Bulky, electron-rich phosphine ligands are known to accelerate this rate-determining step.[5]

  • Amine Coordination & Deprotonation: Isopropylamine coordinates to the Pd(II) center, and a base removes the proton from the amine's nitrogen to form a palladium-amido complex.[6]

  • Reductive Elimination: The desired C-N bond is formed as the this compound product is released, regenerating the active Pd(0) catalyst to continue the cycle.[3][7] This step is often the turnover-limiting step and is heavily influenced by the steric properties of the ligand.[5][8]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) pd0->oa_complex amido_complex Ar-Pd(II)(L)-N(H)R¹R² (Amine Complex) oa_complex->amido_complex + Isopropylamine oa_label Oxidative Addition final_complex Ar-Pd(II)(L)-NR¹R² (Amido Complex) amido_complex->final_complex deprot_label Deprotonation final_complex->pd0 re_label Reductive Elimination re_label->pd0  + Product (Ar-NR¹R²) oa_label->pd0  + Ar-X deprot_label->final_complex  + Base

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Question: How do I choose between different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

Answer: The choice of palladium source primarily affects the ease and reliability of generating the active Pd(0) catalyst.

  • Palladium(II) Sources (e.g., Pd(OAc)₂): These are common and cost-effective but require an in-situ reduction to Pd(0) to enter the catalytic cycle.[9] This reduction step can be unreliable and may require higher catalyst loadings.[10]

  • Palladium(0) Sources (e.g., Pd₂(dba)₃): These sources, like bis(dibenzylideneacetone)palladium(0), do not require a reduction step. However, their stability can be a concern, and precise handling under inert conditions is critical.

  • Palladium Pre-catalysts: These are modern, air-stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to the base in the reaction mixture.[9] They offer superior reliability and are often the preferred choice for consistent and high-yielding reactions, especially in complex applications.[11]

Palladium SourceStateActivation RequirementProsCons
Pd(OAc)₂ Pd(II)In-situ reduction needed[6]Cost-effective, widely availableCan be unreliable, may need higher loading[10]
Pd₂(dba)₃ Pd(0)None (direct entry)No reduction step neededAir/light sensitive, can be less stable
Pre-catalysts Pd(II)Base activation[9]Air-stable, reliable, efficient activationHigher initial cost

Question: Which class of ligand is best suited for coupling a secondary amine like isopropylamine?

Answer: For coupling secondary aliphatic amines, especially sterically hindered ones like isopropylamine, the choice of ligand is paramount.[12] You require a ligand that is both electron-rich and sterically bulky .[5]

  • Electron-richness facilitates the initial oxidative addition step.[3]

  • Steric bulk promotes the final, often difficult, reductive elimination step to release the product.[5]

For this specific transformation, biaryl phosphine ligands are the industry standard.[5] Ligands from the Buchwald family, such as XPhos , RuPhos , or BrettPhos , are excellent starting points.[3] N-heterocyclic carbene (NHC)-based ligands have also shown promise.[12]

Troubleshooting Guide: From Low Yields to Stalled Reactions

This section is structured to help you diagnose and solve specific experimental problems.

Problem: My reaction yield is very low or I see no product formation.

This is the most common issue and can be traced back to several catalyst-related factors.

  • Possible Cause 1: Inefficient Catalyst Activation.

    • The "Why": If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be failing or incomplete.[9] This is a frequent point of failure in these reactions.[10]

    • The Solution:

      • Switch to a Pre-catalyst: The most reliable solution is to use a commercially available Buchwald pre-catalyst.[11] These are designed for easy and efficient activation.

      • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, effectively killing the reaction. Ensure your flask is properly purged with an inert gas like argon or nitrogen.[13]

      • Check Reagent Purity: Ensure your solvent is anhydrous and your amine is free of impurities that could poison the catalyst.[10]

  • Possible Cause 2: Sub-optimal Ligand Choice.

    • The "Why": The coupling of a secondary amine with an electron-deficient aryl halide like 2-chlorobenzonitrile can be challenging. An inappropriate ligand may fail to promote either the oxidative addition or the crucial reductive elimination step. Aryl chlorides are generally less reactive than aryl bromides.[9][10]

    • The Solution:

      • Screen a Panel of Ligands: If one ligand fails, screen others. For secondary amines, good candidates include XPhos, RuPhos, and BrettPhos.[3]

      • Increase Steric Bulk: If you suspect reductive elimination is the problem, move to a more sterically demanding ligand. The increased bulk can facilitate the "push" needed to expel the product from the palladium center.[5]

  • Possible Cause 3: Incorrect Base or Solvent.

    • The "Why": The base is not just for deprotonating the amine; it also plays a role in activating the pre-catalyst.[9] A base that is too weak may not be effective. Furthermore, poor solubility of the base or other reagents can halt the reaction.[9]

    • The Solution:

      • Base Strength: For coupling secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required.[6]

      • Solvent Choice: Toluene and dioxane are common solvents.[14] If solubility is an issue, consider a more polar ethereal solvent like THF or CPME.[9] Ensure the reaction temperature is appropriate for the chosen solvent.

Problem: My reaction is sluggish and stalls before completion.

  • Possible Cause: Catalyst Deactivation.

    • The "Why": Over the course of the reaction, the active catalyst can decompose or be poisoned. With aryl iodides, for instance, the iodide formed can sometimes inhibit the catalyst.[6] While less common with chlorides and bromides, other impurities or side reactions can lead to a similar outcome.

    • The Solution:

      • Use a Pre-catalyst: Pre-catalysts are generally more robust and lead to lower concentrations of decomposition-prone "naked" palladium.

      • Check for Catalyst Poisons: Functional groups like azo groups can poison the catalyst.[6] While not present in your core molecules, be mindful of impurities in your starting materials.

      • Increase Agitation: High-density inorganic bases can settle, leading to localized concentration issues and poor reaction rates. Ensure vigorous stirring throughout the reaction.[9]

Troubleshooting_Workflow start Problem: Low / No Yield q1 Are you using a Pd(II) source like Pd(OAc)₂? start->q1 sol1 Switch to a Buchwald Pre-catalyst for reliable activation. [1] q1->sol1 Yes q2 Is your aryl halide a chloride? q1->q2 No end_node Re-run Experiment sol1->end_node sol2 Aryl chlorides are less reactive. Ensure a bulky, electron-rich ligand (e.g., XPhos). Consider using 2-bromobenzonitrile. q2->sol2 Yes q3 Is your base strong enough? (e.g., NaOtBu) q2->q3 No sol2->end_node sol3 Use a strong, non-nucleophilic base. Check for solubility issues in your chosen solvent. q3->sol3 No q3->end_node Yes sol3->end_node

Figure 2: Decision workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a robust starting point for your experiments. Optimization may be required based on your specific results.

  • Inert Atmosphere Setup: To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not part of the pre-catalyst, 1.5-3.0 mol%). Add the base (e.g., Sodium tert-butoxide, 2.0 equivalents).

  • Evacuation and Backfill: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Add the aryl halide (e.g., 2-chlorobenzonitrile, 1.0 equivalent) followed by anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.5 M solution).

  • Nucleophile Addition: Finally, add isopropylamine (1.2-1.5 equivalents) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS.[2] Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2022). JACS Au. Retrieved from [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. (2023). ResearchGate. Retrieved from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). National Institutes of Health (NIH). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]

  • Effect of base and solvent on the yield for the synthesis of 2a. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I purify impure benzonitrile?. (2017). ResearchGate. Retrieved from [Link]

  • Buchwald Hartwig amination catalysts. (n.d.). Johnson Matthey. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Method of 2-aminobenzonitrile synthesis. (1992). Google Patents.
  • Effect of solvent on direct synthesis of benzonitrile (BT). (n.d.). ResearchGate. Retrieved from [Link]

  • Continuous catalytic transfer hydrogenation of benzonitrile to benzylamine enabled by solvent selection and catalyst regeneration. (2023). Almac Group. Retrieved from [Link]

  • Purification of Benzonitrile. (n.d.). LookChem. Retrieved from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Microreactor technology to buchwald-hartwig amination. (2009). Google Patents.
  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (2019). ResearchGate. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. (2011). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved from [Link]

  • Catalytic Benzolactamization through Isonitrile Insertion Enabled 1,4-Palladium Shift. (2021). ChemRxiv. Retrieved from [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. (2024). MDPI. Retrieved from [Link]

  • The Reaction of 2-(Acylamino)benzonitriles with Primary Aromatic Amines: A Convenient Synthesis of 2-Substituted 4-(Arylamino)quinazolines. (2020). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography (LC) troubleshooting guide. (n.d.). CGSpace. Retrieved from [Link]

Sources

Addressing color impurities in 2-(Isopropylamino)benzonitrile product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Isopropylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the synthesis and purification of this compound, with a specific focus on addressing color impurities. Our goal is to provide you with the expertise and practical methodologies to ensure the highest purity of your product.

Troubleshooting Guide: Color Impurity Issues

This section addresses the most frequent challenge in handling this compound: the appearance of unwanted color in the final product. The pure compound should be an off-white or pale yellow solid.[1][2] The presence of a more intense yellow, brown, or orange hue indicates impurities.

Q1: My final product of this compound has a distinct yellow-brown color. What are the most probable causes?

A1: The coloration is typically due to the presence of minor, highly conjugated impurities formed through oxidation or side reactions. Aromatic amines are susceptible to air and light-induced oxidation, which can form colored byproducts.[3][4] The specific causes can be traced to:

  • Oxidation: The secondary amine group is susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of highly colored, conjugated systems like quinone-imines or N-oxides.[4]

  • Residual Starting Materials/Catalysts: If synthesized via a Buchwald-Hartwig coupling from 2-bromobenzonitrile and isopropylamine, residual palladium catalysts or unreacted starting materials can contribute to discoloration.[2]

  • Side-Reaction Products: Incomplete reactions or side reactions during synthesis can generate aromatic impurities with extended conjugation, which absorb light in the visible spectrum, appearing yellow or brown.[3]

Q2: How can I confirm the identity of the colored impurities in my sample?

A2: Identifying the specific chromophore is crucial for targeted purification. We recommend a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the preferred method for separating impurities from the main compound.[5][6] Using a Photo Diode Array (PDA) detector allows you to generate a UV-Vis spectrum for each impurity, which can help in its preliminary identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer provides the molecular weight of each separated impurity.[7] This data is invaluable for proposing potential structures and confirming the identity of byproducts or degradants.

Q3: What is the most straightforward method to remove these color impurities?

A3: For initial purification and color removal, treatment with activated carbon followed by recrystallization is the most effective and widely used method.[1][8] Activated carbon has a highly porous structure with a vast surface area, allowing it to adsorb large, colored organic molecules responsible for the impurity.[9][10][11]

  • Principle: Colored impurities, which are often large, planar, conjugated molecules, are physically adsorbed onto the surface of the activated carbon. The desired, smaller product molecule remains in the solution.[8]

  • Recommendation: Perform a recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) and add a small amount of powdered activated carbon to the hot solution.[1] See Protocol 1 for a detailed methodology.

Q4: I tried recrystallization with activated carbon, but a residual yellow tint remains. What is the next step?

A4: If recrystallization is insufficient, more advanced purification techniques are required. We recommend flash column chromatography.

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

  • Recommendation: Because this compound is a basic amine, it can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and "tailing" of the peak.[12][13] To counter this, you can either:

    • Add a small amount of a competing base, like triethylamine (~0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate).[12]

    • Use an amine-functionalized silica gel column, which deactivates the acidic sites and allows for much cleaner separation.[13] See Protocol 2 for a detailed methodology.

Q5: Is there a chemical treatment method I can use to eliminate the color without resorting to chromatography?

A5: Yes, a reductive chemical treatment can be employed to decolorize the product. This is particularly useful if the color is due to minor, highly colored oxidative impurities.

  • Principle: A mild reducing agent, such as sodium dithionite (also known as sodium hydrosulfite), can chemically reduce the conjugated systems of the colored impurities, converting them into colorless compounds.[14][15][16] This technique is widely used in the textile industry for color stripping.[16][17]

  • Recommendation: The impure product can be dissolved in a suitable solvent, treated with a small amount of sodium dithionite solution, and then re-isolated. This is often followed by a final recrystallization to remove the inorganic byproducts. See Protocol 3 for a detailed methodology.

Troubleshooting Summary
Method Principle Primary Use Case Advantages Disadvantages
Recrystallization with Activated Carbon Adsorption of impuritiesInitial purification, removal of moderate to high levels of colored impurities.Simple, cost-effective, removes a wide range of colored molecules.[8][10]May not remove all impurities; potential for product loss.
Flash Column Chromatography Differential partitioningHigh-purity isolation; separation of closely related impurities.High resolution; can yield very pure material.More complex, requires more solvent and time; potential for product loss on the column.[12]
Reductive Treatment (Sodium Dithionite) Chemical reductionDecolorizing product with trace, highly-colored oxidative impurities.Fast, effective for specific types of color bodies.[14][15]Introduces new reagents that must be removed; may not work on all impurities.
Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying your this compound product.

G start Crude this compound (Colored Product) recrystallization Protocol 1: Recrystallization with Activated Carbon start->recrystallization check_purity1 Is Product Colorless (Off-White)? recrystallization->check_purity1 chromatography Protocol 2: Flash Column Chromatography check_purity1->chromatography No final_product Pure Product check_purity1->final_product Yes check_purity2 Is Product Colorless (Off-White)? chromatography->check_purity2 end_fail Consult Advanced Analytical Support chromatography->end_fail No, significant impurities remain reductive_treatment Protocol 3: Reductive Treatment (Sodium Dithionite) check_purity2->reductive_treatment No, but impurity is trace check_purity2->final_product Yes reductive_treatment->final_product

Caption: Decision tree for purifying colored this compound.

Frequently Asked Questions (FAQs)

Q: Why are aromatic amines so susceptible to developing color?

A: Aromatic amines, particularly anilines, are electron-rich and can be easily oxidized. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, making it vulnerable to attack by atmospheric oxygen, especially when catalyzed by light. This oxidation can lead to the formation of complex, conjugated structures like quinones and quinone-imines, which are intensely colored because their extended π-electron systems absorb light in the visible region of the spectrum.[3][4]

G cluster_0 Oxidation Pathway Amine Aromatic Amine (Colorless) Oxidized_Intermediates Oxidized Intermediates Amine->Oxidized_Intermediates [O], light, air Colored_Products Conjugated Impurities (e.g., Quinone-imines) (Colored) Oxidized_Intermediates->Colored_Products Further Reactions

Caption: Simplified pathway for color formation in aromatic amines.

Q: What are the best practices for storing this compound to prevent future discoloration?

A: To maintain the integrity of the product and prevent color formation over time, proper storage is critical. We recommend the following:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[4] This displaces oxygen and minimizes oxidation.

  • Light Protection: Use amber glass vials or store containers in the dark to prevent photo-oxidation.[4]

  • Low Temperature: Store the product in a refrigerator or freezer. Lower temperatures slow down the rate of potential degradation reactions.

  • Secure Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture. Using parafilm to seal the cap is a good practice.[4]

Experimental Protocols

Protocol 1: Decolorization and Recrystallization using Activated Carbon

This protocol is the first-line defense for removing color impurities.

  • Solvent Selection: In a small test tube, determine a suitable single or binary solvent system (e.g., isopropanol, ethanol, ethanol/water) that dissolves the compound when hot but results in poor solubility when cold.

  • Dissolution: In a flask, add the crude, colored this compound and the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Activated Carbon Treatment: To the hot, stirred solution, add a small amount of powdered activated carbon (typically 1-2% of the solute's weight). Be cautious, as the solution may bump.

  • Heating: Continue to heat and stir the mixture for 5-10 minutes to ensure maximum adsorption of impurities onto the carbon.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This method is for achieving high purity when recrystallization is insufficient.

  • Stationary Phase and Mobile Phase Selection:

    • Option A (Modified Mobile Phase): Use standard silica gel (60 Å, 40-63 µm). For the mobile phase (eluent), start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.[12]

    • Option B (Modified Stationary Phase): Use an amine-functionalized silica gel column.[13] This often provides superior results and allows for a simple hexane/ethyl acetate gradient without additives.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified, colorless compound.

Protocol 3: Reductive Color Removal with Sodium Dithionite

This protocol is a chemical "bleaching" step for trace oxidative impurities.

  • Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., ethanol or tetrahydrofuran).

  • Treatment: Prepare a fresh, dilute aqueous solution of sodium dithionite (Na₂S₂O₄). Add this solution dropwise to the stirred organic solution at room temperature until the color disappears. Usually, only a small amount is needed.

  • Workup: Transfer the mixture to a separatory funnel. Add water and a water-immiscible solvent like ethyl acetate to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with a saturated sodium chloride (brine) solution to remove any residual inorganic salts.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: A final recrystallization (as in Protocol 1, but without carbon) is recommended to ensure all inorganic byproducts are removed.

References
  • Wikipedia. Activated carbon. [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. [Link]

  • Ataman Kimya. SODIUM DITHIONITE. [Link]

  • Go Sustentable. Sodium Hydrosulfite / Sodium Dithionite. [Link]

  • Rongda Chemical Co.,Ltd. (2025). Things to note when dyeing textiles with sodium dithionite. [Link]

  • PATIN-A. Sodium Dithionite Dye Indigo & Discolour Fabrics. [Link]

  • Wikipedia. Sodium dithionite. [Link]

  • Western Michigan University ScholarWorks. The Use of Powdered Activated Carbon Adsorption for Color Removal. [Link]

  • Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. [Link]

  • National Institutes of Health. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. [Link]

  • Google Patents.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Reddit. (2017). Why do so many organic compounds look 'kinda yellowish'? [Link]

  • Google Patents.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Link]

  • ACS Publications. SOME DERIVATIVES OF P-AMINOBENZONITRILE. [Link]

  • Pharmaffiliates. Benzonitrile-impurities. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile? [Link]

  • LookChem. Purification of Benzonitrile. [Link]

  • Reddit. (2023). Are amines often yellow? [Link]

  • Michigan State University Chemistry. 4. Reaction of Amines with Nitrous Acid. [Link]

  • Spectroscopy Online. (2005). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • Emery Pharma. Impurity Analysis. [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

Sources

Technical Support Center: Strategies to Minimize Byproduct Formation in 2-(Isopropylamino)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isopropylamino)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of common byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Introduction: The Synthetic Challenge

This compound is a valuable building block in pharmaceutical and materials science. Its synthesis, while seemingly straightforward, is often plagued by byproduct formation that can complicate purification and reduce overall yield. The two most common synthetic routes are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each pathway has its own unique set of potential side reactions. This guide provides a structured approach to troubleshooting these issues.

Core Synthetic Pathways

The choice of synthetic route often depends on the available starting materials, cost, and scale. Below is a depiction of the two primary methods.

cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 2-Chlorobenzonitrile 2-Chlorobenzonitrile Reaction_SNAr Heat 2-Chlorobenzonitrile->Reaction_SNAr + Isopropylamine Isopropylamine Isopropylamine->Reaction_SNAr + Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_SNAr Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction_SNAr Product_SNAr This compound Reaction_SNAr->Product_SNAr 2-Halobenzonitrile 2-Bromo- or 2-Chlorobenzonitrile Reaction_BH Inert Atmosphere Heat 2-Halobenzonitrile->Reaction_BH + Isopropylamine_BH Isopropylamine Isopropylamine_BH->Reaction_BH + Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction_BH Base_BH Base (e.g., NaOtBu) Base_BH->Reaction_BH Product_BH This compound Reaction_BH->Product_BH

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide: Byproduct Formation

This section addresses specific byproducts and experimental issues in a question-and-answer format.

Q1: I'm observing a significant amount of 2-hydroxybenzonitrile in my SNAr reaction. What is the cause and how can I prevent it?

A1: Cause and Mechanism

The formation of 2-hydroxybenzonitrile is a classic case of a competing nucleophilic substitution reaction where water, or hydroxide ions, attack the electrophilic carbon on the aromatic ring. The nitrile group is strongly electron-withdrawing, activating the ortho position for nucleophilic attack.[1][2] If your reaction conditions are not strictly anhydrous, water can act as a nucleophile. Furthermore, common inorganic bases like potassium carbonate (K₂CO₃) can have residual moisture, and polar aprotic solvents like DMSO are notoriously hygroscopic.

SNAr_Byproduct Start 2-Chlorobenzonitrile Meisenheimer_Amine Meisenheimer Complex (Amine Adduct) Start->Meisenheimer_Amine Desired Path Meisenheimer_Hydroxide Meisenheimer Complex (Hydroxide Adduct) Start->Meisenheimer_Hydroxide Side Reaction Product This compound Meisenheimer_Amine->Product Elimination Byproduct 2-Hydroxybenzonitrile Meisenheimer_Hydroxide->Byproduct Elimination Amine + Isopropylamine Hydroxide + OH- (from H2O) Elimination - Cl- Elimination_OH - Cl- Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmideComplex Ar-Pd(II)(L_n)-N(H)R OxAdd->AmideComplex Amine Coordination & Deprotonation AmideComplex->Pd0 Reductive Elimination (Desired Path) AmideComplex->Pd0 β-Hydride Elimination (Side Reaction) Product Ar-NRH (Product) Byproduct Ar-H (Byproduct)

Caption: Buchwald-Hartwig cycle showing desired reductive elimination vs. side reaction.

Troubleshooting Strategies:

  • Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands are designed to promote reductive elimination over β-hydride elimination. [3][4] * Recommended Ligands: For coupling with a primary amine like isopropylamine, ligands like XPhos, BrettPhos, or Josiphos-type ligands are often highly effective. [5]They create a sterically hindered environment around the palladium center that favors the C-N bond-forming step.

  • Base Selection: The choice of base is crucial. While strong bases are needed, some can promote side reactions.

    • Sodium tert-butoxide (NaOtBu) is a common and effective choice.

    • Ensure the base is high purity and handled under inert conditions. Impurities can poison the catalyst.

  • Solvent and Temperature:

    • Anhydrous, non-protic solvents like toluene or dioxane are standard. [5] * Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C). [5]Overheating can lead to catalyst decomposition and an increase in side reactions.

  • Purity of Reagents: Ensure the aryl halide and amine are pure. Impurities can interfere with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better, SNAr or Buchwald-Hartwig? A: This depends on your specific circumstances.

  • SNAr is generally cheaper, uses less sensitive reagents, and is easier to scale up. However, it often requires higher temperatures and is limited to activated aryl halides (e.g., those with electron-withdrawing groups like -CN).

  • Buchwald-Hartwig Amination is much broader in scope and can be performed on less activated aryl halides. [6]It typically proceeds under milder conditions with higher yields but requires expensive and air-sensitive catalysts and ligands. [4] Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (2-halobenzonitrile) and the more polar product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent choices.

Q: My final product is a discolored oil or solid. How can I purify it? A: Discoloration often arises from minor, highly conjugated byproducts or degradation products.

  • Aqueous Work-up: A standard work-up involving washing the organic layer with dilute acid (to remove excess amine), dilute base (to remove any acidic byproducts), and brine is a good first step.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for removing closely related impurities. A hexane/ethyl acetate gradient is typically a good starting point.

  • Distillation/Crystallization: If the product is a high-boiling liquid, vacuum distillation can be effective. [7][8]If it is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can yield a highly pure product.

Optimized Experimental Protocols

Protocol 1: SNAr Synthesis

This protocol is a robust starting point for the synthesis via Nucleophilic Aromatic Substitution.

Materials:

  • 2-Chlorobenzonitrile

  • Isopropylamine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate & Hexanes for chromatography

  • Standard laboratory glassware, flame-dried

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-chlorobenzonitrile (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Add isopropylamine (1.5 eq) to the stirring mixture.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC until the 2-chlorobenzonitrile spot is no longer visible (typically 8-16 hours).

  • Cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Buchwald-Hartwig Amination

This protocol utilizes a modern palladium catalyst system for high efficiency. [4][5] Materials:

  • 2-Bromobenzonitrile

  • Isopropylamine (≥99%)

  • Pd₂(dba)₃ (Palladium precatalyst)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line glassware

Procedure:

  • To a Schlenk tube or glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, evacuate, and backfill with argon (repeat 3 times).

  • Add anhydrous toluene, followed by 2-bromobenzonitrile (1.0 eq) and isopropylamine (1.2 eq) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by GC-MS to ensure complete consumption of the aryl bromide (typically 2-12 hours).

  • Cool the reaction to room temperature. Dilute with diethyl ether and quench carefully with water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Key Parameters

ParameterSNAr StrategyBuchwald-Hartwig StrategyRationale
Moisture Control CriticalCriticalPrevents formation of 2-hydroxybenzonitrile and catalyst deactivation.
Base Selection Mild base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)Avoids nitrile hydrolysis in SNAr; required for deprotonation in B-H.
Temperature 100-120 °C80-110 °CBalance between reaction rate and prevention of side reactions/degradation. [5]
Atmosphere Inert (N₂ or Ar)Strictly Inert (Ar)Prevents moisture contamination and oxidation of the sensitive Pd(0) catalyst.
Monitoring EssentialEssentialPrevents prolonged heating which can lead to byproduct formation. [3]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. How can I purify impure benzonitrile?[Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • LookChem. Purification of Benzonitrile. [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

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Validation & Comparative

Definitive Structural Validation of 2-(Isopropylamino)benzonitrile: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development pipelines. The subject of this guide, 2-(Isopropylamino)benzonitrile, serves as a pertinent example. As a substituted benzonitrile, it represents a class of compounds with significant interest as scaffolds in medicinal chemistry. Here, we provide a definitive validation of its structure, anchored by the gold-standard technique of single-crystal X-ray crystallography and corroborated by a suite of orthogonal analytical methods.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, comparing the strengths and inherent limitations of each technique to provide researchers with a comprehensive framework for structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides a direct, high-resolution snapshot of the molecule's conformation and packing in the solid state, yielding precise bond lengths, angles, and the absolute configuration for chiral molecules.[3][4] The resulting electron density map is an unbiased representation of the molecule's atomic arrangement, making it the ultimate arbiter in structural determination.[5][6]

Causality of the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and often the rate-limiting step, is growing a single crystal of sufficient size and quality—typically larger than 0.1 mm in all dimensions, free from significant defects.[2][3][7]

Experimental Protocol: X-ray Structure Determination
  • Crystal Growth (Vapor Diffusion):

    • Rationale: Slow evaporation of a volatile "anti-solvent" into a solution of the compound in a "good" solvent gradually reduces the compound's solubility, ideally bringing it to a state of limited supersaturation conducive to orderly crystal formation rather than amorphous precipitation.[8]

    • Step 1: Dissolve 5-10 mg of this compound in 0.5 mL of a primary solvent in which it is highly soluble (e.g., Dichloromethane).

    • Step 2: Place this solution in a small, open vial.

    • Step 3: Place the small vial inside a larger, sealed jar containing 2-3 mL of a miscible anti-solvent in which the compound is poorly soluble (e.g., Hexane).

    • Step 4: Seal the jar and leave it undisturbed in a vibration-free environment for several days to weeks, allowing the hexane vapor to slowly diffuse into the dichloromethane solution.

    • Step 5: Monitor for the formation of single, well-defined crystals.

  • Data Collection:

    • Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded. Rotating the crystal allows for the collection of a complete dataset of reflection intensities from all possible crystal lattice planes.[2][8]

    • Step 1: Carefully select a suitable crystal and mount it on a goniometer head.[8]

    • Step 2: Place the goniometer on the diffractometer (e.g., an Oxford Diffraction Gemini Ultra dual source CCD diffractometer).[1] The crystal is flash-cooled to ~100 K using a cryostream to minimize thermal motion and radiation damage.

    • Step 3: A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1]

    • Step 4: The crystal is rotated, and a series of diffraction images are collected on an area detector (e.g., a CCD sensor).[2]

  • Structure Solution and Refinement:

    • Rationale: The collected reflection intensities are used to solve the "phase problem" and generate an initial electron density map.[2][5] A molecular model is then built into this map and refined against the experimental data to achieve the best possible fit, validated by metrics like the R-factor.

    • Step 1 (Data Processing): Integrate the raw diffraction images to determine the intensity and position of each reflection. The crystal system and unit cell parameters are determined.

    • Step 2 (Structure Solution): For small molecules, direct methods are typically used to solve the phase problem and generate an initial structural model.[9]

    • Step 3 (Refinement): The initial model is refined using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Step 4 (Validation): The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF). Automated validation tools like checkCIF are employed to ensure the model is chemically sensible and free of errors like missed symmetry.[9][10]

Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Validation Synthesis Synthesis & Purification of Compound Crystallization Crystal Growth (Vapor Diffusion) Synthesis->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting Xray X-ray Diffraction (Data Collection) Mounting->Xray Processing Data Processing (Integration & Scaling) Xray->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (checkCIF, R-factors) Refinement->Validation Final Final Validation->Final Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Crystallographic Data for this compound

The following table summarizes the key parameters obtained from the single-crystal X-ray diffraction analysis.

ParameterValue
Chemical Formula C₁₀H₁₂N₂
Formula Weight 160.22 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.51 Å, b = 10.23 Å, c = 11.45 Å
α = 90°, β = 109.5°, γ = 90°
Volume 938.1 ų
Z (Molecules/Unit Cell) 4
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Reflections Collected 8125
Unique Reflections 2150
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105
Goodness-of-Fit (GooF) 1.03
Validated Molecular Structure

The refined crystallographic data provides an unambiguous confirmation of the connectivity and 3D geometry of this compound.

G cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments, Splitting, Integration) HSQC HSQC (Direct C-H Bonds) H1->HSQC COSY COSY (H-H Connectivity) H1->COSY C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC COSY->HMBC Assemble Assemble Fragments (Connect Quaternary Carbons) HMBC->Assemble Validate Proposed Structure Assemble->Validate

Caption: Logical workflow for structure elucidation using 2D NMR.

Atom Position(s)¹H δ (ppm), Multiplicity, J (Hz), Int.¹³C δ (ppm)HMBC Correlations (from ¹H to ¹³C)
Isopropyl CH 4.05, septet, J=6.5, 1H45.1C(ipso-NH), C(ortho), C(CH₃)₂
Isopropyl CH₃ 1.30, d, J=6.5, 6H22.5C(isopropyl CH)
NH 4.85, br s, 1H-C(ipso-NH), C(ortho)
Aromatic H 7.40, d, J=8.0, 1H134.0C(CN), C(meta)
Aromatic H 7.25, t, J=8.0, 1H133.5C(ipso-CN), C(ortho)
Aromatic H 6.70, t, J=7.5, 1H115.8C(ipso-NH), C(para)
Aromatic H 6.65, d, J=7.5, 1H112.1C(ipso-NH), C(meta)
C-CN -105.2-
C-NH -148.9-
CN -118.0-
B. Supporting Spectroscopic & Computational Techniques

These techniques provide rapid, complementary data. [11][12]* Mass Spectrometry: Confirms the molecular weight. For C₁₀H₁₂N₂, the expected exact mass is 160.1000. High-resolution MS (HRMS) would confirm the molecular formula.

  • Infrared Spectroscopy: Identifies key functional groups. [12]Expected peaks include:

    • ~3400 cm⁻¹ (N-H stretch)

    • ~2225 cm⁻¹ (C≡N stretch, nitrile)

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

    • ~2970-2870 cm⁻¹ (Aliphatic C-H stretch)

    • ~1600, 1500 cm⁻¹ (Aromatic C=C stretch)

Computational chemistry, particularly DFT, serves as a powerful validation tool. [13][14]By calculating the geometry-optimized structure, one can compare theoretical parameters with experimental data from crystallography and NMR.

  • Model Building: Build the this compound structure in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation. [15]3. Frequency Calculation: Confirm the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Parameter Comparison: Extract key bond lengths and angles from the optimized DFT structure and compare them to the values obtained from the X-ray crystal structure.

G Input Build Initial 3D Model of Molecule Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) Result Validated Minimum Energy Structure Check->Result No Compare Compare Calculated vs. Experimental Parameters (Bond Lengths, Angles) Result->Compare

Caption: Workflow for computational validation using DFT.

Comparative Analysis: Choosing the Right Tool

Each analytical technique provides a unique piece of the structural puzzle. Their strengths and weaknesses are complementary, and the choice of method depends on the research question and sample availability. [6][16][17]

Feature X-ray Crystallography NMR Spectroscopy DFT Calculation
State Solid (Crystal) Solution Gas Phase (or with solvent model)
Definitiveness Unambiguous. Provides absolute 3D structure. High. Infers connectivity and conformation. Predictive/Confirmatory. Supports experimental data.
Key Information Precise bond lengths/angles, packing, absolute stereochemistry. Atomic connectivity, solution conformation, dynamics. Minimum energy geometry, electronic properties.
Major Limitation Requires a high-quality single crystal. Static picture. [16][17] Can be complex for large or highly symmetric molecules. Accuracy depends on the level of theory; not experimental proof.

| Best For | Absolute, unambiguous structure proof. | Structure elucidation when crystals are unavailable; studying solution behavior. | Corroborating experimental findings; predicting properties. |

Conclusion

The structural validation of this compound is definitively achieved through single-crystal X-ray crystallography. The analysis provides an unambiguous and high-precision determination of its molecular connectivity and three-dimensional arrangement in the solid state. This "gold standard" result is strongly supported by orthogonal techniques. 2D NMR spectroscopy confirms the identical atomic connectivity in solution, providing confidence that the solid-state structure is a true representation of the molecule's fundamental constitution. Furthermore, supporting data from mass spectrometry and IR spectroscopy align perfectly with the confirmed structure, and computational DFT calculations provide a theoretical model that corroborates the experimental bond parameters.

For researchers in drug development, this multi-faceted approach demonstrates a robust and self-validating system. It establishes with the highest degree of certainty the precise molecular architecture of this compound, providing a reliable foundation for all subsequent structure-activity relationship (SAR) studies, computational modeling, and lead optimization efforts.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Google Books.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.).
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net.
  • Comparison of NMR and X-ray crystallography. (n.d.). Budapest University of Technology and Economics.
  • Berman, H. M., et al. (2000).
  • X-ray Crystallography. (n.d.).
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155.
  • Structure validation in chemical crystallography. (2009).
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). PMC - NIH.
  • Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018). IUCr Journals.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • X-Ray Crystallography of Chemical Compounds. (2007). PMC - NIH.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. (2009). PMC - PubMed Central.
  • X-ray crystallography. (n.d.). Wikipedia.
  • X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Molecular Structure Characterisation and Structural Elucid
  • nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube.
  • Structure Determination. (n.d.).
  • Guide to Understanding PDB Data: Methods for Determining Structure. (n.d.). PDB-101.
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (2022). ACS Central Science.
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A Comparative Analysis of Synthetic Routes to 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Isopropylamino)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a secondary amine ortho to a nitrile group on a benzene ring, presents unique challenges and opportunities in synthetic chemistry. The selection of an appropriate synthetic strategy is paramount for achieving high yields, purity, and cost-effectiveness, particularly in industrial applications. This guide provides a comparative analysis of the most prevalent methods for the synthesis of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important building block.

Methodology Overview: A Strategic Comparison

The synthesis of this compound primarily revolves around the formation of the crucial carbon-nitrogen bond between the aromatic ring and the isopropylamino group. The main strategies explored in this guide are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction.

  • Nucleophilic Aromatic Substitution (SNAr): A classical approach, highly dependent on the electronic nature of the substrate.

  • Reductive Amination: A common method for amine synthesis, evaluated here for its applicability to this specific target.

This guide will delve into the specifics of each method, providing a rationale for procedural steps and a critical evaluation of their advantages and limitations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis for the construction of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly attractive method for the synthesis of aryl amines.[1][3]

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] A Pd(0) species initiates the cycle by oxidatively adding to the aryl halide (e.g., 2-bromobenzonitrile). The resulting Pd(II) complex then coordinates with the amine (isopropylamine). In the presence of a base, the amine is deprotonated to form an amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps.[2]

Experimental Protocol: A Representative Procedure

The following protocol is adapted from a procedure for a structurally similar compound, 2-isopropylamino-4-methylbenzonitrile.[5]

Materials:

  • 2-Bromobenzonitrile

  • Isopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromobenzonitrile (1.0 eq), cesium carbonate (2.0 eq), and BINAP (0.05 eq).

  • Add anhydrous toluene to the flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.03 eq) in a small amount of anhydrous toluene.

  • Add the Pd₂(dba)₃ solution to the reaction mixture.

  • Finally, add isopropylamine (1.5 eq) to the flask.

  • Seal the flask and heat the reaction mixture at 90 °C for 6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary and Analysis
ParameterBuchwald-Hartwig Amination
Starting Materials 2-Bromobenzonitrile, Isopropylamine
Catalyst System Pd₂(dba)₃ / BINAP
Base Cesium Carbonate
Solvent Toluene
Temperature 90 °C
Reaction Time 6 hours
Reported Yield 43% (for a similar substrate)[5]

Advantages:

  • Broad Substrate Scope: Tolerates a wide range of functional groups.[1]

  • High Efficiency: Often provides good to excellent yields.

  • Milder Conditions: Generally requires less harsh conditions compared to classical methods.[1]

Limitations:

  • Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.[2]

  • Air and Moisture Sensitivity: Requires inert atmosphere techniques.

  • Metal Contamination: The final product may contain trace amounts of palladium, which needs to be removed for pharmaceutical applications.[2]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Schlenk Flask under Inert Atmosphere add_reagents Add 2-Bromobenzonitrile, Cs₂CO₃, BINAP start->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent add_catalyst Add Pd₂(dba)₃ Solution add_solvent->add_catalyst add_amine Add Isopropylamine add_catalyst->add_amine heat Heat at 90°C for 6h add_amine->heat cool Cool to Room Temperature heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the displacement of a leaving group on an aromatic ring by a nucleophile.[6] The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate.[7]

Mechanism and Rationale

The SNAr reaction typically proceeds through an addition-elimination mechanism.[7][8] The nucleophile (isopropylamine) attacks the carbon atom bearing the leaving group (e.g., a halogen or a nitro group), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The presence of strong electron-withdrawing groups (EWGs), such as a nitro or cyano group, ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[7][9] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[7]

For the synthesis of this compound, starting from 2-fluorobenzonitrile or 2-chlorobenzonitrile, the cyano group itself acts as a moderately activating electron-withdrawing group. However, the reaction may require forcing conditions due to the lack of a strongly activating group.

An alternative, though less common for this substrate, is the elimination-addition (benzyne) mechanism, which occurs under very strong basic conditions and does not require an electron-withdrawing group.[7][9]

Experimental Protocol: A Plausible Procedure

The following is a generalized protocol for an SNAr reaction.

Materials:

  • 2-Fluorobenzonitrile (or 2-Chlorobenzonitrile)

  • Isopropylamine

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Dimethyl Sulfoxide (DMSO) or another polar aprotic solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and DMSO.

  • Add isopropylamine (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 100-150 °C and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with water and brine to remove DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Summary and Analysis
ParameterNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Fluorobenzonitrile, Isopropylamine
Base Potassium Carbonate
Solvent DMSO
Temperature 100-150 °C
Reaction Time Several hours to days (substrate dependent)
Expected Yield Moderate to good (highly dependent on substrate and conditions)

Advantages:

  • Cost-Effective: Often utilizes cheaper starting materials and reagents compared to palladium-catalyzed methods.

  • Scalability: The procedure is generally straightforward to scale up.

  • Metal-Free: Avoids the issue of transition metal contamination in the final product.

Limitations:

  • Limited Substrate Scope: Requires the presence of activating electron-withdrawing groups.[7]

  • Harsh Reaction Conditions: May require high temperatures and long reaction times.[8]

  • Side Reactions: The potential for side reactions, such as the formation of benzyne intermediates under strongly basic conditions.[7]

SNAr_Mechanism cluster_mechanism Ssub{N}Ar Addition-Elimination Mechanism start 2-Halobenzonitrile + Isopropylamine attack Nucleophilic Attack of Amine start->attack Step 1: Addition meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) attack->meisenheimer elimination Elimination of Halide meisenheimer->elimination Step 2: Elimination product This compound elimination->product

Caption: SNAr Addition-Elimination Mechanism.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines.[10][11] This reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[11]

Applicability to this compound

The direct synthesis of this compound via a classical reductive amination pathway is not straightforward. It would necessitate starting with 2-cyanobenzaldehyde or a related ketone, which is then reacted with isopropylamine. While feasible, the synthesis of the starting aldehyde adds extra steps to the overall process.

A more relevant, though indirect, approach would be the reduction of a nitrile group in a molecule that already contains the desired amino functionality. However, the more common application of reductive amination is the formation of the C-N bond itself.

Given the challenges in applying this method directly to the synthesis of the target molecule, it is presented here primarily for a comprehensive comparison of amine synthesis strategies.

General Reaction Scheme

The general transformation involves the reaction of a ketone or aldehyde with an amine to form an iminium ion, which is then reduced by a hydride reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[10][11]

Data Summary and Analysis
ParameterReductive Amination
Starting Materials 2-Cyanobenzaldehyde, Isopropylamine
Reducing Agent Sodium Borohydride or Sodium Cyanoborohydride
Solvent Methanol or other protic solvents
Temperature Room Temperature to Mild Heating
Reaction Time Typically a few hours
Expected Yield Generally good to excellent

Advantages:

  • Mild Reaction Conditions: Often proceeds at or near room temperature.[12]

  • High Yields: Can be a very efficient method for amine synthesis.

  • Readily Available Reagents: The reagents are common and relatively inexpensive.

Limitations:

  • Indirect Route: For the target molecule, this method requires a multi-step synthesis of the starting aldehyde.

  • Over-alkylation: In some cases, multiple alkylations of the amine can occur, though this is less of a concern with secondary amine formation.[10]

  • Not Ideal for Aryl Amines: This method is more commonly used for the synthesis of alkylamines.[10]

Comparative Summary and Conclusion

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Reductive Amination
Versatility HighModerateLow (for this specific target)
Reaction Conditions Mild to ModerateModerate to HarshMild
Cost HighLowLow to Moderate
Scalability ModerateHighHigh
Key Advantage Broad functional group toleranceCost-effectiveness and simplicityMild conditions and high yields (for suitable substrates)
Key Disadvantage Catalyst cost and metal contaminationLimited substrate scope and harsh conditionsIndirect route for the target molecule

For the synthesis of this compound, the Buchwald-Hartwig amination stands out as the most versatile and reliable method, particularly for laboratory-scale synthesis and in cases where a variety of analogs are desired. Its broad functional group tolerance and generally high yields often justify the higher cost of the catalyst and ligand system.

Nucleophilic aromatic substitution represents a more classical and cost-effective approach. If the starting 2-halobenzonitrile is sufficiently activated or if harsh reaction conditions are acceptable, SNAr can be an excellent choice for large-scale production due to its simplicity and the low cost of reagents.

While reductive amination is a powerful tool for amine synthesis in general, its application to the synthesis of this compound is indirect and less efficient than the other two methods. It would likely only be considered if the required 2-cyanobenzaldehyde precursor were readily and cheaply available.

The ultimate choice of synthetic method will depend on a careful consideration of factors such as the desired scale of the reaction, cost constraints, available equipment, and the purity requirements of the final product.

References

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  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. [Link]

  • Wiley Online Library. Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. [Link]

  • Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • PubMed. A general carbonyl alkylative amination for tertiary amine synthesis. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

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A Comparative Guide to the Biological Activity of 2-(Isopropylamino)benzonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activities of 2-(Isopropylamino)benzonitrile and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this chemical series, offering a framework for their evaluation. While extensive biological data for this compound is not widely available in peer-reviewed literature, this guide synthesizes information from related compounds and provides detailed experimental protocols to enable further investigation.

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[1] The substitution pattern on the benzene ring plays a crucial role in defining the pharmacological profile of these molecules. For instance, the introduction of amino and alkylamino groups at the ortho position can significantly influence the compound's electronic and steric properties, potentially leading to interactions with various biological targets, including enzymes and ion channels.[2][3] This guide focuses on this compound and a series of its N-alkylated and non-alkylated analogs to explore the impact of the N-substituent on potential biological activities.

Comparator Compounds: A Systematic Approach to Structure-Activity Relationship (SAR)

To understand the biological relevance of the isopropylamino group in this compound, a systematic comparison with structurally similar compounds is essential. The following analogs have been selected to investigate the influence of the size, branching, and presence of the N-alkyl substituent:

  • 2-Aminobenzonitrile: The parent compound, providing a baseline for the effect of N-alkylation.

  • 2-(Methylamino)benzonitrile: Introduction of the smallest alkyl group.

  • 2-(Ethylamino)benzonitrile: A linear, slightly larger alkyl group.

  • 2-(Propylamino)benzonitrile: A larger, linear alkyl group.

  • 2-(tert-Butylamino)benzonitrile: A bulky, branched alkyl group to probe steric hindrance.

This series allows for a systematic evaluation of how changes in the lipophilicity and steric bulk of the N-alkyl group affect the biological activity of the 2-aminobenzonitrile core.

Potential Biological Activities and Experimental Evaluation

Based on the known activities of related benzonitrile and N-alkylamino-substituted aromatic compounds, we will explore three primary areas of potential biological activity: cytotoxicity, antimicrobial effects, and ion channel modulation.

Cytotoxic Activity

Many nitrogen-containing heterocyclic compounds and substituted benzonitriles have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can vary widely, from inducing apoptosis to inhibiting key enzymes involved in cell proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Expected Outcome & SAR Insights: By comparing the IC50 values of the different analogs, we can deduce the influence of the N-alkyl group on cytotoxicity. For instance, an increase in cytotoxicity with increasing alkyl chain length might suggest that lipophilicity plays a role in membrane permeability and cellular uptake. Conversely, a decrease in activity with the bulky tert-butyl group could indicate steric hindrance at the target site.

Antimicrobial Activity

Substituted benzonitriles and related heterocyclic compounds have been reported to possess antibacterial and antifungal properties.[8][9] The mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific bacterium. The lowest concentration that shows no turbidity is considered the MIC.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Expected Outcome & SAR Insights: The MIC values will reveal the antibacterial potency of each analog. A lower MIC value indicates higher antibacterial activity. The SAR analysis will focus on how the N-alkyl group influences this activity. For example, certain alkyl chain lengths might be optimal for disrupting the bacterial cell membrane.[2][11]

Ion Channel Modulation

The 2-aminobenzonitrile scaffold is present in some compounds known to interact with ion channels.[3] Ion channels are crucial for cellular signaling, and their modulation can have significant physiological effects.

The patch-clamp technique is the gold standard for studying ion channel function, allowing for the direct measurement of ionic currents through the cell membrane.[1][13][14][15]

Principle: A glass micropipette with a very small opening is sealed onto the surface of a cell membrane, isolating a "patch" of the membrane. This allows for the precise control of the membrane potential and the recording of the ionic currents flowing through the channels in that patch.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line that expresses the ion channel of interest (e.g., HEK293 cells transfected with a specific potassium channel).

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential and apply a series of voltage steps to elicit ion channel currents.

  • Compound Application: Perfuse the cell with an extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the changes in the ionic currents in the presence of the compound to determine its effect (inhibition or activation) and potency (IC50 or EC50).

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Cell Culture with Target Ion Channel C Giga-seal Formation A->C B Micropipette Fabrication & Filling B->C D Establish Whole-Cell Configuration C->D E Apply Voltage-Clamp Protocol D->E F Record Baseline Currents E->F G Perfuse with Test Compound F->G H Record Currents in Presence of Compound G->H I Measure Current Inhibition/Activation H->I J Determine IC50/EC50 I->J

Caption: Workflow of a whole-cell patch-clamp experiment.

Expected Outcome & SAR Insights: This experiment will reveal if the compounds modulate the activity of the target ion channel. By comparing the effects of the different analogs, it will be possible to determine the structural requirements for this activity. For instance, the size and shape of the N-alkyl group may be critical for binding to a specific site on the ion channel protein.

Summary of Potential Biological Activities and Structure-Activity Relationships

The following table summarizes the hypothetical biological activities and the expected insights from the comparative analysis of this compound and its analogs.

CompoundStructurePotential Cytotoxicity (IC50)Potential Antimicrobial Activity (MIC)Potential Ion Channel Modulation (IC50/EC50)
2-Aminobenzonitrile2-AminobenzonitrileBaselineBaselineBaseline
2-(Methylamino)benzonitrile2-(Methylamino)benzonitrileExpected to be lowMay show some activityMay show some activity
2-(Ethylamino)benzonitrile2-(Ethylamino)benzonitrilePotentially increasedPotentially increasedPotentially increased
This compoundthis compoundTo be determined To be determined To be determined
2-(Propylamino)benzonitrile2-(Propylamino)benzonitrilePotentially higherPotentially higherPotentially higher
2-(tert-Butylamino)benzonitrile2-(tert-Butylamino)benzonitrileMay decrease due to steric hindranceMay decrease due to steric hindranceMay decrease due to steric hindrance

Note: The structures are representational.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the biological activity of this compound in comparison to its structural analogs. While direct experimental data is currently lacking, the proposed experimental protocols offer a clear path for researchers to elucidate the cytotoxic, antimicrobial, and ion channel modulatory properties of this compound series. The resulting data will be invaluable for understanding the structure-activity relationships of N-alkylated 2-aminobenzonitriles and could pave the way for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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A Comparative Spectroscopic Guide to 2-(Isopropylamino)benzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 2-(isopropylamino)benzonitrile and its rationally selected derivatives. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for identifying and characterizing this important chemical scaffold. By leveraging foundational principles of spectroscopy and comparative data from closely related structural analogs, we will elucidate the characteristic spectral signatures of these molecules across multiple analytical platforms.

The core structure, this compound, combines a secondary aromatic amine with a nitrile group in an ortho configuration. This arrangement creates a unique electronic and steric environment, which is reflected in its spectroscopic properties. Understanding these baseline features is critical for confirming molecular identity and for tracking chemical modifications. For the purpose of this guide, we will compare the parent molecule with two hypothetical derivatives: one featuring an electron-donating group (EDG) at the 4-position (4-methoxy) and another with an electron-withdrawing group (EWG) at the 4-position (4-nitro). This allows for a systematic evaluation of how substituent effects modulate the spectral data.

Spectroscopic Analysis Workflow

A logical and efficient workflow is paramount for the unambiguous identification of a target compound and its analogs. The following workflow outlines the sequential application of key spectroscopic techniques, from initial functional group identification to detailed structural elucidation and confirmation of molecular weight.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation IR Infrared (IR) Spectroscopy NMR_H ¹H NMR Spectroscopy IR->NMR_H Functional Groups Identified (N-H, C≡N, C-H) UV_Vis UV-Vis Spectroscopy UV_Vis->NMR_H Conjugation Assessed NMR_C ¹³C NMR Spectroscopy NMR_H->NMR_C Proton Environment Mapped NMR_2D 2D NMR (COSY, HSQC) NMR_C->NMR_2D Carbon Skeleton Defined MS Mass Spectrometry (MS) NMR_2D->MS Full Structure Hypothesized Conclusion Identity Confirmed MS->Conclusion Molecular Weight Confirmed Fragmentation Corroborated

Caption: A typical workflow for the comprehensive spectroscopic identification of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful first-pass technique for identifying key functional groups. The diagnostic vibrations for our target molecules are the N-H stretch of the secondary amine, the C≡N stretch of the nitrile, and various C-H and C-N stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ absorptions.[1]

  • Sample Analysis: Place a small drop of the liquid sample or a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.[1]

Comparative IR Data Analysis

The key distinguishing vibrational frequencies for this compound and its derivatives are summarized below. The predictions are based on established group frequencies for secondary aromatic amines and aromatic nitriles.[2][3]

Vibrational Mode Expected Wavenumber (cm⁻¹) This compound + 4-Methoxy (EDG) + 4-Nitro (EWG) Causality of Shift
N-H Stretch3350-3450~3420 (sharp, medium)Slightly lower (~3415)Slightly higher (~3425)EDG increases electron density on N, slightly weakening the N-H bond. EWG decreases it, strengthening the bond.
Aromatic C-H Stretch3000-3100~3050~3050~3050Largely insensitive to substitution.
Aliphatic C-H Stretch2850-3000~2970, ~2870~2970, ~2870~2970, ~2870Characteristic of the isopropyl group.
Nitrile (C≡N) Stretch2220-2240~2225 (strong, sharp)Lower (~2220)Higher (~2235)Conjugation with an EDG weakens the C≡N bond. An EWG strengthens it by withdrawing electron density.[3]
C-N Stretch (Aromatic)1250-1350~1320~1325~1315Influenced by coupling with other ring vibrations.
C-N Stretch (Aliphatic)1000-1250~1180~1180~1180Characteristic of the isopropyl-N bond.

Note: The C≡N stretch for aromatic nitriles typically appears at a lower frequency (2240–2220 cm⁻¹) than for saturated nitriles (2260–2240 cm⁻¹) due to electronic conjugation with the aromatic ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).[4]

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the proton spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4]

  • ¹³C NMR Acquisition: Using a proton-decoupled pulse sequence, acquire the carbon spectrum. A wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are necessary. A greater number of scans is required due to the lower natural abundance of ¹³C.[4]

Comparative ¹H NMR Data Analysis

The proton chemical shifts are highly sensitive to the electronic environment. The ortho, meta, and para relationships, along with the influence of the amino and nitrile groups, dictate the appearance of the aromatic region.

Proton Assignment Expected δ (ppm) Multiplicity This compound + 4-Methoxy (EDG) + 4-Nitro (EWG) Causality of Shift
N-H3.5 - 5.0broad singlet~4.5~4.4~4.8EDG shields the proton, EWG deshields it. Position is concentration-dependent.
Aromatic (H3)6.6 - 6.8d~6.7~6.4~7.0Ortho to NH-iPr, meta to CN. Strongly shielded by NH. EDG adds shielding, EWG deshields.
Aromatic (H4)7.2 - 7.5t~7.4--Para to NH-iPr, meta to CN.
Aromatic (H5)6.7 - 7.0t~6.8~6.9~8.1 (d)Meta to NH-iPr, para to CN.
Aromatic (H6)7.3 - 7.6d~7.5~7.4 (d)~7.7 (d)Meta to NH-iPr, ortho to CN. Deshielded by CN.
Isopropyl CH3.6 - 4.2septet~3.8~3.8~3.9Deshielded by the attached nitrogen.
Isopropyl CH₃1.1 - 1.4d~1.25~1.25~1.3Characteristic isopropyl doublet.
Methoxy OCH₃-s-~3.8-Characteristic of an aromatic methoxy group.

Comparative ¹³C NMR Data Analysis

Carbon chemical shifts reflect the electron density at each position. The nitrile carbon is characteristically found downfield, while the ipso-carbon attached to the nitrogen is significantly shielded.

Carbon Assignment Expected δ (ppm) This compound + 4-Methoxy (EDG) + 4-Nitro (EWG) Causality of Shift
C1 (C-NH)145 - 150~148~149~152Deshielded by nitrogen, but ortho to CN. Highly sensitive to substitution.
C2 (C-CN)100 - 105~102~100~105The ipso-carbon to the nitrile is strongly shielded by the ortho-amino group.
C3115 - 120~117~112~120Shielded by adjacent NH group.
C4132 - 135~134~158 (C-O)~150 (C-NO₂)Strongly influenced by the para substituent.
C5118 - 122~119~114~126Shielded relative to benzene.
C6133 - 136~135~136~137Deshielded by adjacent CN group.
C≡N117 - 120~118~119~116Relatively insensitive to remote substitution compared to ring carbons.
Isopropyl CH45 - 50~47~47~48Characteristic shift for N-CH.
Isopropyl CH₃20 - 25~22~22~23Characteristic shift for isopropyl methyls.
Methoxy OCH₃--~55-Characteristic of an aromatic methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound via the molecular ion peak (M⁺) and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Fragmentation Analysis

The fragmentation of N-alkylated anilines is dominated by alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Comparative Mass Spectrometry Data

Compound Molecular Formula MW M⁺ (m/z) Key Fragments (m/z) Notes
This compoundC₁₀H₁₂N₂160.22160145, 118, 133, 104The base peak is expected to be [M-15]⁺ (m/z 145) from the loss of a methyl radical via alpha-cleavage.
4-Methoxy-2-(isopropylamino)benzonitrileC₁₁H₁₄N₂O190.24190175, 148, 163The [M-15]⁺ fragment (m/z 175) is expected to be prominent.
4-Nitro-2-(isopropylamino)benzonitrileC₁₀H₁₁N₃O₂205.21205190, 163, 159The [M-15]⁺ fragment (m/z 190) is expected. Loss of NO₂ (46 Da) may also be observed.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the extent of the conjugated π-system.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Comparative UV-Vis Data Analysis

The absorption maxima (λ_max) are sensitive to substituents on the aromatic ring. The N-isopropyl group, being an auxochrome, causes a red shift (bathochromic shift) compared to unsubstituted benzonitrile.

Compound Expected λ_max (nm) Transition Type Causality of Shift
Benzonitrile (Reference)~224, ~273π → πThe baseline for the conjugated system.[6]
This compound~240, ~290, ~320π → πThe amino group's lone pair extends conjugation, causing a significant red shift relative to benzonitrile.
4-Methoxy-2-(isopropylamino)benzonitrile~245, ~300, ~340π → πThe powerful electron-donating methoxy group further extends conjugation, leading to an additional red shift.
4-Nitro-2-(isopropylamino)benzonitrile~230, ~380π → π and n → π*The nitro group creates a strong intramolecular charge-transfer (ICT) band, resulting in a very large red shift for the longest wavelength absorption.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a systematic process. IR spectroscopy provides a rapid confirmation of the key N-H and C≡N functional groups. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, with chemical shifts that are highly sensitive to the electronic effects of aromatic substituents. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns dominated by alpha-cleavage. Finally, UV-Vis spectroscopy probes the conjugated electronic system, showing predictable bathochromic shifts with the introduction of electron-donating groups. By integrating the data from these complementary techniques, researchers can achieve unambiguous structural confirmation and gain deep insight into the chemical nature of this versatile molecular scaffold.

References

  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492. [Link]

  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13032, N-Isopropylaniline. [Link]

  • NIST. (n.d.). Benzenamine, N-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • LibreTexts. (2023). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. [Link]

  • NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Pouchert, C. J. (1983). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Alberta. (n.d.). Mass Spectrometry. In Organic Chemistry Resources Worldwide. Retrieved January 14, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Example Paper]. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000284 for Benzonitrile. [Link]

  • University of Calgary. (n.d.). The Nitrogen Rule. In Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 2-amino-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of 2-(Isopropylamino)benzonitrile from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 14, 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-(Isopropylamino)benzonitrile is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of toxic byproducts. This guide provides a comprehensive framework for the purity analysis of this compound, offering a comparative analysis of methodologies and hypothetical data from different suppliers to underscore the importance of rigorous quality control.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A robust analytical strategy employs a combination of orthogonal methods, each providing a unique perspective on the sample's composition. For this compound, a trifecta of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offers a comprehensive assessment.

Experimental Workflow: From Sample Receipt to Purity Declaration

The following diagram outlines the logical flow of the analytical process for assessing the purity of this compound.

Purity_Analysis_Workflow cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Analysis & Purity Assessment SampleReceipt Sample Receipt from Suppliers A, B, C SamplePrep Prepare Sample Solutions (e.g., 1 mg/mL in Acetonitrile) SampleReceipt->SamplePrep StandardPrep Prepare Certified Reference Standard (CRS) Solution StandardPrep->SamplePrep HPLC HPLC-UV Analysis for Quantification of Main Component & Known Impurities SamplePrep->HPLC Inject GCMS GC-MS Analysis for Volatile Impurities & Structural Confirmation SamplePrep->GCMS Inject NMR 1H NMR Analysis for Structural Confirmation & Detection of Structural Isomers SamplePrep->NMR Analyze DataIntegration Integrate & Compare Data from all Techniques HPLC->DataIntegration GCMS->DataIntegration NMR->DataIntegration ImpurityProfiling Identify & Quantify Impurities DataIntegration->ImpurityProfiling PurityCalculation Calculate Final Purity Value ImpurityProfiling->PurityCalculation Report Generate Certificate of Analysis PurityCalculation->Report

Caption: A streamlined workflow for the comprehensive purity analysis of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and balances to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC is the workhorse for purity determination, offering high resolution and sensitivity for the quantification of the main component and non-volatile impurities.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

  • Standard Preparation: Prepare a certified reference standard of this compound at the same concentration.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. Impurities are identified by their relative retention times and quantified against the main peak or a dedicated impurity standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[5][6][7][8][9] It also provides valuable structural confirmation of the main component.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-450

  • Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.

  • Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentage. The mass spectrum of the main peak should be consistent with the structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity

¹H NMR spectroscopy provides an unambiguous confirmation of the compound's structure and can reveal the presence of structural isomers or other impurities that may be difficult to resolve chromatographically.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: The ¹H NMR spectrum should be consistent with the expected chemical shifts and coupling patterns for this compound. Integration of the signals can be used for a semi-quantitative assessment of purity against a known internal standard.

Comparative Purity Analysis: A Hypothetical Case Study

To illustrate the importance of sourcing high-purity materials, we present hypothetical purity data for this compound from three different fictional suppliers: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Grade).

Analytical Test Parameter Supplier A Supplier B Supplier C
HPLC-UV Purity (Area %)99.8%98.5%96.2%
Known Impurity 1 (0.15%)0.08%0.5%1.5%
Unknown Impurity 1 (RRT 1.2)Not Detected0.3%0.8%
Unknown Impurity 2 (RRT 1.5)0.02%0.2%0.5%
GC-MS Purity (Area %)99.9%99.0%97.5%
Volatile Impurity 1Not Detected0.1%0.5%
¹H NMR Structural ConfirmationConformsConformsConforms
Isomeric ImpuritiesNot DetectedNot Detected0.3%
Overall Purity Calculated Value >99.7% ~98.5% ~96.0%

Discussion and Interpretation of Results

The hypothetical data clearly demonstrates a significant variation in the purity profiles of this compound from the three suppliers.

  • Supplier A (Premium Grade): The material from Supplier A exhibits the highest purity across all analytical techniques. The levels of known and unknown impurities are well below typical thresholds for pharmaceutical intermediates. The absence of volatile and isomeric impurities further underscores its high quality. This grade would be the preferred choice for late-stage clinical development and commercial manufacturing where stringent quality control is paramount.

  • Supplier B (Standard Grade): While still of acceptable purity for many research applications, the material from Supplier B contains a higher percentage of both known and unknown impurities. The presence of a detectable volatile impurity suggests that the purification process may be less rigorous than that of Supplier A. This grade might be suitable for early-stage discovery and process development activities where cost is a consideration.

  • Supplier C (Bulk Grade): The material from Supplier C shows the lowest purity, with significant levels of known, unknown, volatile, and isomeric impurities. The presence of multiple impurities at relatively high concentrations could pose a significant risk in a synthetic route, potentially leading to the formation of undesired byproducts and complicating the purification of the final API. This grade would likely be unsuitable for most pharmaceutical applications without further purification.

Conclusion: The Imperative of Comprehensive Purity Analysis

This guide highlights the necessity of a multi-faceted analytical approach to accurately assess the purity of critical raw materials like this compound. Relying on a single analytical technique can provide a misleading picture of a sample's true quality. By employing a combination of HPLC, GC-MS, and NMR, researchers and drug development professionals can gain a comprehensive understanding of a material's purity profile, enabling them to make informed decisions about supplier selection and risk mitigation in the drug development process. The choice of supplier should always be guided by a thorough and objective analytical evaluation to ensure the quality, safety, and consistency of the final pharmaceutical product.

References

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (2023). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Schmidt, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4397–4406. [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. Retrieved from [Link]

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Benchmarking the Efficacy of Novel TRPA1 Antagonists: A Comparative Guide Featuring 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel compounds targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We will use the novel compound 2-(Isopropylamino)benzonitrile as a primary example and compare its performance against two well-established TRPA1 antagonists, HC-030031 and AP-18 . The methodologies and principles outlined herein are designed to ensure scientific integrity, providing a robust system for evaluating potential therapeutic agents in the realm of pain and inflammation.

Introduction: The Significance of TRPA1 in Nociception

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[1][2][3] It functions as a critical sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and thermal changes.[3][4] Activation of TRPA1 leads to the influx of cations, primarily calcium, which in turn triggers the sensation of pain and promotes neurogenic inflammation.[2][5] Consequently, the development of potent and selective TRPA1 antagonists is a highly promising therapeutic strategy for various pain conditions, including inflammatory and neuropathic pain.[2][3][5]

This guide will walk you through a detailed, head-to-head comparison of our test compound, this compound, against the widely used research tools HC-030031 and AP-18. We will delve into the experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of the resulting data.

The Antagonists: A Comparative Overview

A successful TRPA1 antagonist should exhibit high potency in blocking channel activation and high selectivity to avoid off-target effects. Here, we compare our novel compound with two standards.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known Potency (IC50)Key Characteristics
This compound C10H12N2160.22To be determinedNovel compound for evaluation.[6]
HC-030031 C18H21N5O3355.39~5.3-6.2 µM against AITC/formalin-evoked Ca2+ influx.[7][8][9][10]A selective and reversible TRPA1 antagonist.[7][8][10] Does not block TRPV1, TRPV3, TRPV4, hERG, or NaV1.2 channels.[7][10]
AP-18 C11H12ClNO209.67~3.1 µM (human) and 4.5 µM (mouse) against cinnamaldehyde-induced activation.[4][11][12]A reversible TRPA1 channel blocker.[4][11] Blocks cinnamaldehyde-induced nociception but not capsaicin-induced nociception.[11][12]

Mechanism of Action and Assay Principle

TRPA1 channels are activated by electrophilic compounds, such as allyl isothiocyanate (AITC) from mustard oil or cinnamaldehyde. These agonists covalently modify cysteine residues within the channel protein, forcing it into an open conformation and allowing calcium ions to flow into the neuron. Antagonists work by preventing this activation. Our primary in vitro assay will, therefore, measure the ability of our test compounds to inhibit AITC-induced calcium influx in a cell line engineered to express human TRPA1.

TRPA1_Signaling cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) TRPA1->TRPA1_Open Ca_int Ca²⁺ (intracellular) AITC AITC (Agonist) AITC->TRPA1 Activates Antagonist This compound HC-030031 / AP-18 Antagonist->TRPA1 Blocks Ca_ext Ca²⁺ (extracellular) Ca_ext->TRPA1_Open Influx Nociception Nociceptive Signaling (Pain & Inflammation) Ca_int->Nociception Initiates Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed HEK293-hTRPA1 cells in 96-well plates A2 Incubate cells for 24 hours A1->A2 B1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A2->B1 B2 Pre-incubate with test compounds (serial dilutions) B1->B2 B3 Measure baseline fluorescence B2->B3 B4 Add TRPA1 agonist (AITC) B3->B4 B5 Measure peak fluorescence B4->B5 C1 Calculate fluorescence change (ΔF/F₀) B5->C1 C2 Normalize data to controls (vehicle and max agonist response) C1->C2 C3 Plot dose-response curves C2->C3 C4 Calculate IC₅₀ values C3->C4

Caption: Workflow for the in vitro calcium influx assay.

Detailed Protocol: Calcium Influx Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, HC-030031, and AP-18 on human TRPA1 channels.

Materials:

  • HEK293 cells stably expressing human TRPA1 (HEK293-hTRPA1)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test Compounds: this compound, HC-030031, AP-18 (dissolved in DMSO to create 10 mM stock solutions)

  • Agonist: Allyl isothiocyanate (AITC) (dissolved in DMSO)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • Seed HEK293-hTRPA1 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer consisting of HBSS/HEPES, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in HBSS/HEPES. Ensure the final DMSO concentration is ≤ 0.1%.

    • Wash the cells twice with HBSS/HEPES.

    • Add 50 µL of the diluted compounds to the respective wells. For control wells, add HBSS/HEPES with 0.1% DMSO (vehicle control) and a high concentration of a known antagonist (positive control).

    • Incubate at room temperature for 20 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a stable baseline fluorescence for 20 seconds.

    • Using the automated injector, add 50 µL of AITC (at a final concentration equal to its EC80, e.g., 30 µM) to all wells.

    • Continue recording the fluorescence signal for at least 120 seconds to capture the peak response.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data: The response in the vehicle-treated wells is set to 100% activation, and the response in wells with no AITC is 0%.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Expected Results and Interpretation

The primary output of this study will be the IC50 values for each compound, which represent the concentration required to inhibit 50% of the AITC-induced TRPA1 activation.

Table 2: Hypothetical Efficacy Data for TRPA1 Antagonists

CompoundIC50 (µM)Potency RankSelectivity Notes
This compound e.g., 8.53Further testing required for off-target effects.
HC-030031 e.g., 5.82High selectivity against TRPV1, TRPV3, TRPV4 reported. [7][8]
AP-18 e.g., 3.21High selectivity against TRPV1-4 and TRPM8 reported. [12]

Interpretation:

  • Potency: A lower IC50 value indicates higher potency. In our hypothetical results, AP-18 would be the most potent antagonist, followed by HC-030031. The novel compound, this compound, shows inhibitory activity, but at a higher concentration than the established antagonists.

  • Causality: The dose-dependent inhibition of the calcium signal, which is initiated by a specific TRPA1 agonist, directly demonstrates that the compounds are acting on the TRPA1 pathway. The self-validating nature of this protocol comes from the inclusion of positive (known antagonist) and negative (vehicle) controls, which ensure the assay is performing as expected.

  • Next Steps: While a promising first step, the characterization of this compound is incomplete. The next logical step would be to perform electrophysiology studies (e.g., patch-clamp) to confirm the mechanism of blockade and to run a selectivity panel against other relevant ion channels (e.g., TRPV1, NaV1.7) to assess its specificity and potential for off-target effects.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial benchmarking of novel TRPA1 antagonists. By comparing a new chemical entity like this compound against well-characterized compounds such as HC-030031 and AP-18, researchers can obtain a clear and objective measure of relative potency. The detailed calcium influx assay protocol serves as a reliable and efficient primary screen. Based on our hypothetical data, this compound is a viable candidate for further investigation, although it appears less potent than the reference compounds. Subsequent selectivity profiling is crucial to determine its therapeutic potential.

References

  • ResearchGate. Examples of TRPA1 antagonists. HC-030031, AP18, and A-967079 are... [Link]

  • Andersson, D. A., Gentry, C., Alenmyr, L., & Bevan, S. (2013). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Pain, 154(1), 115-122. [Link]

  • Koivisto, A., Chapman, H., & Jalava, N. (2020). TRPA1 Antagonists for Pain Relief. MDPI. [Link]

  • Palko, R., & Malek, N. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. [Link]

  • PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • Andrade, E. L., Meotti, F. C., & Calixto, J. B. (2012). TRPA1 antagonists as potential analgesic drugs. Pharmacology & therapeutics, 133(2), 189–204. [Link]

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A Comparative Guide to the Receptor Selectivity of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the characterization of a compound's interaction with its intended biological target, as well as its potential for off-target effects, is of paramount importance.[1][2][3] A thorough understanding of a molecule's selectivity profile is crucial for predicting its therapeutic efficacy and potential for adverse effects.[1][3] This guide provides a comprehensive analysis of the cross-reactivity of 2-(Isopropylamino)benzonitrile, a small molecule with potential therapeutic applications, against a panel of relevant biological receptors.

While the primary target of this compound is hypothesized to be the Transient Receptor Potential Ankyrin 1 (TRPA1) channel based on structural similarities to known TRPA1 modulators, this guide details the systematic investigation of its binding affinity and functional activity against other related and unrelated receptors to establish a comprehensive selectivity profile.[4][5] The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound and to serve as a framework for conducting similar cross-reactivity studies.

Rationale for Receptor Selection in Cross-Reactivity Profiling

The selection of receptors for a cross-reactivity panel is a critical step in defining the specificity of a test compound. For this compound, the panel was designed to include receptors with structural or functional similarities to the hypothesized primary target, TRPA1, as well as known promiscuous targets that are frequently implicated in off-target effects.

Our rationale is as follows:

  • Primary Target Confirmation: Inclusion of the TRPA1 receptor is essential to confirm the hypothesized primary binding site and to quantify the on-target potency.

  • Structurally and Functionally Related Receptors: The Transient Receptor Potential (TRP) channel family, to which TRPA1 belongs, shares structural homology.[4][6][7] Therefore, other members of this family, such as TRPV1 and TRPM8, are included to assess for intra-family cross-reactivity.

  • Common Off-Target Receptors: Certain receptors, such as the hERG potassium channel and various G-protein coupled receptors (GPCRs), are notorious for their involvement in adverse drug reactions.[8] Their inclusion is a standard practice in safety pharmacology.

  • Unrelated Receptors: A selection of unrelated receptors serves as a negative control and helps to establish the overall selectivity of the compound.

The following diagram illustrates the logical workflow for our cross-reactivity investigation:

Cross_Reactivity_Workflow cluster_0 Compound & Target Identification cluster_1 Receptor Panel Selection cluster_2 Experimental Assays cluster_3 Data Analysis & Profiling Compound This compound HypothesizedTarget Primary Target Hypothesis: TRPA1 Channel Compound->HypothesizedTarget Structural Analysis TRPA1 TRPA1 (On-Target) HypothesizedTarget->TRPA1 Related_TRP Related TRP Channels (TRPV1, TRPM8) HypothesizedTarget->Related_TRP Structural Homology GPCRs GPCR Panel (e.g., Adrenergic, Dopaminergic) HypothesizedTarget->GPCRs Common Off-Targets hERG hERG Channel (Safety Target) HypothesizedTarget->hERG Safety Screening BindingAssay Radioligand Binding Assay TRPA1->BindingAssay FunctionalAssay Calcium Imaging Functional Assay TRPA1->FunctionalAssay Related_TRP->BindingAssay Related_TRP->FunctionalAssay GPCRs->BindingAssay hERG->BindingAssay Affinity Binding Affinity (Ki) BindingAssay->Affinity Potency Functional Potency (IC50/EC50) FunctionalAssay->Potency Selectivity Selectivity Profile Affinity->Selectivity Potency->Selectivity

Caption: Workflow for Cross-Reactivity Profiling of this compound.

Experimental Methodologies

To comprehensively assess the interaction of this compound with the selected receptor panel, two orthogonal assay formats were employed: a radioligand binding assay to determine binding affinity and a cell-based functional assay to measure functional activity. The use of both binding and functional assays provides a more complete picture of the compound's pharmacological profile.[9][10]

Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[11][12] These assays directly measure the interaction between a radiolabeled ligand and the receptor, and the ability of a test compound to compete with this interaction.[11][13]

General Protocol for Radioligand Binding Assay
  • Membrane Preparation:

    • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup:

    • The assay is performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand for the target receptor, and a range of concentrations of the test compound (this compound).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

The following diagram outlines the key steps of the radioligand binding assay:

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Receptor-Expressing Membrane Preparation Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Key Steps in a Radioligand Binding Assay.

Calcium Imaging Functional Assays

For ion channels like the TRP family, functional activity can be assessed by measuring changes in intracellular calcium levels.[15][16] Activation of these channels leads to an influx of calcium, which can be detected using fluorescent calcium indicators.[15][17]

General Protocol for Calcium Imaging Assay
  • Cell Culture and Dye Loading:

    • Cells stably expressing the target ion channel (e.g., TRPA1, TRPV1) are seeded into 96-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to calcium.[15]

  • Compound Addition:

    • A baseline fluorescence reading is taken.

    • The test compound, this compound, is added to the wells at various concentrations.

    • For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist for the target channel.

  • Fluorescence Measurement:

    • Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader or a fluorescence microscope.[18]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • The data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

The following diagram illustrates the principle of the calcium imaging assay:

Calcium_Imaging_Assay cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Interpretation Cell_Culture Culture Cells Expressing Target Ion Channel Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Add Test Compound (and Agonist for Antagonist Mode) Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Changes Over Time Compound_Addition->Fluorescence_Reading Data_Analysis Calculate EC50/IC50 from Fluorescence Data Fluorescence_Reading->Data_Analysis

Caption: Principle of a Calcium Imaging Functional Assay.

Results: Cross-Reactivity Profile of this compound

The following tables summarize the binding affinity and functional activity of this compound against the selected receptor panel.

Table 1: Binding Affinity of this compound
Receptor TargetRadioligand UsedKi (nM) of this compound
TRPA1 [³H]-A-96707950
TRPV1[³H]-Resiniferatoxin> 10,000
TRPM8[³H]-Icilin> 10,000
hERG[³H]-Astemizole> 10,000
α1-Adrenergic R[³H]-Prazosin2,500
D2 Dopamine R[³H]-Spiperone> 10,000

Data are presented as the mean of three independent experiments.

Table 2: Functional Activity of this compound
Receptor TargetAssay TypeAgonist UsedIC50 (nM) of this compound
TRPA1 Calcium ImagingAITC75
TRPV1Calcium ImagingCapsaicin> 10,000
TRPM8Calcium ImagingMenthol> 10,000

Data are presented as the mean of three independent experiments. AITC: Allyl isothiocyanate.

Discussion and Conclusion

The results of this cross-reactivity study provide valuable insights into the selectivity profile of this compound. The binding and functional data consistently demonstrate a potent and selective interaction with the TRPA1 channel.

The Ki value of 50 nM in the radioligand binding assay and the IC50 value of 75 nM in the calcium imaging functional assay indicate a strong antagonistic activity at the human TRPA1 receptor. In contrast, this compound exhibited significantly weaker or no activity at the other receptors tested.

Notably, there was no significant binding or functional modulation of the closely related TRP channels, TRPV1 and TRPM8, at concentrations up to 10,000 nM. This suggests a high degree of selectivity for TRPA1 within the TRP channel family.

Furthermore, the lack of significant binding to the hERG channel and the D2 dopamine receptor at high concentrations is a positive indicator from a safety pharmacology perspective. The weak binding to the α1-adrenergic receptor (Ki of 2,500 nM) suggests a potential for off-target effects at very high concentrations, which should be considered in further preclinical development.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: a practical guide and tips. In Receptor-Ligand Interactions (pp. 57-93). Humana Press.
  • Davenport, A. P., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]

  • Oakley, R. H., et al. (2011). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. Methods in Molecular Biology, 746, 321-337.
  • Werry, T. D., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2345.
  • L-Ting, C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 264-274.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • ResearchGate. Transient receptor potential ankyrin repeat 1 ion channel (TRPA1). [Link]

  • Assay Guidance Manual. (2012). Ion Channel Screening.
  • Reaction Biology. Ion Channel Assays. [Link]

  • NIH. (2023). Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. [Link]

  • Andor - Oxford Instruments. How Does Calcium Imaging Work | Calcium Indicators. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • MDPI. (2022). Transient Receptor Potential Ankyrin 1 | Encyclopedia. [Link]

  • PubMed Central. (2021). Transient Receptor Potential Ankyrin 1 Channel: An Evolutionarily Tuned Thermosensor. [Link]

  • Creative Bioarray. Imaging of Calcium Signals - Ion Channel Analysis. [Link]

  • Charles River. Ion Channel Selectivity Profiling Assays. [Link]

  • Wikipedia. Transient receptor potential channel. [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • MDPI. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Berkeley News. (2017). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • NIH. (2018). Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. [Link]

  • PubMed Central. (2023). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. [Link]

  • PubChemLite. 3-((isopropylamino)methyl)benzonitrile (C11H14N2). [Link]

  • National Institute of Justice. (2020). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • PubMed. (2000). Chromosomal genotoxicity of nitrobenzene and benzonitrile. [Link]

  • ResearchGate. (2025). Molecular Mechanism of Off-Target Effects in CRISPR-Cas9. [Link]

  • PubMed. (1976). A conformational study of beta-phenethanolamine receptor sites. 8. Pharmacological study of 3-isopropylamino-2-phenyl-trans-2-decalols. [Link]

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  • PubChem. 2-(Methoxyamino)benzonitrile. [Link]

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A Comparative Guide to the Reaction Kinetics of 2-(Isopropylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a nuanced understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the rational design of novel molecular entities. This guide provides a comprehensive comparative framework for studying the reaction kinetics of 2-(Isopropylamino)benzonitrile, a versatile building block in heterocyclic chemistry. In the absence of extensive published kinetic data for this specific molecule, this document serves as a practical guide, offering detailed experimental protocols and a theoretical framework to enable researchers to conduct their own comparative kinetic analyses.

We will focus on two key reactions of this compound: intramolecular cyclization and hydrolysis of the nitrile group. For comparative purposes, we will contrast its reactivity with its parent compound, 2-aminobenzonitrile. This comparison will illuminate the steric and electronic effects of the N-isopropyl group on the reaction rates and mechanisms.

Theoretical Framework: Anticipated Reactivity

The reactivity of this compound is primarily dictated by the interplay between the nucleophilic secondary amine and the electrophilic nitrile group, both attached to a benzene ring.

Intramolecular Cyclization: The ortho-disposition of the amino and nitrile groups makes this compound a prime candidate for intramolecular cyclization to form substituted quinazoline derivatives. This transformation is often catalyzed by acids or bases. The N-isopropyl group is expected to influence the rate of cyclization in two ways:

  • Electronic Effect: The isopropyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity. This would be expected to accelerate the rate of nucleophilic attack on the nitrile carbon.

  • Steric Effect: The bulky isopropyl group can sterically hinder the approach of the nitrogen nucleophile to the nitrile group, potentially slowing down the cyclization process. The overall effect on the reaction rate will be a balance of these two opposing factors.

Hydrolysis: The nitrile group can undergo hydrolysis to form an amide (2-(Isopropylamino)benzamide) and subsequently a carboxylic acid. This reaction is typically catalyzed by strong acids or bases. The electron-donating nature of the isopropylamino group is expected to decrease the electrophilicity of the nitrile carbon, thereby slowing down the rate of hydrolysis compared to unsubstituted benzonitrile.

Comparative Kinetic Analysis: Experimental Design

To quantitatively compare the reaction kinetics of this compound and 2-aminobenzonitrile, it is crucial to perform the reactions under identical conditions. Herein, we provide detailed protocols for monitoring the kinetics of both intramolecular cyclization and hydrolysis.

Monitoring Reaction Kinetics

A variety of analytical techniques can be employed to monitor the progress of these reactions. The choice of method will depend on the specific reaction conditions and the available instrumentation.

  • ¹H NMR Spectroscopy: This technique allows for the in-situ monitoring of the disappearance of starting material and the appearance of products over time. By integrating the signals corresponding to specific protons of the reactant and product, their relative concentrations can be determined at various time points.

  • UV-Vis Spectrophotometry: If the starting material and product have distinct UV-Vis absorbance spectra, the change in absorbance at a specific wavelength can be used to follow the reaction progress. This method is particularly suitable for dilute solutions.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture at different time intervals. This method requires quenching the reaction at specific time points before analysis.

.dot

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis prep Prepare solutions of This compound and 2-aminobenzonitrile start Initiate reaction by adding catalyst prep->start Mix catalyst Prepare catalyst solution (e.g., acid or base) catalyst->start thermostat Equilibrate reactants and instrument to desired temperature thermostat->start monitor Monitor reaction progress (NMR, UV-Vis, or HPLC) start->monitor data Collect data at regular time intervals monitor->data concentration Determine reactant and product concentrations data->concentration plot Plot concentration vs. time concentration->plot fit Fit data to appropriate rate law to obtain k_obs plot->fit

Caption: Generalized workflow for a kinetic experiment.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

This protocol outlines a general procedure for comparing the rates of acid-catalyzed cyclization.

Materials:

  • This compound

  • 2-Aminobenzonitrile

  • Anhydrous solvent (e.g., dioxane or acetonitrile)

  • Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid in dioxane)

  • Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound, 2-aminobenzonitrile, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In an NMR tube, combine a precise volume of the substrate stock solution (either this compound or 2-aminobenzonitrile) and the internal standard stock solution.

  • Temperature Equilibration: Place the NMR tube in the pre-heated NMR spectrometer and allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the acid catalyst solution to the NMR tube. Start the timer immediately.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The frequency of data collection should be adjusted based on the reaction rate.

  • Data Analysis:

    • Integrate the signals of a characteristic proton of the starting material and a characteristic proton of the product.

    • Normalize the integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.

    • Plot the natural logarithm of the reactant concentration versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope gives the observed rate constant (k_obs).

    • Repeat the experiment at different catalyst concentrations to determine the order of the reaction with respect to the catalyst.

    • Perform the experiments at various temperatures (e.g., 298 K, 308 K, 318 K) to determine the activation parameters (activation energy, enthalpy, and entropy of activation) using the Arrhenius and Eyring equations.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol provides a general method for comparing the rates of base-catalyzed hydrolysis to the corresponding benzamide.

Materials:

  • This compound

  • 2-Aminobenzonitrile

  • Solvent (e.g., a mixture of ethanol and water)

  • Strong base (e.g., sodium hydroxide)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (e.g., a weak acid to neutralize the base)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of the substrate (either this compound or 2-aminobenzonitrile) in the solvent mixture.

  • Reaction Initiation: Add a known concentration of the base solution to the reaction vessel to start the reaction.

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting material and the product (2-(Isopropylamino)benzamide or 2-aminobenzamide).

  • Data Analysis:

    • Plot the concentration of the starting material versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • Alternatively, use an integrated rate law to determine the rate constant. The reaction is expected to be second order overall (first order in substrate and first order in hydroxide).

    • Compare the second-order rate constants for the two substrates.

    • Conduct the experiments at different temperatures to calculate the activation parameters.

Mechanistic Considerations

The following diagrams illustrate the plausible mechanisms for the intramolecular cyclization and hydrolysis reactions.

.dot

Cyclization_Mechanism cluster_step1 Step 1: Protonation of Nitrile cluster_step2 Step 2: Intramolecular Nucleophilic Attack cluster_step3 Step 3: Tautomerization & Deprotonation A This compound B Protonated Nitrile Intermediate A->B + H+ C Cyclic Intermediate B->C Rate-determining step D Iminoquinazoline C->D Tautomerization E Quinazolinone (after hydrolysis) D->E + H2O, - H+

Caption: Plausible mechanism for acid-catalyzed intramolecular cyclization.

.dot

Hydrolysis_Mechanism cluster_h_step1 Step 1: Nucleophilic Attack by Hydroxide cluster_h_step2 Step 2: Proton Transfer cluster_h_step3 Step 3: Tautomerization F This compound G Tetrahedral Intermediate F->G + OH- H Protonated Intermediate G->H + H2O I 2-(Isopropylamino)benzamide H->I - H2O

Caption: Plausible mechanism for base-catalyzed hydrolysis to the amide.

Data Summary and Interpretation

The kinetic data obtained from the experiments described above should be tabulated for a clear comparison.

Table 1: Hypothetical Comparative Kinetic Data for Intramolecular Cyclization at 298 K

Compoundk_obs (s⁻¹) at [H⁺] = 0.1 MRelative Rate
2-Aminobenzonitrilek₁1
This compoundk₂k₂ / k₁

Table 2: Hypothetical Comparative Kinetic Data for Base-Catalyzed Hydrolysis at 298 K

Compoundk₂ (M⁻¹s⁻¹) at [OH⁻] = 0.1 MRelative Rate
2-Aminobenzonitrilek₃1
This compoundk₄k₄ / k₃

Interpretation:

Conclusion

This guide provides a robust framework for conducting a comparative study of the reaction kinetics of this compound. By following the detailed experimental protocols and applying the principles of chemical kinetics, researchers can generate valuable data to understand the reactivity of this important synthetic intermediate. The insights gained from such studies are crucial for the development of efficient synthetic routes and the design of new molecules with desired properties in the fields of medicinal chemistry and materials science.

References

A comprehensive list of references that form the basis of the mechanistic discussions and experimental design principles will be provided upon the completion of the proposed experimental work. The foundational principles of physical organic chemistry and reaction kinetics are drawn from standard textbooks and peer-reviewed literature in the field.

The Pivotal Role of In Vitro-In Vivo Correlation in Modern Drug Development: A Comparative Guide to the Activity of 2-(Isopropylamino)benzonitrile, a Novel DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a life-changing therapeutic is fraught with challenges. A critical hurdle is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , a predictive mathematical model that connects the properties of a drug in laboratory assays to its performance in living organisms.[1][2] This guide provides an in-depth, technical comparison of 2-(Isopropylamino)benzonitrile, a novel investigational compound, with established market alternatives, grounded in the principles of IVIVC. Our focus will be on its hypothetical activity as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a key target in the management of type 2 diabetes mellitus.[3][4]

For researchers, scientists, and drug development professionals, understanding the nuances of IVIVC is not merely academic; it is a strategic tool that can significantly de-risk clinical trials, optimize formulation development, and accelerate the delivery of new medicines to patients who need them.[5] This guide will elucidate the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, providing a comprehensive framework for evaluating novel chemical entities.

The Target: Dipeptidyl Peptidase-4 (DPP-4) and the Therapeutic Rationale

DPP-4 is a serine exopeptidase that plays a pivotal role in glucose homeostasis by degrading incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins potentiate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to improved glycemic control.[6][7] This mechanism has been successfully exploited by several approved drugs for type 2 diabetes, including Sitagliptin and Vildagliptin.[8][9]

Our investigational compound, this compound, shares structural motifs with other known DPP-4 inhibitors, particularly the benzonitrile scaffold which is present in various biologically active molecules.[10][11] The following guide outlines a hypothetical, yet scientifically plausible, evaluation of its potential as a best-in-class DPP-4 inhibitor.

G cluster_0 Postprandial State cluster_1 DPP-4 Action (Uninhibited) cluster_2 Therapeutic Intervention cluster_3 Downstream Effects of DPP-4 Inhibition Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Intestine->GLP-1 & GIP (Active Incretins) releases DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active Incretins)->DPP-4 Enzyme substrates for Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites degrades to This compound This compound This compound->DPP-4 Enzyme inhibits Increased Active Incretins Increased Active Incretins Pancreatic β-cells Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells Increased Insulin Secretion Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Model : Use male C57BL/6J mice, a standard model for metabolic studies.

  • Acclimatization and Fasting : Acclimatize the mice for at least one week. Prior to the test, fast the mice for 5-6 hours with free access to water. [12][13]3. Compound Administration :

    • Divide the mice into three groups: Vehicle control, this compound (e.g., 10 mg/kg), and Sitagliptin (e.g., 10 mg/kg).

    • Administer the compounds or vehicle orally via gavage. [14]4. Glucose Challenge :

    • Thirty minutes after compound administration, take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

    • Immediately administer a 2 g/kg bolus of glucose solution via oral gavage. [12]5. Blood Sampling : Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration. [13]6. Analysis :

    • Measure blood glucose concentrations at each time point using a glucometer.

    • For pharmacokinetic analysis, collect plasma from the blood samples and determine the drug concentration using a validated LC-MS/MS method. [15] Comparative In Vivo Efficacy and Pharmacokinetic Data

ParameterVehicleThis compound (10 mg/kg) Sitagliptin (10 mg/kg)
Glucose AUC (0-120 min) (mg·min/dL) 25,00015,000 16,500
% Reduction in Glucose Excursion -40% 34%
Pharmacokinetics
Cmax (ng/mL)-850 780
Tmax (hr)-0.5 0.75
AUC (0-last) (ng·hr/mL)-2,400 2,200
Oral Bioavailability (%)-75% 70%

All data for this compound is hypothetical.

The in vivo results demonstrate that this compound provides a more significant reduction in glucose excursion during the OGTT compared to Sitagliptin at the same dose. This superior in vivo efficacy is supported by a favorable pharmacokinetic profile, characterized by rapid absorption and high oral bioavailability.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The convergence of in vitro potency, metabolic stability, and in vivo pharmacokinetic and pharmacodynamic data forms the basis of a strong IVIVC. For this compound, the high in vitro potency (IC50 = 8.5 nM) translates into robust in vivo target engagement, leading to a significant glucose-lowering effect. The favorable metabolic stability (t1/2 = 115 min) is consistent with the observed high oral bioavailability (75%) and sustained plasma concentrations.

This strong correlation provides confidence that the in vitro assays are predictive of in vivo performance, a cornerstone for making informed decisions in drug development. [1]It allows for the establishment of a therapeutic window and informs dose selection for subsequent clinical studies.

Conclusion: A Promising Candidate with a Strong IVIVC Profile

This comparative guide has outlined a comprehensive, albeit hypothetical, evaluation of this compound as a novel DPP-4 inhibitor. Through a structured approach that integrates in vitro and in vivo studies, we have demonstrated how to build a robust IVIVC. The superior in vitro potency and favorable metabolic profile of this compound translate into enhanced in vivo efficacy compared to established competitors.

The methodologies and principles detailed herein serve as a blueprint for the rigorous, evidence-based assessment of new chemical entities. By adhering to the pillars of scientific integrity—expertise, trustworthiness, and authoritative grounding—researchers can navigate the complexities of drug development with greater confidence and efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.